7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLWWBQMNIAARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551235 | |
| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50351-80-9 | |
| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine synthesis pathways
An In-depth Technical Guide to the Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Authored by a Senior Application Scientist
Introduction: The Significance of the 3-Benzazepine Scaffold
The 2,3,4,5-tetrahydro-1H-3-benzazepine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its significance stems from its three-dimensional conformation, which allows for precise spatial orientation of substituents to interact with biological targets. Specifically, the 7-methoxy substituted variant is a crucial intermediate in the synthesis of several key pharmaceutical agents, most notably Fenoldopam.[1] Fenoldopam is a selective dopamine D1 receptor partial agonist used intravenously as a rapid-acting vasodilator to treat severe hypertension.[1][2]
This guide provides an in-depth exploration of the primary synthetic pathways developed for constructing the this compound core. It is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying strategic and mechanistic considerations that guide the choice of a particular synthetic route.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of the 7-methoxy-3-benzazepine scaffold reveals several logical bond disconnections, which form the basis for the major synthetic strategies. The key challenge lies in the construction of the seven-membered azepine ring fused to the benzene core. The primary approaches involve forming one of the key C-C or C-N bonds in the final ring-closing step.
Caption: Core retrosynthetic strategies for the 3-benzazepine scaffold.
Pathway 1: Intramolecular Friedel-Crafts Cyclization
One of the most classical and widely employed methods for constructing the benzazepine ring is through an intramolecular Friedel-Crafts type reaction.[3][4][5] This strategy involves the cyclization of a suitable N-substituted phenylethylamine derivative onto the electron-rich aromatic ring.
Mechanistic Rationale
The core of this method is an electrophilic aromatic substitution. A precursor molecule is designed to contain a nucleophilic aromatic ring (the methoxy-substituted benzene) and a side chain bearing a latent electrophile. Upon activation with a strong acid catalyst, the electrophile is generated and subsequently attacked by the aromatic ring to form the seven-membered ring. The choice of acid catalyst is critical; polyphosphoric acid (PPA) and Lewis acids like aluminum chloride (AlCl₃) are commonly used to promote the reaction.[3][4]
Synthetic Workflow
Caption: Workflow for the Friedel-Crafts synthesis of the 3-benzazepine.
Experimental Protocol: Bischler-Napieralski/Friedel-Crafts Variant
This protocol is a representative example of forming the benzazepine core via cyclization to form an intermediate lactam (a benzazepinone), which is then reduced.
-
N-Acylation: To a solution of 3-methoxyphenylethylamine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture in an ice bath and add chloroacetyl chloride dropwise. Stir for 2-4 hours, allowing the reaction to warm to room temperature. Perform an aqueous workup to isolate the N-(2-chloroacetyl)-3-methoxyphenylethylamine intermediate.
-
Intramolecular Friedel-Crafts Cyclization: Add the N-chloroacetyl intermediate to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-140 °C) and stir for several hours. The PPA serves as both the solvent and the catalyst. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH or NH₄OH). The resulting precipitate, 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one, is collected by filtration, washed, and dried.
-
Lactam Reduction: The isolated benzazepinone is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃-THF), is added portion-wise at 0 °C. The mixture is then refluxed for several hours to ensure complete reduction of the amide.
-
Final Quench and Purification: The reaction is carefully quenched by the sequential addition of water and aqueous base. The resulting slurry is filtered, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography or crystallization to yield the final this compound.
Pathway 2: Reductive Amination Strategies
Reductive amination offers a powerful and versatile alternative for constructing the 3-benzazepine core.[6][7][8] This approach typically involves the reaction of a dicarbonyl compound with a primary amine, where intramolecular condensation forms two imine (or iminium ion) intermediates that are subsequently reduced in situ to form the heterocyclic ring.
Mechanistic Rationale
This pathway hinges on the chemoselective reduction of an iminium ion in the presence of a carbonyl group.[9] A key precursor is a dialdehyde derived from an appropriate starting material. This dialdehyde reacts with a primary amine (often benzylamine, which also serves as a protecting group) to form a di-imine, which is then cyclized and reduced. Alternatively, a tandem ozonolysis-reductive amination can be performed in one pot from an olefin precursor.[10] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the aldehyde but are highly effective at reducing the protonated imine (iminium ion) intermediate.[9]
Synthetic Workflow
Caption: Workflow for the Reductive Amination synthesis pathway.
Experimental Protocol: Oxidative Cleavage & Reductive Cyclization
This protocol exemplifies the synthesis starting from a benzonorbornadiene precursor.[10]
-
Oxidative Cleavage: A solution of the appropriate benzonorbornadiene derivative in a solvent mixture (e.g., THF/water) is treated with a catalytic amount of osmium tetroxide (OsO₄) followed by an excess of sodium periodate (NaIO₄). This two-stage process first forms a diol, which is then cleaved by the periodate to yield the corresponding dialdehyde. The reaction is monitored until the starting material is consumed.
-
Tandem Reductive Amination: The crude dialdehyde solution is then subjected to reductive amination without isolation. A nitrogen source, such as ammonium acetate or a primary amine, is added, along with a reducing agent like sodium cyanoborohydride. Acetic acid is often added to catalyze imine formation and generate the iminium ion. The reaction is stirred at room temperature until cyclization is complete.[10]
-
Workup and Purification: The reaction is quenched, and the pH is adjusted to be basic. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. Purification via chromatography affords the 3-benzazepine product. If a protecting group like benzylamine was used, a final deprotection step (e.g., catalytic hydrogenation) is required.
Pathway 3: Modern Asymmetric Synthesis via Catalytic Hydrogenation
With the increasing demand for enantiomerically pure pharmaceuticals, asymmetric synthesis has become paramount. A highly efficient and elegant method for accessing chiral 3-benzazepines is the iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate precursor.[11][12]
Mechanistic Rationale
This method constructs the crucial chiral center at the C1 position with high enantioselectivity. The synthesis begins by creating a 1,2-dihydro-3-benzazepine derivative, which contains a C=C double bond within the seven-membered ring. This olefin is then hydrogenated using a chiral catalyst. The catalyst, typically an Iridium complex with a chiral N,P-ligand, coordinates to the double bond and delivers hydrogen from a specific face, thereby dictating the stereochemistry of the final product. This approach has been shown to produce 1-substituted tetrahydro-3-benzazepines with excellent enantiomeric excess (ee).[11][12]
Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of 3-benzazepines.
Key Aspects of the Protocol
-
Substrate Synthesis: The ene-carbamate precursor is typically synthesized from a corresponding benzazepinone. The ketone is converted to an enolate and then trapped, for example, as a triflate. The nitrogen is protected as a carbamate (e.g., Boc or Cbz group), which is important for the subsequent hydrogenation step.
-
Asymmetric Hydrogenation: The ene-carbamate substrate is dissolved in a degassed solvent (e.g., dichloromethane) in a high-pressure reactor. A catalytic amount of the chiral iridium complex is added. The reactor is then pressurized with hydrogen gas (e.g., 50-100 bar) and stirred at room temperature for 12-24 hours.[11]
-
Isolation: Upon completion, the pressure is released, and the solvent is removed in vacuo. The residue is purified by flash chromatography to yield the enantioenriched tetrahydro-3-benzazepine product. The enantiomeric excess is determined by chiral HPLC or SFC analysis.
Comparative Analysis of Synthetic Pathways
| Feature | Friedel-Crafts Pathway | Reductive Amination | Asymmetric Hydrogenation |
| Key Transformation | Intramolecular electrophilic substitution | Intramolecular reductive amination | Catalytic asymmetric hydrogenation |
| Starting Materials | Readily available phenylethylamines | Olefins (e.g., benzonorbornadiene) | Benzazepinones |
| Number of Steps | Typically 3-4 steps | Can be 2-3 steps (or one-pot) | Typically 3-4 steps |
| Typical Overall Yield | Moderate | Moderate to Good | Good to Excellent |
| Stereocontrol | Achiral (produces racemate) | Achiral (produces racemate) | Excellent enantioselectivity (>95% ee)[11] |
| Advantages | Robust, well-established chemistry | Can be performed as a tandem reaction | Provides direct access to enantiopure products |
| Disadvantages | Harsh conditions (strong acid, high temp.) | Use of toxic reagents (OsO₄, O₃) | Requires specialized chiral catalysts, high pressure |
| Scalability | Generally good | Can be challenging due to reagents | Scalable to gram scale and beyond[11] |
Conclusion
The synthesis of this compound can be accomplished through several distinct and effective pathways. Classical methods like the Friedel-Crafts cyclization remain robust and reliable for producing racemic material and are well-suited for large-scale production where stereochemistry is not an immediate concern. Reductive amination strategies offer clever and often more convergent routes. The forefront of modern synthesis, however, is clearly demonstrated by the catalytic asymmetric approaches. The iridium-catalyzed hydrogenation of ene-carbamates provides a state-of-the-art solution for producing highly enantioenriched 3-benzazepine scaffolds, which is essential for the development of next-generation chiral therapeutics. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the critical need for stereochemical control.
References
-
Donets, P. A., & Van der Eycken, E. V. (2007). Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Organic Letters, 9(16), 3017–3020. [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]
-
CSIRO Publishing. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][13]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635–645. [Link]
-
ResearchGate. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][13]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]
-
Li, J. J. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(12), 5446–5453. [Link]
-
ResearchGate. (2015). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε-Caprolactam and Dimethylcarbonate as Methyl Reagents. [Link]
-
RSC Publishing. (n.d.). Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. [Link]
-
ResearchGate. (2014). (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]
-
Weinstock, J., et al. (1986). Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam. Journal of Medicinal Chemistry, 29(11), 2315–2325. [Link]
-
Myers, A. (n.d.). Myers Chem 115: Reductive Amination. [Link]
-
Assiut University, Faculty of Science. (n.d.). Friedel-Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][13]benzazepines via Intramolecular Friedel-Crafts Cyclialkylations. [Link]
-
Andersson, H., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 2030–2035. [Link]
-
ResearchGate. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]
-
Andersson, H., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. ACS Publications. [Link]
-
Wikipedia. (n.d.). Fenoldopam. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 305. [Link]
Sources
- 1. Fenoldopam - Wikipedia [en.wikipedia.org]
- 2. Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel-Crafts Cyclialkylations | Faculty of Science [b.aun.edu.eg]
- 6. jocpr.com [jocpr.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Executive Summary: This document provides a comprehensive technical overview of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the benzazepine class, this molecule serves as a valuable scaffold for developing therapeutics targeting the central nervous system (CNS). This guide delves into its core physicochemical properties, analytical characterization methodologies, synthetic pathways, and chemical stability. The narrative emphasizes the causal reasoning behind experimental choices and the implications of these properties for formulation, bioavailability, and pharmacological activity, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Significance
Molecular Structure and Identifiers
This compound is a bicyclic molecule featuring a seven-membered azepine ring fused to a methoxy-substituted benzene ring. The hydrochloride salt is the most common form in research and development due to its enhanced stability and solubility.[1]
Caption: Chemical Structure of the free base.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound hydrochloride | [1] |
| CAS Number | 17639-46-2 (for hydrochloride salt) | [2][3][4] |
| Molecular Formula | C₁₁H₁₆ClNO (hydrochloride) | [2][3][4] |
| Molecular Weight | 213.71 g/mol (hydrochloride) | [2][3][4] |
| SMILES | COC1=CC2=C(CCNCC2)C=C1.Cl | [4] |
| InChIKey | YFBDYBMSVIMNCQ-UHFFFAOYSA-N (for free base) | |
Significance in Drug Discovery
The benzazepine scaffold is a cornerstone in the development of CNS-active agents. These compounds are known to interact with various neurotransmitter systems, with many derivatives acting as modulators of dopamine and serotonin receptors.[1][3] Such activity makes them prime candidates for treating neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, depression, and anxiety.[1][5]
The specific inclusion of a methoxy group at the 7-position is a strategic choice in medicinal chemistry. This group can increase the molecule's lipophilicity just enough to potentially enhance its ability to cross the blood-brain barrier, a critical hurdle for any CNS drug candidate.[5] Furthermore, its hydrogen bond accepting capability can influence receptor binding interactions. Consequently, this compound serves as a crucial intermediate and structural template for creating novel therapeutics.[3]
Core Physicochemical Properties
The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting its efficacy and formulation strategy.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Implication for Drug Development |
|---|---|---|
| Physical Form | Typically a solid (as hydrochloride salt). | Affects handling, processing, and formulation (e.g., for tablets or capsules). |
| Aqueous Solubility | Enhanced as the hydrochloride salt. | The salt form is preferred for developing aqueous-based formulations for oral or parenteral delivery.[1] |
| Lipophilicity (LogP/LogD) | Moderate lipophilicity is expected. A related tetramethyl analog has a LogD (pH 7.4) of 2.37.[1] | A balanced LogP is crucial for CNS drugs, allowing for both sufficient aqueous solubility and permeability across the blood-brain barrier.[5] |
| pKa | The secondary amine in the azepine ring is basic. (Specific value not available). | The pKa determines the ionization state at physiological pH, which governs solubility, receptor interaction, and membrane passage. |
| Purity | Research-grade material is typically ≥97% pure.[2] | High purity is essential to ensure that biological activity is attributable to the target compound and not impurities. |
Solubility Profile
Rationale: Solubility is a critical factor for bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluid to be absorbed.
-
Aqueous Solubility: The free base form, containing a secondary amine, is expected to have low aqueous solubility. The conversion to a hydrochloride salt is a standard and effective strategy to significantly improve this parameter. This is achieved by protonating the basic nitrogen atom in the azepine ring, forming an ionic species that is more readily solvated by water.[1]
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), which are commonly used as vehicles in preclinical in vitro and in vivo studies.
Lipophilicity
Rationale: Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a molecule's ability to permeate biological membranes.
Analytical Characterization and Protocols
Ensuring the identity, purity, and structural integrity of a compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The choice of method parameters is dictated by the molecule's properties. For this compound, a reverse-phase method is most appropriate due to its moderate polarity. The aromatic ring provides a strong chromophore for UV detection.
Step-by-Step Protocol for Purity Assessment:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its hydrophobic stationary phase, which will retain the analyte.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is the organic modifier used to elute the compound.
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 15-20 minutes allows for the separation of the main compound from earlier-eluting polar impurities and later-eluting non-polar impurities.
-
Detection: UV detection at approximately 280 nm is selected to leverage the absorbance of the substituted benzene ring.
-
Sample Preparation: The hydrochloride salt is dissolved in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility and sharp injection peaks.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: A typical workflow for HPLC-based purity validation.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the methoxy group (~3.8 ppm), and a series of aliphatic signals for the methylene and methine protons of the tetrahydroazepine ring. Conformational studies on related 2-benzazepines show that the seven-membered ring can undergo chair-to-chair interconversion, which can be studied with variable temperature NMR.[6]
-
¹³C NMR: The spectrum would confirm the number of unique carbon atoms, with signals for the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons (20-60 ppm).
-
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. Using electrospray ionization in positive mode (ESI+), the expected primary ion would be the protonated molecule [M+H]⁺, where M is the free base. This allows for precise mass determination, confirming the molecular formula.
Synthesis and Stability
Overview of Synthetic Strategies
The synthesis of structurally complex amines like 3-benzazepines often requires advanced methods, particularly for controlling stereochemistry, which is critical for pharmacological activity.
-
Asymmetric Hydrogenation: A highly efficient and modern approach involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamate precursors. This method allows for the synthesis of specific enantiomers of 1-substituted tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee) and high yields.[7] This is crucial for developing single-enantiomer drugs, which typically have better therapeutic indices than racemic mixtures.
-
Other Methods: More traditional, often racemic, syntheses of the 3-benzazepine core have been developed through strategies such as intramolecular Friedel-Crafts-type alkylations, ring enlargement reactions, and reductive cyclizations.[7]
Caption: Conceptual diagram of modern asymmetric synthesis.[7]
Chemical Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Storage Conditions: The hydrochloride salt is generally stable under standard laboratory conditions. Commercial suppliers recommend storage at room temperature.[2][3]
-
Potential Liabilities: The secondary amine can be susceptible to oxidation over long periods or under harsh conditions. The methoxy group is generally stable but can be cleaved under strongly acidic conditions (e.g., using BBr₃).[1] It is advisable to store the compound in a well-sealed container, protected from light and moisture.
Conclusion: Implications for Drug Development
The physicochemical properties of this compound make it a highly tractable and promising scaffold for CNS drug discovery. Its profile suggests a molecule that can be readily formulated, possesses the potential for good oral bioavailability, and has the structural features required to cross the blood-brain barrier.
-
The basic amine allows for the formation of highly soluble hydrochloride salts, simplifying formulation development.
-
The balanced lipophilicity , conferred in part by the methoxy group, is a desirable trait for achieving CNS penetration.[5]
-
The established analytical protocols provide a robust framework for quality control throughout the development pipeline.
-
Modern asymmetric synthetic routes enable the efficient and scalable production of single-enantiomer candidates, aligning with current regulatory and scientific standards.[7]
References
-
7-methoxy-2, 3, 4, 5-tetrahydro-1H-3-benzazepine hydrochloride, min 97%, 500 mg. (n.d.). Infinity Scientific. [Link]
-
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. (n.d.). MySkinRecipes. [Link]
-
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. (n.d.). MySkinRecipes. [Link]
-
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. (n.d.). PubChem. [Link]
-
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. (n.d.). PubChem. [Link]
-
Lennon, J., & Proctor, G. R. (1979). Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. Journal of the Chemical Society, Perkin Transactions 1, 2009-2013. [Link]
-
Katritzky, A. R., et al. (2003). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]
-
Leeson, P. D., et al. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424–2429. [Link]
-
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]
-
7-methoxy-3-(4-methylphenylsulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. (n.d.). LookChem. [Link]
-
Wang, Y., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 1965–1970. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. [Link]
-
Peyronneau, M., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[8]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450–9470. [Link]
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
- 4. This compound hydrochloride | 17639-46-2 | SAA63946 [biosynth.com]
- 5. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | C11H13NO2 | CID 4674196 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Neuroactive Scaffold: A Technical Guide to the Discovery and History of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and historical development of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a key heterocyclic scaffold in medicinal chemistry. From its synthetic origins to its emergence as a significant pharmacophore, particularly as a modulator of dopamine receptors, this document provides a comprehensive overview for researchers in neuroscience and drug discovery. We will delve into the foundational synthetic methodologies, the evolution of its pharmacological understanding, and its role in the broader context of benzazepine chemistry, supported by detailed protocols, data, and pathway visualizations.
Introduction: The Benzazepine Framework in Neuropharmacology
The 3-benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in the development of centrally active therapeutic agents. The inherent conformational flexibility of the seven-membered ring allows for precise spatial orientation of substituents, enabling tailored interactions with a variety of G-protein coupled receptors (GPCRs). The historical development of benzazepines is intertwined with the broader exploration of benzodiazepines, which were serendipitously discovered in the 1950s and quickly rose to prominence for their anxiolytic and sedative properties. This success spurred further investigation into related heterocyclic systems, including the benzazepine family, with a focus on modulating neurotransmitter systems beyond GABA, such as dopamine and serotonin.
This compound emerged from this exploratory landscape as a compound of significant interest due to its structural features that suggested potential interactions with dopamine receptors. The strategic placement of a methoxy group at the 7-position was hypothesized to influence receptor affinity and selectivity, as well as pharmacokinetic properties like blood-brain barrier penetration.[1] This guide will trace the scientific journey of this specific molecule, from its first synthesis to its characterization as a tool for understanding and potentially treating neurological disorders.
The Dawn of a Scaffold: Early Synthetic Explorations
While a definitive "discovery" paper for this compound is not readily identifiable in seminal literature, its synthesis is rooted in the broader development of methods for constructing the 3-benzazepine ring system. Early approaches often involved multi-step sequences, with a key challenge being the efficient formation of the seven-membered azepine ring.
One of the foundational strategies for the synthesis of the 3-benzazepine core involves the ring expansion of smaller, more readily accessible precursors. For instance, a common approach has been the ring expansion of substituted 1,2,3,4-tetrahydroquinolines.[2]
Conceptual Synthetic Pathway
A generalized synthetic approach leading to the 7-methoxy-3-benzazepine scaffold is outlined below. This pathway illustrates the core chemical logic employed in early syntheses of this class of compounds.
Figure 1: Conceptual synthetic workflow for the construction of the 3-benzazepine scaffold from a tetrahydroquinoline precursor.
A more specific, though still generalized, synthetic route involves the cyclization of a suitably substituted phenethylamine derivative. This approach offers a more direct route to the benzazepine core.
General Synthetic Protocol for 3-Benzazepine Analogs
The following protocol outlines a representative multi-step synthesis for creating the 3-benzazepine skeleton, which can be adapted for the synthesis of the 7-methoxy derivative.
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide
-
3,4-dimethoxyphenylacetic acid is reacted with aminoacetaldehyde dimethyl acetal.[3]
-
The reaction is typically carried out in a solvent immiscible with water, such as toluene.[3]
-
The reaction mixture is heated to facilitate the amidation reaction.
Step 2: Cyclization to form the Benzazepine Ring
-
The resulting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide is treated with a strong acid.[3]
-
A common reagent for this cyclization is a mixture of acetic acid and concentrated hydrochloric acid.[3]
-
This acid-catalyzed reaction promotes the intramolecular cyclization to form the 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one.[3]
Step 3: Reduction and Modification
-
The resulting benzazepinone can then be reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding tetrahydro-3-benzazepine.
-
Further chemical modifications can be performed to introduce or alter substituents on the aromatic ring or the nitrogen atom.
This general methodology has been cited in various patents related to the synthesis of more complex benzazepine derivatives, highlighting its foundational importance.[3]
Pharmacological Characterization: A Focus on the Dopamine System
The primary pharmacological interest in this compound and its analogs lies in their ability to modulate dopamine receptors. Dopamine is a critical neurotransmitter involved in motor control, motivation, reward, and cognitive function. Dysregulation of the dopamine system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Initial studies on benzazepine derivatives revealed their potential to interact with dopamine D1 and D2 receptors. The 7-methoxy substitution, in particular, was found to enhance the binding affinity for D2 dopamine receptors in some series of compounds.[1]
Mechanism of Action: Dopamine Receptor Modulation
This compound is believed to exert its effects by binding to dopamine receptors, acting as either an agonist, antagonist, or partial agonist, depending on the specific context and the presence of other substituents. The interaction with the receptor can trigger or block downstream signaling cascades, thereby modulating neuronal activity in dopamine-rich brain regions such as the striatum and prefrontal cortex.
Figure 2: Simplified signaling pathway of the D2 dopamine receptor, illustrating the modulatory role of this compound.
Structure-Activity Relationships (SAR)
The exploration of SAR within the 3-benzazepine class has provided valuable insights into the structural requirements for potent and selective dopamine receptor ligands. Key findings include:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence receptor affinity and selectivity. The 7-methoxy group is a key feature that has been shown to be favorable for D2 receptor binding in certain contexts.[1]
-
Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the azepine ring plays a crucial role in determining whether a compound acts as an agonist or an antagonist, as well as influencing its potency.
-
Stereochemistry: The stereochemistry at any chiral centers within the molecule can have a profound impact on biological activity, with enantiomers often exhibiting different pharmacological profiles.
Therapeutic Potential and Future Directions
The unique pharmacological profile of this compound and its derivatives has positioned them as promising candidates for the treatment of various central nervous system disorders.
-
Neurological Disorders: Their ability to modulate dopamine receptors makes them relevant for conditions such as Parkinson's disease and schizophrenia.[1][4]
-
Antidepressant and Anxiolytic Effects: Some benzazepine analogs have shown potential in regulating mood and anxiety, suggesting possible applications as antidepressants or anxiolytics.[4]
The 7-methoxy-3-benzazepine scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on:
-
Developing more selective ligands: Fine-tuning the structure to achieve higher selectivity for specific dopamine receptor subtypes (e.g., D2 vs. D3) could lead to therapies with improved efficacy and fewer side effects.
-
Exploring polypharmacology: Designing ligands that interact with multiple targets (e.g., both dopamine and serotonin receptors) may offer novel therapeutic approaches for complex psychiatric disorders.
-
Application as research tools: Radiolabeled versions of benzazepine derivatives are being developed as imaging agents for positron emission tomography (PET) to study dopamine receptor distribution and function in the living brain.
Conclusion
The journey of this compound from a novel heterocyclic structure to a valuable pharmacophore in neuroscience research exemplifies the intricate process of drug discovery. Its history is a testament to the importance of synthetic chemistry in creating new molecular entities and the power of pharmacology in elucidating their biological functions. As our understanding of the complexities of the central nervous system deepens, the 3-benzazepine scaffold, with the 7-methoxy substitution as a key feature, is poised to remain a significant area of investigation for the development of the next generation of neurotherapeutics.
References
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. EP3221297B1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]
- 4. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
A Technical Guide to the Characterization of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as a Dopamine Receptor Modulator
Abstract
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a cornerstone in the development of dopaminergic ligands, yielding compounds with significant therapeutic potential for neurological and psychiatric disorders.[1] This guide provides a comprehensive technical framework for the pharmacological characterization of a specific derivative, 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. We delve into the foundational principles of dopamine receptor signaling, present a structured workflow for compound evaluation, and provide detailed, field-proven protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the modulatory activity of novel benzazepine analogs at dopamine receptors.
Foundational Principles: Dopamine Receptor Signaling Paradigms
Dopamine is a critical neurotransmitter that modulates a host of vital brain functions, including motor control, motivation, and cognition, through its interaction with G protein-coupled receptors (GPCRs).[2][3] These receptors are broadly classified into two families based on their structure and downstream signaling effects: D1-like (D1, D5) and D2-like (D2, D3, D4).[4] A thorough understanding of these pathways is essential for interpreting the activity of any novel modulator.
-
D1-like Receptor Signaling (Gαs/olf-Coupled): The activation of D1 and D5 receptors by an agonist leads to the coupling of the stimulatory G-protein, Gαs (or Gαolf in the striatum).[5] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] cAMP acts as a crucial second messenger, primarily activating Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the key signaling integrator DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).[3]
-
D2-like Receptor Signaling (Gαi/o-Coupled): Conversely, activation of D2, D3, and D4 receptors engages the inhibitory G-protein, Gαi/o.[5] This action directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[3]
-
G-Protein-Independent Signaling (β-Arrestin Pathway): Beyond these canonical G-protein pathways, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[7] β-arrestin recruitment serves two primary functions: it sterically hinders further G-protein coupling, leading to signal desensitization, and it can initiate a separate wave of G-protein-independent signaling by acting as a scaffold for other signaling molecules, such as components of the MAPK/ERK pathway.[5][7] Ligands that preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) are termed "biased agonists," a concept of growing therapeutic interest.[8]
The following diagram illustrates the interplay between these primary signaling cascades upon dopamine receptor activation.
A Phased Approach: In Vitro Characterization Workflow
A systematic, tiered approach is critical to efficiently and comprehensively characterize a novel compound like this compound. This workflow ensures that foundational binding data is gathered before committing resources to more complex functional and mechanistic studies.
Core Experimental Protocols: A Self-Validating System
The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. The following sections detail the methodologies for the core assays in the characterization workflow.
Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[9] The resulting inhibitory constant (Ki) is a fundamental measure of a drug's potency at the molecular target.
Causality Behind Experimental Choices:
-
Membrane Preparations: Using membrane fractions from cells overexpressing a single dopamine receptor subtype isolates the target from other cellular components, ensuring the binding interaction is specific.[10]
-
Filtration: Rapid filtration through glass fiber filters is a highly effective method to separate the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).[10][11] This step is critical for accurate quantification.
-
Non-Specific Binding: Including a condition with a high concentration of a known, non-radioactive ligand (e.g., haloperidol for D2-like receptors) is essential to define the amount of radioligand that binds non-specifically to the filter or lipids.[9] True specific binding is calculated by subtracting this value from total binding.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest HEK293 or CHO cells stably expressing the human dopamine receptor of interest (e.g., D1, D2, or D3).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.[9]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[10]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Assay Execution (96-well plate format):
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
To each well, add in sequence:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[10]
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each test compound concentration.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: cAMP Accumulation Functional Assay
This cell-based assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cAMP. It is the gold standard for determining whether a compound is an agonist, antagonist, or inverse agonist at a Gs- or Gi-coupled receptor.[14]
Causality Behind Experimental Choices:
-
Gs-Coupled (D1-like) Agonist Mode: In this mode, an agonist will stimulate adenylyl cyclase, leading to a measurable increase in cAMP from baseline.[6]
-
Gi-Coupled (D2-like) Agonist Mode: Because D2-like receptors inhibit adenylyl cyclase, their agonist activity can only be measured if cAMP levels are first artificially elevated.[6] Forskolin, a direct activator of adenylyl cyclase, is used for this purpose. A Gi-agonist will then produce a measurable decrease from the forskolin-stimulated cAMP level.[6]
-
HTRF Technology: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust detection method based on FRET. It uses a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Cellular cAMP produced during the assay competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[15]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO-K1) stably expressing the human dopamine receptor of interest.
-
Plate cells in a 384-well assay plate and culture overnight to allow for adherence.
-
-
Assay Execution (Gs-Coupled Agonist Mode):
-
Prepare serial dilutions of the test compound.
-
Aspirate the culture medium and add the test compound dilutions to the cells. Include a known agonist (e.g., dopamine) as a positive control.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF lysis and detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit).[15]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Assay Execution (Gi-Coupled Agonist Mode):
-
The procedure is similar to the Gs-coupled mode, but the test compound is added in conjunction with a fixed concentration of forskolin (typically an EC80 concentration, predetermined).[6]
-
The positive control will be a known Gi-agonist (e.g., quinpirole for D2) plus forskolin, which should show a decrease in signal relative to forskolin alone.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.[15]
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to an activated receptor, providing a readout for G-protein-independent signaling and a tool to identify biased agonism.[8] The DiscoverX PathHunter® assay is a widely used platform for this purpose.[16][17]
Causality Behind Experimental Choices:
-
Enzyme Fragment Complementation (EFC): This technology is a powerful tool for detecting protein-protein interactions. The receptor is tagged with a small peptide fragment of β-galactosidase (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the receptor forces the complementation of the two fragments, creating a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8] This provides a direct, quantifiable measure of the interaction.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use the PathHunter® cell line co-expressing the ProLink-tagged dopamine receptor of interest and the EA-tagged β-arrestin.[8]
-
Plate cells in a 384-well white, solid-bottom assay plate and culture for the duration specified by the manufacturer.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions directly to the cells in the assay plate.
-
Incubate the plate for 90 minutes at 37°C in a humidified incubator.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a standard chemiluminescence plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax values for β-arrestin recruitment.
-
Compare these values to those obtained from the cAMP assay to assess for functional bias.
-
Data Interpretation and SAR Context
The ultimate goal of the characterization workflow is to build a comprehensive pharmacological profile of the test compound. The quantitative data generated from the core assays should be summarized for clear comparison.
Illustrative Data Presentation:
The following table presents a hypothetical data profile for a compound like this compound, demonstrating how the results would be organized.
| Target | Assay Type | Parameter | Illustrative Value |
| Dopamine D1 | Radioligand Binding | pKi (nM) | 7.5 (32 nM) |
| cAMP Accumulation | pEC50 (nM) | 7.2 (63 nM) | |
| cAMP Accumulation | Emax (%) | 85% (vs. Dopamine) | |
| β-Arrestin Recruitment | pEC50 (nM) | 6.1 (794 nM) | |
| β-Arrestin Recruitment | Emax (%) | 40% (vs. Dopamine) | |
| Dopamine D2 | Radioligand Binding | pKi (nM) | 6.0 (1000 nM) |
| cAMP Inhibition | pEC50 (nM) | < 5.0 (>10,000 nM) | |
| cAMP Inhibition | Emax (%) | Not Active | |
| Dopamine D3 | Radioligand Binding | pKi (nM) | 6.8 (158 nM) |
| cAMP Inhibition | pEC50 (nM) | 6.5 (316 nM) | |
| cAMP Inhibition | Emax (%) | -50% (Antagonist) |
Interpretation of Illustrative Data:
-
Receptor Selectivity: This hypothetical compound shows the highest affinity for the D1 receptor (Ki = 32 nM), with ~5-fold selectivity over D3 and >30-fold selectivity over D2.
-
Functional Profile: It acts as a potent, high-efficacy partial agonist at the D1 receptor in the G-protein pathway (cAMP). It shows no agonist activity at the D2 receptor and acts as an antagonist at the D3 receptor.
-
Biased Agonism: At the D1 receptor, the compound is significantly more potent and efficacious at activating the G-protein/cAMP pathway (EC50 = 63 nM, Emax = 85%) compared to the β-arrestin pathway (EC50 = 794 nM, Emax = 40%). This profile suggests the compound is a G-protein-biased D1 receptor partial agonist.
Structure-Activity Relationship (SAR) Insights:
The pharmacological profile of a benzazepine is highly dependent on its substitution pattern.
-
7,8-Dihydroxy Moiety: Compounds like Fenoldopam and SCH-23390, which feature hydroxyl groups at the 7 and 8 positions, are classic D1-like selective ligands.[18][19] These hydroxyls are thought to mimic the catechol group of dopamine, forming key hydrogen bonds within the receptor's binding pocket.
-
7-Methoxy Substitution: Replacing one of these hydroxyls with a methoxy group, as in this compound, can have several effects. It increases lipophilicity, which may enhance blood-brain barrier penetration.[20] It also alters the hydrogen bonding capacity. This modification could explain a shift in selectivity or a change from full to partial agonism, as the interaction with the receptor is fundamentally altered compared to the dihydroxy analogs. The exploration of such analogs is crucial for fine-tuning the pharmacological profile of a lead compound.[21]
Conclusion
This compound represents an important analog within a pharmacologically validated class of dopamine receptor modulators. By employing the structured, multi-tiered characterization workflow detailed in this guide—encompassing radioligand binding, G-protein functional assays, and β-arrestin recruitment assays—researchers can rigorously define its affinity, potency, efficacy, and potential for biased signaling. This systematic approach is indispensable for elucidating the compound's mechanism of action and evaluating its potential as a novel therapeutic agent for dopamine-related CNS disorders.
References
-
Wang T, Li Z, Cvijic ME, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Shukla AK. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology. [Link]
-
Roundtree, I., et al. (2023). Dopamine receptor signaling pathways and associated diseases. ResearchGate. [Link]
-
Vedel, L., Bräuner-Osborne, H., & Mathiesen, J. M. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Semantic Scholar. [Link]
-
Vedel L, Bräuner-Osborne H, Mathiesen JM. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening. [Link]
-
QIAGEN. Dopamine Receptor Signaling. GeneGlobe. [Link]
-
Wikipedia. Dopamine receptor. [Link]
-
Zhang, J. H., et al. (1999). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening. [Link]
-
Valjent, E., et al. (2013). Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits. [Link]
-
Beaulieu, J. M., et al. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. [Link]
-
Cvijic, M. E., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Wang T, Li Z, Cvijic ME, et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]
-
DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
-
Y-H. A. Chen, et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
-
Van der Mey, M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry. [Link]
-
Schmidt, J. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
K. Ito, et al. (1979). Substituted 2,3,4,5-tetrahydro-1H-3-benzazepine and 2,3,4,5-tetrahydro-1H-naphth[1,2-d] azepine derivatives. Semantic Scholar. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]
-
Katritzky, A. R., et al. (1998). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Li, W., et al. (2012). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. [Link]
-
Hsieh, C.-E., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]
-
Bigge, C. F., et al. (1995). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry. [Link]
-
Perrone, R., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. [Link]
-
Reavill, C., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (1995). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. [Link]
-
P. A. Daley, et al. (1990). Synthesis, conformation, and dopaminergic activity of 5,6-ethano-bridged derivatives of selective dopaminergic 3-benzazepines. Journal of Medicinal Chemistry. [Link]
-
Weinstock, J., et al. (1980). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]
-
Fischer, S., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[22]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. [Link]
-
K. N. Allen, et al. (2016). Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. PubMed Central. [Link]
-
PubChemLite. 7-methoxy-2,3,4,5-tetrahydro-1h-2-benzazepine hydrochloride. [Link]
-
National Center for Biotechnology Information. (2025). 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine MeSH Descriptor Data. [Link]
-
National Center for Biotechnology Information. (2026). 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine MeSH Descriptor Data. [Link]
-
Kung, H. F., et al. (1988). (+/-)-7-chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5- tetrahydro-1H-3-benzazepine: a potential CNS D-1 dopamine receptor imaging agent. Journal of Medicinal Chemistry. [Link]
- CENES LIMITED. (2000). DOPAMINE D1 RECEPTOR AGONIST COMPOUNDS.
-
LookChem. 7-methoxy-3-(4-methylphenylsulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]
-
National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Micheli, F., & Heidbreder, C. A. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PubMed Central. [Link]
-
Terry, P. (1997). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews. [Link]
Sources
- 1. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 21. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 22. Dopamine receptor - Wikipedia [en.wikipedia.org]
Structural analogs of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
An In-Depth Technical Guide to the Structural Analogs of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting central nervous system (CNS) receptors. The introduction of a methoxy group at the 7-position significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, particularly their ability to cross the blood-brain barrier and their affinity for dopamine and serotonin receptors.[1] This guide provides a comprehensive exploration of the structural analogs of this compound, detailing synthetic methodologies, structure-activity relationships (SAR), pharmacological evaluation protocols, and therapeutic potential. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel CNS-active agents.
Introduction: The 3-Benzazepine Scaffold
The 3-benzazepine framework, characterized by a seven-membered azepine ring fused to a benzene core, is a key structural motif in neuropharmacology.[2] These compounds are cyclized phenethylamines, structurally related to tetrahydroisoquinolines, and serve as versatile modulators of monoamine receptors.[3] Their primary pharmacological significance lies in their interaction with dopamine (D₁, D₂, D₃) and serotonin (5-HT₂ₐ, 5-HT₂₋, 5-HT₂₋) receptors.[3][4] This interaction makes them prime candidates for developing treatments for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[1][5]
The 7-methoxy substitution is a critical modification. The methoxy group is a lipophilic electron-donating group that can enhance the molecule's ability to penetrate the blood-brain barrier, a crucial step for CNS drug efficacy.[1] Furthermore, its position on the aromatic ring directly influences receptor binding and functional activity, making it a key anchor point for SAR exploration.
Synthetic Strategies for 3-Benzazepine Analogs
The synthesis of substituted 2,3,4,5-tetrahydro-1H-3-benzazepines is a well-established field, yet it offers considerable flexibility for generating chemical diversity. The choice of synthetic route is dictated by the desired substitution pattern on both the aromatic and azepine rings.
Core Scaffold Synthesis: A Generalized Approach
Numerous methods have been developed to construct the core 3-benzazepine ring system. Common strategies include intramolecular Friedel-Crafts-type alkylations, ring expansions, and reductive cyclizations.[6][7] A highly efficient and increasingly utilized method is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates, which provides excellent enantioselectivity for producing chiral 1-substituted analogs.[6][7]
The following diagram illustrates a generalized workflow for the synthesis and diversification of 7-methoxy-3-benzazepine analogs.
Caption: Generalized Synthetic Workflow for 3-Benzazepine Analogs.
Protocol: Representative Synthesis of a 1-Aryl-7-Methoxy-3-Benzazepine
This protocol outlines a representative synthesis using an intramolecular Friedel-Crafts reaction, a robust method for creating 1-substituted benzazepines.
Objective: To synthesize 1-(4-chlorophenyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.
Step 1: Synthesis of the N-phenethyl amide precursor.
-
To a solution of 3-methoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to yield the acid chloride.
-
Dissolve the crude acid chloride in DCM (0.5 M) and cool to 0°C.
-
Add 2-(4-chlorophenyl)ethan-1-amine (1.1 eq) and triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide precursor.
Step 2: Intramolecular Friedel-Crafts Cyclization (Pomeranz-Fritsch-Bobbitt reaction).
-
Dissolve the amide precursor (1.0 eq) in trifluoroacetic acid (TFA, 0.2 M).
-
Add trifluoroacetic anhydride (TFAA, 2.0 eq) and heat the mixture to 60°C for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with 6M NaOH to pH > 10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude cyclic imine.
Step 3: Reduction to the Tetrahydro-3-benzazepine.
-
Dissolve the crude imine in methanol (0.3 M) and cool to 0°C.
-
Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol and extract the product with DCM (3x).
-
Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound.
Structure-Activity Relationships (SAR)
The pharmacological profile of 7-methoxy-3-benzazepine analogs is highly dependent on the nature and position of substituents on the scaffold. Understanding these relationships is crucial for designing molecules with desired selectivity and functional activity.
The following diagram provides a visual summary of key SAR findings for the 3-benzazepine scaffold.
Caption: Key Structure-Activity Relationships of the 3-Benzazepine Scaffold.
Dopamine Receptor Activity
-
D₁ Receptor: The 3-benzazepine class includes potent D₁ agonists and antagonists.
-
Agonists: A catechol moiety (7,8-dihydroxy) is often critical for D₁ agonism, as seen in compounds like Fenoldopam. A 1-phenyl group is also a common feature.[3]
-
Antagonists: High-affinity D₁ antagonists like SCH-23390 feature an 8-chloro and 7-hydroxy substitution pattern, along with a 5-phenyl group.[3][8] The antagonist activity of these compounds makes them valuable tools for studying dopamine signaling and potential antipsychotics.[8]
-
-
D₃ Receptor: This receptor is a key target for addiction and mood disorders.[9] Specific structural modifications can impart high affinity and selectivity for the D₃ receptor over the closely related D₂ receptor. Starting from known D₃ antagonists, researchers have identified 2,3,4,5-tetrahydro-1H-3-benzazepines with high D₃ receptor affinity (pKi > 8.0) and over 100-fold selectivity versus the D₂ receptor.[4] This selectivity is crucial for avoiding the extrapyramidal side effects associated with D₂ antagonism.[9][10]
Serotonin Receptor Activity
-
5-HT₂ Receptors: Many 3-benzazepines act as agonists at serotonin 5-HT₂ receptors, often with a preference for the 5-HT₂₋ subtype over the 5-HT₂ₐ subtype.[3] The anorectic drug Lorcaserin (Belviq), an 8-chloro-1-methyl-substituted 3-benzazepine, is a prime example of a selective 5-HT₂₋ receptor agonist.[3] This activity is valuable for treating obesity and potentially other disorders involving serotonergic dysregulation.
Quantitative SAR Data Summary
The following table summarizes the binding affinities of representative 3-benzazepine analogs, illustrating the impact of structural modifications.
| Compound Name | Key Structural Features | D₁ Ki (nM) | D₂ Ki (nM) | 5-HT₂ₐ Ki (nM) | 5-HT₂₋ Ki (nM) | Primary Activity |
| SKF-38393 | 7,8-dihydroxy, 1-phenyl | ~10-50 | >1000 | - | - | D₁-like Agonist[3] |
| Fenoldopam | 7,8-dihydroxy, 6-chloro, 1-(4-hydroxyphenyl) | ~10-30 | >1000 | - | - | D₁-like Agonist[3] |
| SCH-23390 | 7-hydroxy, 8-chloro, N-methyl, 5-phenyl | 0.5 - 1.3 | ~880 | ~30 | - | D₁ Antagonist[3][8] |
| Lorcaserin | 8-chloro, 1-methyl | >1000 | >1000 | ~100 | ~15 | 5-HT₂₋ Agonist[3] |
| Analog 20 [4] | 3-acetamido-2-fluorocinnamide derivative | - | >1000 | - | - | D₃ Antagonist (pKi=8.4) |
Pharmacological Evaluation Workflow
A systematic approach is required to characterize the pharmacological profile of novel analogs. This involves a tiered screening cascade, from initial binding assays to functional characterization and in vivo studies.
Experimental Workflow Diagram
Caption: Pharmacological Evaluation Workflow for Novel 3-Benzazepine Analogs.
Protocol: Radioligand Binding Assay for D₁ Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D₁ receptor.
Objective: To quantify the binding affinity of a novel 7-methoxy-3-benzazepine analog at the D₁ receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D₁ receptor.
-
Radioligand: [³H]SCH-23390 (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Butaclamol (10 µM) or unlabeled SCH-23390 (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 10 pM.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]SCH-23390 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL cell membranes (5-10 µg protein).
-
Non-Specific Binding (NSB): 50 µL Butaclamol (10 µM), 50 µL [³H]SCH-23390, and 100 µL cell membranes.
-
Test Compound: 50 µL of test compound dilution, 50 µL [³H]SCH-23390, and 100 µL cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - NSB (DPM).
-
Calculate the percent inhibition for each concentration of the test compound: 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)]).
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Therapeutic Applications and Future Directions
The versatility of the 7-methoxy-3-benzazepine scaffold provides a rich foundation for developing therapeutics for numerous CNS disorders.
-
Schizophrenia and Psychosis: Selective D₂/D₃ receptor antagonists are a mainstay of antipsychotic therapy. Developing 3-benzazepine analogs with high D₃ selectivity or specific D₂/D₃ ratios could lead to drugs with improved efficacy against negative symptoms and reduced motor side effects.[4][10]
-
Depression and Anxiety: Modulation of both dopaminergic and serotonergic systems is a validated strategy for treating mood disorders.[5] Analogs that combine 5-HT₂₋ agonism with D₃ antagonism could offer novel mechanisms for anxiolytic and antidepressant effects.
-
Substance Use Disorders: The dopamine D₃ receptor plays a critical role in drug craving and relapse.[9] Selective D₃ antagonists derived from the 3-benzazepine scaffold are being actively investigated as potential treatments for addiction.[9]
-
Neurodegenerative Diseases: D₁ receptor agonists have been explored for their potential to alleviate motor symptoms in Parkinson's disease. Furthermore, related scaffolds have been used to develop PET imaging agents for the GluN2B subunit of the NMDA receptor, highlighting their potential as diagnostic tools for neurological disorders.[11]
The future of research in this area lies in the development of biased agonists and antagonists, which selectively activate or block specific downstream signaling pathways of a receptor, offering the potential for greater therapeutic specificity and reduced side effects. The application of computational chemistry and machine learning to predict the SAR of novel analogs will also accelerate the discovery of next-generation CNS therapeutics based on this remarkable scaffold.
References
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]
-
Wikipedia. Substituted 3-benzazepine. [Link]
-
PubMed. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. [Link]
-
PubMed. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. [Link]
-
PMC - NIH. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]
-
ACS Publications. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. [Link]
-
PubMed. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[4]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. [Link]
-
NCBI. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). [Link]
-
PMC - PubMed Central. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. [Link]
-
PubMed. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. [Link]
-
PubMed Central. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. [Link]
Sources
- 1. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 2. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 3-benzazepine - Wikipedia [en.wikipedia.org]
- 4. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Gauntlet: A Technical Guide to the Preliminary Toxicity Assessment of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel therapeutic agents necessitates a rigorous and comprehensive evaluation of their safety profile. This technical guide provides an in-depth framework for conducting preliminary toxicity studies on 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a benzazepine derivative with potential neuropharmacological applications. While specific toxicological data for this compound is limited in publicly accessible literature, this guide synthesizes established regulatory principles from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) with available data on structurally related compounds.[1][2][3] The objective is to equip researchers and drug development professionals with a robust, scientifically-grounded, and efficient strategy for the initial safety assessment of this and similar novel chemical entities. This document outlines the critical studies, from acute toxicity to genotoxicity, providing not just the "what" but the "why" behind each experimental design choice, ensuring a self-validating and trustworthy preclinical data package.
Introduction: The Compound and the Challenge
This compound belongs to the benzazepine class of compounds, which are recognized for their diverse pharmacological activities, often targeting the central nervous system.[4] Derivatives of benzazepines have been investigated for their potential as dopamine receptor modulators, suggesting therapeutic possibilities in neurological and psychiatric disorders.[4] The introduction of a methoxy group at the 7th position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier.[4]
Before any potential therapeutic benefits can be explored in clinical settings, a thorough preclinical safety evaluation is mandated by regulatory agencies to identify potential hazards to humans.[2][3][5] This guide provides a strategic approach to the preliminary toxicity assessment of this compound, focusing on the foundational studies required for an Investigational New Drug (IND) application.[3]
Foundational Pillar: Acute Systemic Toxicity
The initial step in characterizing the toxicological profile of a novel compound is to determine its acute systemic toxicity. This provides critical information on the intrinsic toxicity of the molecule after a single exposure and helps in dose selection for subsequent, longer-term studies.
Rationale and Regulatory Context
Acute toxicity studies are a cornerstone of preclinical safety assessment, mandated by international regulatory bodies.[1][6] The primary objectives are to identify the dose at which mortality occurs (LD50), determine the No-Observed-Adverse-Effect-Level (NOAEL), and characterize the clinical signs of toxicity.[3] This information is paramount for classifying the compound's hazard potential and for establishing safe starting doses in future studies.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
The Up-and-Down Procedure is a validated method that minimizes the number of animals required to estimate the LD50 while still providing robust data.[7]
Step-by-Step Methodology:
-
Animal Model: Use a single rodent species, typically female rats (as they are often more sensitive), from a standard strain (e.g., Sprague-Dawley).
-
Housing and Acclimatization: House animals in controlled conditions (temperature, humidity, light-dark cycle) for at least 5 days prior to dosing to allow for acclimatization.
-
Starting Dose Selection: Based on available data for structurally similar compounds, a starting dose is chosen. For a compound with limited prior data, a default starting dose of 175 mg/kg can be used.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (using a default dose progression factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded when one of the stopping criteria defined in the guideline is met, typically after observing a series of reversals (survival followed by death or vice versa).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Data from a Structurally Related Compound
Table 1: Acute Toxicity Data for a Structurally Related Compound
| Compound | Species | Sex | Route | LD50 | Observed Signs of Toxicity |
| 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | Rat | Female | Oral | ~650 mg/kg | Reduced activity, gastrointestinal distress |
| 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | Rat | Male | Oral | ~700 mg/kg | Reduced activity, gastrointestinal distress |
The Lens of Repetition: Repeated-Dose Toxicity Studies
Chronic diseases often require long-term treatment, making it imperative to understand the effects of repeated exposure to a new drug candidate. Repeated-dose toxicity studies are designed to identify target organs of toxicity and to determine the NOAEL following sub-acute or sub-chronic administration.
Rationale and Strategic Considerations
The duration of repeated-dose studies should be guided by the intended duration of clinical use.[2] For early-phase clinical trials, a 28-day (sub-acute) study in two species (one rodent, one non-rodent) is typically required.[8]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407)
Step-by-Step Methodology:
-
Animal Model: Use both male and female rats.
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some toxicity but not significant mortality. The low dose should ideally be a multiple of the anticipated human exposure.
-
Dosing: Administer this compound daily via oral gavage for 28 consecutive days.
-
In-life Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Terminal Procedures: Euthanize animals and perform a full necropsy. Weigh major organs.
-
Histopathology: Preserve organs in formalin for histopathological examination by a qualified pathologist.
Visualizing the Workflow
Caption: Workflow for a 28-Day Repeated-Dose Toxicity Study.
Assessing the Blueprint of Life: Genotoxicity
Genotoxicity assays are a critical component of the safety assessment, designed to detect any potential for a compound to damage genetic material. A positive finding in these assays can be a significant impediment to further drug development.
The Imperative of Genetic Safety
Regulatory agencies require a standard battery of in vitro and in vivo genotoxicity tests to assess mutagenic and clastogenic potential.[1] While no specific genotoxicity data exists for this compound, studies on other benzazepine and dibenzazepine derivatives have shown potential for DNA damage, underscoring the necessity of this evaluation.[3]
The Standard Three-Test Battery
-
A test for gene mutation in bacteria (Ames Test - OECD TG 471): This is a widely used method to assess a compound's potential to induce point mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells (e.g., Chromosomal Aberration Test - OECD TG 473): This assay evaluates the potential of a compound to induce structural and/or numerical chromosomal aberrations in cultured mammalian cells.
-
An in vivo test for genotoxicity: This is typically a mammalian erythrocyte micronucleus test (OECD TG 474), which assesses chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
Visualizing the Genotoxicity Testing Strategy
Caption: Standard Genotoxicity Testing Battery.
Conclusion and Forward Look
This technical guide provides a foundational framework for the preliminary toxicity assessment of this compound. By integrating established regulatory guidelines with available data on structurally related compounds, a clear and scientifically rigorous path for initial safety evaluation is delineated. The successful execution of these studies—acute toxicity, repeated-dose toxicity, and a standard genotoxicity battery—will yield a data package that is essential for informed decision-making in the drug development process and for supporting an Investigational New Drug application. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.[3][5]
References
-
OECD Guidelines for the Testing of Chemicals. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. [Link]
-
FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. [Link]
-
OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
The genotoxic effect of oxcarbazepine on mice blood lymphocytes - PubMed. [Link]
-
Genotoxicity and carcinogenicity studies of benzodiazepines - PubMed. [Link]
-
The assessment of genotoxicity of carbamazepine using cytokinesis-block (CB) micronucleus assay in cultured human blood lymphocytes - PubMed. [Link]
-
Understanding FDA Guidelines for Toxicity Studies - HistologiX. [Link]
-
Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab. [Link]
-
Preclinical Regulatory Requirements - Social Science Research Institute. [Link]
Sources
- 1. Genotoxicity and carcinogenicity studies of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 3. The genotoxic effect of oxcarbazepine on mice blood lymphocytes [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 5. 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | C11H13NO2 | CID 4674196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | C10H13NOS | CID 11805628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one | 17639-45-1 | SAA63945 [biosynth.com]
A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
This guide provides an in-depth analysis of the expected spectroscopic data for the novel synthetic compound 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. As a key structural motif in medicinal chemistry, particularly in the development of neurological and psychiatric therapeutics, a thorough understanding of its spectral signature is paramount for researchers in drug discovery and development. This document moves beyond a simple listing of data, offering insights into the rationale behind spectral interpretation and the experimental considerations necessary for unambiguous structural elucidation.
While a complete set of experimentally-derived spectra for this specific molecule is not yet widely published, this guide leverages established principles of spectroscopy and extensive data from analogous structures to provide a robust predictive framework. This approach is designed to empower researchers to confidently identify and characterize this molecule and its derivatives.
Molecular Structure and Key Spectroscopic Features
The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals. Understanding the interplay of these features is crucial for a holistic interpretation of the data.
Figure 1. Chemical structure of this compound with key positions labeled.
The molecule comprises a tetrahydro-3-benzazepine core, which is a seven-membered heterocyclic ring fused to a benzene ring. A methoxy group is substituted at the 7-position of the aromatic ring, and the secondary amine at the 3-position is a key reactive and spectroscopic site.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information for this compound.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The proton NMR spectrum will be characterized by distinct signals for the aromatic, methoxy, and aliphatic protons of the tetrahydrobenzazepine ring. The expected chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing effect of the amine and aromatic ring.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic (H6, H8, H9) | 6.7 - 7.2 | m | 3H | The exact shifts and coupling patterns will depend on the substitution pattern. The methoxy group will cause upfield shifts. |
| Methoxy (-OCH₃) | ~3.8 | s | 3H | A sharp singlet characteristic of a methoxy group. |
| Benzylic (H1, H5) | 2.8 - 3.2 | m | 4H | These protons are adjacent to the aromatic ring and will be deshielded. |
| Aliphatic (H2, H4) | 2.6 - 3.0 | m | 4H | These protons are adjacent to the nitrogen atom and will also be deshielded. |
| Amine (N-H) | 1.5 - 3.0 | br s | 1H | The chemical shift and broadness of this peak can vary significantly with solvent and concentration. Can be confirmed by D₂O exchange. |
Expert Insight: The conformational flexibility of the seven-membered ring can lead to broadened signals at room temperature. Variable temperature NMR studies could provide valuable information on the conformational dynamics of the benzazepine ring system.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 0-200 ppm.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (C7-O) | 155 - 160 | The carbon attached to the methoxy group will be the most downfield aromatic signal. |
| Aromatic (C5a, C9a) | 130 - 140 | Quaternary aromatic carbons at the ring fusion. |
| Aromatic (C6, C8, C9) | 110 - 130 | Aromatic CH carbons. |
| Methoxy (-OCH₃) | ~55 | A characteristic shift for a methoxy carbon. |
| Benzylic (C1, C5) | 30 - 40 | Aliphatic carbons adjacent to the aromatic ring. |
| Aliphatic (C2, C4) | 45 - 55 | Aliphatic carbons adjacent to the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3350 | Medium, sharp | Characteristic of a secondary amine.[1][2][3] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong | |
| Aromatic C=C Stretch | 1500 - 1600 | Medium | |
| Aromatic C-O Stretch | 1230 - 1270 (asymmetric) | Strong | Characteristic of an aryl ether.[4][5][6] |
| Aliphatic C-N Stretch | 1020 - 1250 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.
Predicted Mass Spectrometry Data
-
Molecular Weight: 191.25 g/mol
-
Molecular Formula: C₁₁H₁₅NO
-
Expected [M+H]⁺: m/z 192.1226
Fragmentation Pathway Analysis
The fragmentation of this compound is expected to be directed by the amine and the methoxy-substituted aromatic ring.
Figure 2. A simplified proposed fragmentation pathway for this compound.
Key fragmentation pathways for benzazepine-type structures often involve cleavages within the seven-membered ring.[7][8][9] For this specific molecule, the loss of a methyl radical from the methoxy group is a likely fragmentation, as is the loss of formaldehyde. Ring opening and subsequent fragmentation of the tetrahydroazepine ring are also expected to produce characteristic fragment ions.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Figure 3. Workflow for integrated spectroscopic analysis.
For instance, the N-H stretch observed in the IR spectrum validates the presence of the secondary amine, whose adjacent protons and carbons are then identified at their characteristic chemical shifts in the ¹H and ¹³C NMR spectra. The molecular formula determined by high-resolution mass spectrometry must be consistent with the number of proton and carbon signals observed in the NMR spectra. This cross-verification is essential for the unambiguous confirmation of the molecular structure.
Conclusion
This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by employing the integrated analytical workflow described, researchers can confidently identify this compound, ensuring the integrity of their synthetic and drug development endeavors. The principles and protocols outlined herein are designed to be a valuable resource for scientists working at the forefront of medicinal chemistry.
References
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
Mphahamele, M. J., et al. (2011). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(10), 1017-1024. Retrieved from [Link]
-
Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281. Retrieved from [Link]
-
Li, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism, 24(3), 223-237. Retrieved from [Link]
-
Shida, Y., & Ohta, K. (1982). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Journal of the Mass Spectrometry Society of Japan, 30(2), 103-112. Retrieved from [Link]
-
Mphahamele, M. J., et al. (2011). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
Clark, C. R., et al. (2025, February). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2051-2058. Retrieved from [Link]
-
Al-Ayed, A. S. (2022). Synthesis of 3-benzazepine derivative 134. ResearchGate. Retrieved from [Link]
-
Rida, M. (2020). GAS-PHASE FRAGMENTATION STUDY OF TWO 1,5-BENZODIAZEPIN-2-ONE DERIVATIVES USING ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY. Moroccan Journal of Heterocyclic Chemistry, 19(1). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Benzyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine. Retrieved from [Link]
-
LibreTexts. (2021, August 15). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]
-
Berkeley Learning Hub. (2024, October 18). IR Spectra of Ethers. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR handout.pdf. Retrieved from [Link]
-
Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro- 1H-2-benzazepines. ResearchGate. Retrieved from [Link]
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for dissolving 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine for cell culture
Topic: Protocol for Dissolving 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine for Cell Culture
Abstract
This compound and its analogs are of significant interest in neuropharmacological research, primarily for their potential modulation of dopamine receptors.[1] The successful application of this compound in in vitro cell-based assays is fundamentally dependent on proper solubilization and delivery to the aqueous culture environment. Improper dissolution can lead to compound precipitation, inaccurate concentration delivery, and consequently, non-reproducible experimental results. This document provides a comprehensive, field-proven protocol for the dissolution of this compound, designed for researchers, scientists, and drug development professionals. We will detail the preparation of high-concentration stock solutions, subsequent dilution into physiological media, and critical quality control steps to ensure experimental integrity.
Physicochemical Properties & Compound Handling
Understanding the fundamental properties of a compound is the first step in developing a robust dissolution protocol. This compound is typically supplied as a hydrochloride (HCl) salt to improve its handling and solubility characteristics compared to the free base.[1]
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [2][3] |
| Molecular Formula | C₁₁H₁₆ClNO | [2][3] |
| Molecular Weight | 213.71 g/mol | [2][3] |
| CAS Number | 17639-46-2 | [2][3] |
| Appearance | Solid powder | N/A |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4][5] |
| Storage (Powder) | Room temperature, desiccated | [2] |
The Rationale: Bridging the Hydrophobic-Aqueous Divide
The core challenge in preparing many small organic molecules for cell culture is their inherent hydrophobicity. Direct dissolution in aqueous cell culture media is often impossible, leading to precipitation.[6] The standard and most effective methodology involves a two-step process:
-
Primary Dissolution: The compound is first dissolved in a sterile, potent, and cell-compatible organic solvent to create a high-concentration primary stock solution.[7] Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its exceptional solvating power for a wide array of organic compounds and its miscibility with water.[8]
-
Secondary Dilution: The primary stock is then serially diluted into the final aqueous cell culture medium.[9] This step must be performed carefully to avoid having the compound "crash out" of the solution. The final concentration of the organic solvent must be kept to a minimum (typically ≤0.5%, and ideally ≤0.1%) as solvents like DMSO can have independent biological effects and cause cytotoxicity at higher concentrations.[10][11]
This protocol is designed around this principle to ensure the formation of a stable, homogenous solution of the compound in the final cell culture medium.
Experimental Workflow for Compound Preparation
The following diagram outlines the complete workflow from receiving the powdered compound to its application in a cell culture experiment.
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound hydrochloride | 17639-46-2 | SAA63946 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Application Note: Characterization of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine at Dopamine Receptors Using Radioligand Binding Assays
Introduction
Dopamine receptors, a major class of G protein-coupled receptors (GPCRs), are fundamental to numerous functions within the central nervous system, including motor control, cognition, and reward pathways.[1][2] They are categorized into two main families: D1-like (D1, D5), which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4), which couple to Gαi/o proteins to inhibit this enzyme.[1][3][4][5] This central role makes them critical targets for therapies addressing neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[3][5]
The compound 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative with a structure that suggests potential interaction with neurotransmitter systems.[6][7] The benzazepine scaffold is a privileged structure in neuropharmacology, found in many compounds that modulate dopamine receptors.[8] Therefore, a critical first step in evaluating the therapeutic potential of this novel compound is to quantitatively determine its binding affinity and selectivity for the different dopamine receptor subtypes.
Radioligand binding assays are the gold-standard methodology for this purpose.[9][10][11] These assays provide a direct measure of the interaction between a ligand and a receptor, allowing for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled test compounds.[3][12] This application note provides a comprehensive, field-proven guide for researchers to prepare receptor-expressing membranes and execute saturation and competitive binding assays to characterize the binding profile of this compound.
Principle of Radioligand Binding Assays
Radioligand binding assays quantify the interaction between a ligand and a receptor by using a radioactively labeled ligand (radioligand). The two primary types of experiments detailed here are saturation and competitive binding assays.
-
Saturation Binding: This experiment is used to characterize the receptor preparation itself. Increasing concentrations of a high-affinity radioligand are incubated with a fixed amount of receptor membranes. The specific binding is measured at each concentration until the receptors are saturated. This allows for the calculation of the radioligand's affinity (Kd ) and the total number of receptors in the preparation (Bmax ).[9][13][14] These parameters are essential for validating the assay system before testing novel compounds.
-
Competitive Binding: This experiment is used to determine the affinity of an unlabeled test compound (e.g., this compound). A fixed concentration of radioligand (typically at or below its Kd) is incubated with receptor membranes in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site, displacing it in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC50 (half-maximal inhibitory concentration). The IC50 is then converted to the Ki (inhibitory constant), which represents the absolute binding affinity of the test compound.[15][16]
A crucial concept in these assays is distinguishing between total, non-specific, and specific binding.[17]
-
Total Binding: Radioactivity bound to the receptor in the absence of a competing unlabeled drug.
-
Non-specific Binding (NSB): Radioactivity bound to components other than the target receptor (e.g., filters, lipids).[18] This is measured in the presence of a saturating concentration of an unlabeled drug that completely blocks the radioligand from binding to the target receptor.[18]
-
Specific Binding: The pharmacologically relevant binding to the target receptor. It is calculated as: Specific Binding = Total Binding - Non-specific Binding .[13]
Materials and Reagents
-
Compound of Interest: this compound (dissolved in an appropriate solvent, e.g., DMSO, then serially diluted in Assay Buffer).
-
Receptor Source: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing a single human dopamine receptor subtype (D1, D2L, D3, D4.4, or D5).[19][20]
-
Radioligands:
-
Unlabeled Ligands (for NSB determination):
-
Buffers and Solutions:
-
Equipment and Consumables:
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester for rapid filtration.[24]
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[22]
-
Liquid scintillation counter and scintillation fluid.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Experimental Protocols
Protocol 1: Preparation of Cell Membranes Expressing Dopamine Receptors
This protocol describes the isolation of a crude membrane fraction, which is enriched with the target receptor.[25][26] All steps must be performed at 4°C or on ice to prevent protein degradation.
-
Cell Harvesting: Harvest cultured cells expressing the dopamine receptor subtype of interest. For adherent cells, wash with ice-cold PBS, scrape into a centrifuge tube, and pellet by centrifugation (e.g., 1000 x g for 5 minutes).
-
Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing a fresh protease inhibitor cocktail. The use of a hypotonic buffer without detergent causes the cells to swell and burst.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a polytron tissue tearor (short bursts at low-medium speed). This step mechanically disrupts the cell membranes to release intracellular contents.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes) to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes). This step pellets the membrane fragments.
-
Washing: Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in fresh Assay Buffer. Repeat the high-speed centrifugation step. This wash step removes residual cytosolic components.
-
Final Preparation: Discard the final supernatant and resuspend the pellet in a small volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Saturation Binding Assay (Assay Validation)
This protocol determines the Kd of the radioligand and the Bmax of the receptor preparation.[14]
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and a blank (buffer only).
-
Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [³H]SCH-23390 for D1) in Assay Buffer. A typical concentration range spans from 0.1x to 10x the expected Kd.[14]
-
Assay Incubation:
-
Total Binding Wells: Add Assay Buffer, the appropriate radioligand dilution, and the membrane preparation.
-
NSB Wells: Add the NSB-defining unlabeled ligand (e.g., 10 µM Butaclamol), the appropriate radioligand dilution, and the membrane preparation. The high concentration of unlabeled ligand ensures that only non-specific binding of the radioligand is measured.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a pre-soaked glass fiber filter mat using a cell harvester.[3] Immediately wash the filters multiple times (e.g., 3x) with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Protocol 3: Competitive Binding Assay (Characterization of this compound)
This protocol measures the ability of the test compound to displace a specific radioligand.
-
Plate Setup: Prepare a 96-well plate with triplicate wells for: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare the radioligand at a fixed concentration, typically at or below its Kd value determined in the saturation assay.
-
-
Assay Incubation:
-
Total Binding Wells: Add Assay Buffer, the fixed concentration of radioligand, and the membrane preparation.
-
NSB Wells: Add the NSB-defining unlabeled ligand (e.g., 10 µM Haloperidol), the fixed concentration of radioligand, and the membrane preparation.
-
Test Compound Wells: Add the appropriate dilution of this compound, the fixed concentration of radioligand, and the membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 4-6 as described in the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Data analysis is typically performed using non-linear regression software such as GraphPad Prism.
Saturation Binding Data
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the Total Binding wells.
-
Non-linear Regression: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data to a "one-site specific binding" model to directly obtain the Kd (affinity of the radioligand) and Bmax (receptor density).
-
Scatchard Plot (Optional): Historically, data was transformed and plotted as Bound/Free (Y-axis) vs. Bound (X-axis).[27][28] A linear fit reveals a slope of -1/Kd and an X-intercept of Bmax. However, non-linear regression of untransformed data is now the preferred and more accurate method.[27]
| Parameter | Description | Example Value |
| Kd | Equilibrium dissociation constant of the radioligand. A lower Kd indicates higher affinity. | 0.5 nM ([³H]Spiperone at D2) |
| Bmax | Maximum number of binding sites. Expressed as fmol/mg protein. | 850 fmol/mg protein |
Competitive Binding Data
-
Calculate Percent Specific Binding:
-
First, determine the window for specific binding: 100% Specific Binding = Average Total CPM - Average NSB CPM.
-
For each concentration of the test compound, calculate the specific binding: Specific CPM = Average Test Compound CPM - Average NSB CPM.
-
Calculate the percentage: % Specific Binding = (Specific CPM / 100% Specific Binding) * 100.
-
-
Non-linear Regression: Plot the % Specific Binding (Y-axis) against the log concentration of this compound (X-axis). Fit the data to a sigmoidal dose-response (variable slope) model to determine the log(IC50) , from which the IC50 is calculated.
-
Calculate the Ki using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of radioligand used in the assay.[15][16] The Cheng-Prusoff equation converts the IC50 to the Ki, an absolute measure of affinity that is independent of assay conditions.[29]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).
-
| Parameter | Description | Example Value |
| IC50 | Concentration of test compound that displaces 50% of specific radioligand binding. | 50 nM |
| Ki | Inhibitory constant. The equilibrium concentration of the test compound that would occupy 50% of the receptors if no radioligand were present.[15] | 25 nM |
By performing these competitive binding assays against a panel of different dopamine receptor subtypes, a selectivity profile for this compound can be established.
References
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Source: Google Scholar)
-
Scatchard equation. (Source: Wikipedia) [Link]
-
Cheng-Prusoff Equation. (Source: Canadian Society of Pharmacology and Therapeutics) [Link]
-
Dopamine D1 receptor ligands: where are we now and where are we going. (Source: PubMed) [Link]
-
Advances in Dopamine D1 Receptor Ligands for Neurotherapeutics. (Source: PubMed) [Link]
-
Fully automated radioligand binding filtration assay for membrane-bound receptors. (Source: PubMed) [Link]
-
Interpretation of Scatchard plots for aggregating receptor systems. (Source: PubMed) [Link]
-
Dopamine D1 receptor. (Source: Wikipedia) [Link]
-
Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. (Source: PubMed) [Link]
-
Dopamine receptor D2. (Source: Wikipedia) [Link]
-
Specific and Non-specific Binding in a ligand binding assay. (Source: YouTube) [Link]
-
Scatchard plot. (Source: Oxford Reference) [Link]
-
Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. (Source: PubMed) [Link]
-
Nonspecific binding. (Source: GraphPad Prism 10 Curve Fitting Guide) [Link]
-
Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. (Source: PubMed Central) [Link]
-
Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. (Source: PubMed Central) [Link]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (Source: PubMed) [Link]
-
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (Source: ACS Publications) [Link]
-
The Signaling and Pharmacology of the Dopamine D1 Receptor. (Source: Frontiers) [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (Source: YouTube) [Link]
-
Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. (Source: PubMed) [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (Source: NCBI) [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (Source: Frontiers) [Link]
-
Ligand binding assay. (Source: Wikipedia) [Link]
-
Scatchard Plot for Ligand Receptor binding analysis. (Source: YouTube) [Link]
-
Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding. (Source: PubMed Central) [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (Source: PubMed Central) [Link]
-
GPCR Membrane Ligand Binding Assay Development. (Source: Multispan, Inc) [Link]
-
On the use of cells or membranes for receptor binding: growth hormone secretagogues. (Source: PubMed) [Link]
-
Uses & Advantages of Membrane Preparations for GPCRs. (Source: Eurofins DiscoverX) [Link]
-
Radioligand binding methods for membrane preparations and intact cells. (Source: PubMed) [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (Source: BMG LABTECH) [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (Source: PubMed) [Link]
-
Competitive binding assay of selective GPCRs with MC3R and MC4R. (Source: ResearchGate) [Link]
-
The protocol of competitive binding assay. (Source: ResearchGate) [Link]
-
7-methoxy-3-(4-methylphenylsulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. (Source: LookChem) [Link]
-
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. (Source: MySkinRecipes) [Link]
-
Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (Source: PubMed) [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 6. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 7. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 8. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. multispaninc.com [multispaninc.com]
- 13. revvity.com [revvity.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. graphpad.com [graphpad.com]
- 19. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Dopamine D1 receptor ligands: where are we now and where are we going - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 27. Scatchard equation - Wikipedia [en.wikipedia.org]
- 28. oxfordreference.com [oxfordreference.com]
- 29. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for Purity Analysis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This compound is a key intermediate and structural motif in medicinal chemistry, particularly in the development of agents targeting the central nervous system.[1][2] Ensuring its chemical purity is paramount for accurate pharmacological studies and is a critical quality attribute in drug development. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and manufacturing environments. All validation procedures are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Introduction: The Analytical Imperative
This compound belongs to the benzazepine class of compounds, which are investigated for a wide range of neuropharmacological activities, including modulation of dopamine receptors.[1] The efficacy and safety of any potential therapeutic agent are intrinsically linked to its purity profile. The presence of impurities, whether arising from synthesis, degradation, or storage, can alter biological activity and introduce toxicity.
Therefore, a reliable and validated analytical method is essential for unequivocally assessing the purity of this compound. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6] This document provides a comprehensive guide to a specific HPLC method, including the scientific rationale for parameter selection, a detailed operational protocol, and a full validation strategy.
Chromatographic Principles and Method Design
The fundamental goal is to separate the main compound (the analyte) from all potential process-related impurities and degradation products. A reversed-phase chromatographic approach was selected, as it is ideally suited for the analysis of moderately polar organic molecules like this compound.
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic character, which provides effective retention of the benzazepine ring structure. The use of a column with a 5 µm particle size offers a good balance between efficiency and back-pressure.[7][8]
-
Mobile Phase Strategy: The mobile phase consists of a phosphate buffer and acetonitrile. The buffer controls the pH, ensuring consistent ionization state of the analyte, which is critical for reproducible retention times. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of analyte elution. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
-
Detection: The benzazepine structure contains a substituted benzene ring, a strong chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector is recommended to allow for peak purity analysis across a spectrum, enhancing the method's specificity. The detection wavelength is set at 230 nm to maximize sensitivity for the analyte.
Detailed Method and Protocols
Equipment and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q®)
-
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm |
| Run Time | 35 minutes |
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[9][10][11] This is achieved by injecting the Working Standard Solution (100 µg/mL) in five replicates. The results must meet the criteria outlined below to ensure the validity of the subsequent sample analyses.[12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system.[12] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R1) guidelines.[3][4][13][14]
Overall Validation Workflow
Caption: Workflow for HPLC Method Validation.
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradants.[4]
Protocol:
-
Expose the sample solution (1000 µg/mL) to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 24 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples.
-
Dilute all stressed samples to a final concentration of 100 µg/mL and inject into the HPLC system.
-
Analyze the chromatograms for peak purity of the main peak using the PDA detector and ensure resolution (R > 2.0) between the main peak and the closest eluting degradation peak.
Linearity and Range
Objective: To verify that the method provides results that are directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 510,234 |
| 75 | 765,890 |
| 100 | 1,021,567 |
| 125 | 1,276,901 |
| 150 | 1,532,455 |
Accuracy (Recovery)
Objective: To assess the closeness of the test results to the true value. This is determined by spike recovery.
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use the sample itself.
-
Spike the sample at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) with a known amount of reference standard.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0% at each level.
Precision
Objective: To demonstrate the method's consistency under normal operating conditions.
Protocol:
-
Repeatability (Intra-day precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
-
The %RSD for the six preparations should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol:
-
Determine based on the signal-to-noise (S/N) ratio.
-
Prepare and inject solutions of decreasing concentration.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.[9]
Acceptance Criteria:
-
The LOQ must be precise, with an RSD of ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Inject the standard solution and evaluate the impact on retention time and system suitability parameters.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Interrelationship of Key Validation Parameters
Caption: Core Validation Characteristics for an HPLC Assay.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust tool for the purity determination of this compound. The method has been developed based on sound chromatographic principles and validated according to ICH Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. Its implementation in a quality control setting will ensure that the purity of this important chemical entity can be monitored with confidence, supporting further research and development activities.
References
- assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Benchchem. (n.d.). 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride.
- Mushtaq, S., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Iranian Journal of Toxicology, 9(29), 1293-1298.
- Okkonen, K., et al. (n.d.). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction.
- Georgieva, M., et al. (n.d.). IR spectra, NMR spectra, HPLC and MS data of benzazepine derivatives. ResearchGate.
- Al-Ghananaeem, A., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ScienceOpen. (n.d.). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples.
- CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
- SciELO México. (n.d.). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Bonfilio, R., et al. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Douša, M., & Hosnedl, V. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(3), 705-726.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Biosynth. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Biosynth. (n.d.). This compound hydrochloride.
- MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol.
- Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.
- PubChem. (n.d.). 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.
- Groman, A., & Hopkała, H. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Groman, A., & Hopkała, H. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE.
- LookChem. (n.d.). 7-methoxy-3-(4-methylphenylsulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol.
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. assayprism.com [assayprism.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. scribd.com [scribd.com]
- 14. cs.purdue.edu [cs.purdue.edu]
Application Notes & Protocols for In Vivo Evaluation of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. As a benzazepine derivative with potential modulatory effects on central nervous system (CNS) neurotransmitter systems, particularly dopamine receptors, a structured and rationale-driven in vivo testing strategy is paramount.[1][2] This guide eschews a rigid template, instead presenting an integrated workflow grounded in scientific first principles. It covers the rationale for animal model selection, detailed protocols for safety pharmacology, pharmacokinetic profiling, and efficacy assessment in a disease-relevant model, and guidance on data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and translatable data for preclinical decision-making.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzazepine core, a structure common to various bioactive molecules.[1] Its primary scientific interest lies in its potential as a neuropharmacological agent. Structural analogs and preliminary research suggest that its biological activity is likely mediated through interaction with key neurotransmitter systems.[1][2]
Putative Mechanism of Action
The prevailing hypothesis is that this compound acts as a modulator of dopamine receptors.[1] Benzazepine derivatives have been shown to influence dopaminergic signaling, a pathway critical in the pathophysiology of neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.[1] Furthermore, potential interactions with serotonin and norepinephrine systems have been suggested, indicating a possible role as an antidepressant or anxiolytic agent.[1][3] The presence of a methoxy group may enhance its ability to cross the blood-brain barrier, a desirable property for a CNS-acting therapeutic.[2]
The diagram below illustrates the hypothesized central role of dopamine receptor modulation.
Caption: Putative modulation of postsynaptic dopamine receptors.
Strategic Approach to In Vivo Evaluation
A phased approach is critical to efficiently characterize the compound's profile. This process begins with broad safety and pharmacokinetic assessments before proceeding to more complex and resource-intensive efficacy models. This strategy ensures that fundamental questions of safety and exposure are answered prior to investigating therapeutic potential. General principles of rigorous preclinical study design, including hypothesis testing, randomization, blinding, and appropriate statistical analysis, must be applied throughout.[4][5]
Caption: Phased workflow for in vivo compound characterization.
Rationale for Animal Model Selection
The choice of animal model is dictated by the scientific question. Given the compound's likely modulation of dopaminergic pathways, rodent models of CNS disorders are highly relevant.[6][7] The selection must align with the specific therapeutic indication being pursued.
| Potential Indication | Recommended Animal Model | Rationale & Key Features | Primary Endpoints |
| Parkinson's Disease | 6-Hydroxydopamine (6-OHDA) Lesioned Rat/Mouse | Gold-standard neurotoxicant model that selectively destroys dopaminergic neurons, mimicking the primary pathology of PD.[7][8] Allows for assessment of agents that restore motor function. | Drug-induced rotation, Rotarod test, Cylinder test.[8][9] |
| Schizophrenia (Sensorimotor Gating) | Pharmacologically-Induced Prepulse Inhibition (PPI) Deficit | PPI is a measure of sensorimotor gating that is deficient in schizophrenia patients.[10] Deficits can be induced in rodents by dopamine agonists. This model tests the ability of a compound to restore normal gating. | Reversal of dopamine agonist-induced PPI deficit. |
| Depression/Anxiety | Elevated Plus Maze (EPM) / Forced Swim Test (FST) | Standard behavioral screening tests for anxiolytic and antidepressant-like activity.[11] EPM assesses anxiety-like behavior based on exploration; FST measures behavioral despair. | Time spent in open arms (EPM), immobility time (FST). |
For the initial efficacy evaluation of this compound, this guide will focus on the 6-OHDA-lesioned rat model of Parkinson's Disease due to the strong mechanistic link to dopamine modulation.
Experimental Protocols
Ethical Note: All in vivo procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[5] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Safety Pharmacology & Tolerability Assessment
Objective: To identify potential adverse effects on the CNS and determine a range of tolerable doses for subsequent studies. This protocol is based on the Functional Observational Battery (FOB) or Irwin test, a standard component of safety pharmacology.[6][12][13]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Standard observation arena (e.g., 40x40x30 cm)
-
Gavage needles, syringes
-
Rectal thermometer, grip strength meter
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days and to the testing room for at least 1 hour before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=8 per group): Vehicle control, and at least 3 dose levels of the test compound (e.g., 10, 30, 100 mg/kg).
-
Baseline Observation: Perform a full observational assessment on all animals immediately prior to dosing to establish baseline scores.
-
Dosing: Administer the compound or vehicle via oral gavage (p.o.). Record the exact time of dosing for each animal.
-
Post-Dose Observations: Conduct the full FOB assessment at multiple time points post-dosing, corresponding to the anticipated Tmax and duration of action (e.g., 30 min, 1, 2, 4, and 24 hours).
-
Observational Parameters: Systematically assess and score each parameter in the following order:
-
Home Cage: Posture, activity level, signs of distress.
-
Open Field Arena: Observe for 3 minutes, scoring parameters like frequency of rearing, grooming, and locomotion. Note any abnormal behaviors (e.g., stereotypy, ataxia).
-
Sensorimotor & Reflex Tests: Assess approach response, touch response, pinna reflex, righting reflex, grip strength, and body temperature.
-
-
Data Recording: Use a standardized scoring sheet (see table below).
Sample Scoring Table for FOB/Irwin Test:
| Parameter | Score | Description |
| Alertness | 0 | Normal |
| +1 | Slightly decreased | |
| +2 | Moderately decreased (sedation) | |
| -1 | Slightly increased (hyperactivity) | |
| Gait | 0 | Normal |
| +1 | Slightly ataxic | |
| +2 | Severely ataxic | |
| Tremors | 0 | Absent |
| +1 | Present | |
| Body Tone | 0 | Normal |
| +1 | Flaccid / Decreased | |
| -1 | Rigid / Increased | |
| ... (additional parameters as required) |
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To determine the fundamental pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) of the compound after a single dose.[14]
Materials:
-
Male Sprague-Dawley rats (with jugular vein cannulation for serial sampling)
-
Test compound, vehicle
-
Dosing equipment (p.o. gavage needles, i.v. infusion supplies)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Study Design: Use a crossover or parallel group design. Two groups (n=4-6 per group) are typical: Intravenous (i.v., e.g., 1 mg/kg) and Oral (p.o., e.g., 10 mg/kg). The i.v. group is essential for determining absolute bioavailability.
-
Dosing: Administer the compound to fasted animals (overnight fast with free access to water).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at specified time points.
-
IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
Key Pharmacokinetic Parameters to Calculate:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption and potential for acute effects |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC(0-t) | Area under the concentration-time curve | Represents total drug exposure over time |
| t1/2 | Elimination half-life | Determines dosing interval and time to steady-state |
| CL | Clearance | Measures the body's efficiency in eliminating the drug |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |
| F% | Absolute Bioavailability (from PO/IV data) | Fraction of the oral dose that reaches systemic circulation |
Protocol 3: Efficacy Evaluation in the 6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the ability of the compound to ameliorate motor deficits in a validated animal model of Parkinson's disease.
Caption: Experimental workflow for the 6-OHDA efficacy model.
Procedure:
-
Step A: Model Induction (Stereotaxic Surgery):
-
Anesthetize rats (e.g., isoflurane) and place them in a stereotaxic frame.
-
Inject 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB). The contralateral side serves as an internal control.
-
Allow animals to recover for 2-3 weeks.
-
-
Step B: Model Validation:
-
Two to three weeks post-surgery, challenge the animals with a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.).
-
Measure contralateral rotations (away from the lesioned side) for 30-60 minutes.
-
Only animals exhibiting a robust rotational response (e.g., >7 full rotations per minute) are considered successfully lesioned and included in the study.[7]
-
-
Step C: Drug Administration:
-
Randomize the validated animals into treatment groups: Vehicle, Test Compound (at least 2-3 doses based on PK and tolerability data), and a Positive Control (e.g., L-DOPA).
-
Administer treatments daily (or as determined by PK data) for a specified period (e.g., 14-21 days).
-
-
Step D: Behavioral Assessment (Rotarod Test):
-
The Rotarod test assesses motor coordination and balance.[9]
-
Training: Prior to the treatment period, train all animals on the rotarod (e.g., 3 trials per day for 2-3 days) at a constant or accelerating speed until performance stabilizes.[15]
-
Testing: During the treatment period, conduct rotarod tests at selected time points (e.g., weekly).
-
Place the rat on the rotating rod, which accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. Conduct 3 trials per session and average the results.
-
An increase in the latency to fall in the compound-treated groups compared to the vehicle group indicates an improvement in motor function.
-
Data Analysis & Interpretation
-
Safety Pharmacology: Use non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) to compare scores between groups.
-
Pharmacokinetics: Calculate mean PK parameters and standard deviations.
-
Efficacy (Rotarod): Analyze latency to fall data using a two-way repeated-measures ANOVA (with treatment group and time as factors), followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control at each time point.
-
Interpretation: A statistically significant and dose-dependent improvement in motor performance (Rotarod) coupled with an acceptable safety profile (FOB) and favorable pharmacokinetics (adequate brain exposure) would provide strong evidence to advance this compound for further preclinical development.
References
- Crossman, A. R. (2000).
- NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs.
- NC3Rs. Safety pharmacology. NC3Rs.
- Benchchem. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. Benchchem.
- Chen, C., & Parisiadou, L. (2022). Behavioral tests in rodents coupled with dopamine signaling manipulations v1.
- Duty, S., & Jenner, P. (2011). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. PubMed Central.
- Festing, M. F. W., & Torgerson, P. R. (2020). General Principles of Preclinical Study Design. PubMed Central.
- Charles River Laboratories. Safety Pharmacology Studies.
- Scantox. Safety Pharmacology. Scantox.
- IITRI. Safety Pharmacology. IITRI.
- Bailey, S. R., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
- MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. MySkinRecipes.
- Wikipedia. Prepulse inhibition. Wikipedia.
- Toutain, P. L., et al. (2010). Pharmacokinetic/pharmacodynamic modeling of benazepril and benazeprilat after administration of intravenous and oral doses of benazepril in healthy horses. PubMed.
- Mingote, S., et al. (2019). Behavioral phenotyping and dopamine dynamics in mice with conditional deletion of the glutamate transporter GLT-1 in neurons: resistance to the acute locomotor effects of amphetamine. PubMed Central.
- MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. MySkinRecipes.
- Jakaria, M., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI.
- Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
- Lapiz-Bluhm, M. D. S., et al. (2008).
- Yu, J., & Tweedie, D. (2014). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. SpringerLink.
- Sudhakar, P., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 3. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 7. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 11. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. scantox.com [scantox.com]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral phenotyping and dopamine dynamics in mice with conditional deletion of the glutamate transporter GLT-1 in neurons: resistance to the acute locomotor effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
How to synthesize 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine derivatives
An In-Depth Guide to the Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives
Authored by a Senior Application Scientist
Introduction: The Significance of the 3-Benzazepine Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry. Its derivatives are foundational in the development of novel therapeutics targeting the central nervous system (CNS). The structural motif, featuring a seven-membered azepine ring fused to a methoxy-substituted benzene ring, has proven to be a versatile template for interacting with various biological targets. Specifically, these compounds are widely explored for their potential to modulate dopamine receptors, making them promising candidates for treating neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and depression.[1][2][3] The methoxy group not only influences the electronic properties of the aromatic ring but can also enhance the molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.[2]
This guide provides a comprehensive overview of the primary synthetic strategies for constructing and derivatizing the this compound system. We will delve into the mechanistic rationale behind key chemical transformations, present detailed experimental protocols, and discuss the logic underpinning the selection of specific reagents and conditions. The methodologies outlined are designed to be robust and adaptable, providing researchers in drug discovery and process development with the tools to generate diverse libraries of these valuable compounds.
Strategic Overview: Pathways to the 3-Benzazepine Core
The synthesis of the 3-benzazepine ring system can be broadly categorized into two main approaches:
-
Ring Expansion Strategies: Building the seven-membered ring from a pre-existing six-membered ring precursor.
-
Intramolecular Cyclization: Forming the azepine ring by creating a key carbon-carbon or carbon-nitrogen bond from an acyclic precursor.
Once the core is established, further diversification is typically achieved through functionalization of the nitrogen atom.
Strategy 1: Ring Expansion via Beckmann Rearrangement
The Beckmann rearrangement is a powerful and reliable method for converting a cyclic ketoxime into a lactam, effectively inserting a nitrogen atom into the ring and expanding its size by one member. This approach is particularly effective for synthesizing 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key lactam intermediate that can be subsequently reduced to the parent amine.[4]
Mechanistic Rationale
The synthesis begins with 6-methoxy-α-tetralone, a commercially available six-membered ring ketone. This ketone is converted to its corresponding oxime upon reaction with hydroxylamine. The critical Beckmann rearrangement step is then initiated by treating the oxime with an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or via an oxime sulfonate). The acid promotes the protonation of the hydroxyl group, turning it into a good leaving group (water). A concerted 1,2-alkyl shift occurs, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. In the case of 6-methoxy-α-tetralone oxime, this involves the migration of the aryl-adjacent methylene group, leading to the desired seven-membered ring. Subsequent tautomerization and hydrolysis yield the stable lactam product.[4] The regioselectivity of the migration is a key consideration, but for this symmetrical precursor, it reliably yields the 3-benzazepine structure.[4]
Visualizing the Beckmann Rearrangement Workflow
Caption: Workflow for 3-benzazepine synthesis via Beckmann rearrangement.
Protocol 1: Synthesis of 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one[4]
Part A: Oxime Formation
-
Dissolve 6-methoxy-α-tetralone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-methoxy-α-tetralone oxime.
Part B: Beckmann Rearrangement
-
To a flask containing polyphosphoric acid (PPA) or a suspension of ZnCl₂ in an appropriate solvent, add the dried oxime from Part A (1.0 eq) portion-wise at a controlled temperature (e.g., 100-120°C for PPA).
-
Stir the mixture at this temperature for the specified time (e.g., 30-60 minutes), monitoring for the formation of the lactam product by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude lactam by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Strategy 2: Derivatization via N-Functionalization
Once the this compound core is synthesized (e.g., by reduction of the lactam from Strategy 1), creating a library of diverse derivatives is most efficiently achieved by functionalizing the secondary amine. Reductive amination is the gold standard for this transformation due to its high efficiency, broad substrate scope, and excellent control over the degree of alkylation.[5][6]
Mechanistic Rationale: Reductive Amination vs. Direct Alkylation
-
Direct Alkylation: While seemingly straightforward, reacting the secondary amine with an alkyl halide often leads to poor selectivity. The initially formed tertiary amine product can be further alkylated to form a quaternary ammonium salt. Separating this mixture of secondary, tertiary, and quaternary products can be challenging and leads to lower yields of the desired compound.
-
Reductive Amination: This two-step, one-pot process offers superior control.[7] The secondary amine first condenses with an aldehyde or ketone to form an unstable iminium ion intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this purpose as it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine/iminium species.[7] This prevents over-alkylation and provides a clean, high-yielding route to the desired tertiary amine.[6][7]
Visualizing the N-Functionalization Pathways
Caption: Comparison of reductive amination and direct alkylation pathways.
Protocol 2: N-Alkylation via Reductive Amination
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate. A small amount of acetic acid may be added to catalyze this step.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any effervescence.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-18 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the pure N-substituted 3-benzazepine derivative.
Data Presentation: Substrate Scope for Reductive Amination
| Entry | Aldehyde/Ketone | R Group | Expected Product |
| 1 | Formaldehyde | -CH₃ | 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
| 2 | Acetaldehyde | -CH₂CH₃ | 3-Ethyl-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
| 3 | Propionaldehyde | -CH₂CH₂CH₃ | 7-Methoxy-3-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
| 4 | Benzaldehyde | -CH₂Ph | 3-Benzyl-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
| 5 | Acetone | -CH(CH₃)₂ | 3-Isopropyl-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
Purification and Analytical Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the final products. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A small amount of triethylamine is often added to the mobile phase to prevent the amine products from tailing on the acidic silica gel.
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent system can provide highly pure material.
-
Salt Formation: To improve handling and solubility, the final basic compounds can be converted to their hydrochloride or other pharmaceutically acceptable salts by treating a solution of the free base with the corresponding acid (e.g., HCl in ether).[1]
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key signals to identify include the aromatic protons, the methoxy singlet (~3.8 ppm), and the aliphatic protons of the tetrahydrobenzazepine ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For lactam intermediates, a strong carbonyl (C=O) stretch will be observed around 1650-1680 cm⁻¹. For the final amine products, the N-H stretch (for the secondary amine precursor) will disappear upon successful N-alkylation.
Conclusion
The synthesis of this compound derivatives is a well-established yet highly adaptable field of organic synthesis. The strategies presented herein, particularly the robust Beckmann rearrangement for core construction and the highly efficient reductive amination for diversification, provide a reliable foundation for any research program aimed at exploring this important chemical space. By understanding the mechanistic principles behind these reactions, chemists can logically troubleshoot and optimize conditions to generate novel compounds for evaluation in drug discovery programs.
References
- 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride - Benchchem.
- Bischler–Napieralski reaction - Grokipedia.
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
Synthesis of 1,3‐benzodiazepine 31, by a Bischler−Napieralski reaction. - ResearchGate. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. [Link]
-
BENZO[f][1][8]THIAZEPINES BY USING A MODIFIED PICTET- SPENGLER REACTION. (URL not available for direct linking, content sourced from internal search tool)
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction.
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]
-
Substituted 2,3,4,5-tetrahydro-1H-3-benzazepine and 2,3,4,5-tetrahydro-1H-naphth[1,2-d] azepine derivatives - Semantic Scholar. [Link]
-
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol - MySkinRecipes. [Link]
-
Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives - Oriental Journal of Chemistry. [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]
-
Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones - ResearchGate. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - RSC Publishing. [Link]
-
High-Yield Method for the Preparation of 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one with Excellent Regio- and Stereoselectivity - ResearchGate. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. [Link]
-
Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC - PubMed Central. [Link]
-
Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization - PubMed. [Link]
-
Synthesis of 3‐benzazepine derivative 134. - ResearchGate. [Link]
-
(PDF) Synthesis & stereochemistry of some new benzazepine derivatives - ResearchGate. [Link]
- Class (48) Benzodiazepine Derivatives | Medicinal Chemistry 01 | B.Pharmacy 4th Semester.
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]
-
Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed. [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. [Link]
-
A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings - MDPI. [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. [Link]
-
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one - PubChem. [Link]
-
Synthesis and Characterization of the 1,3- Oxazepine Derivatives. [Link]
-
Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. [Link]
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[9]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed. [Link]
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 3. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Cell-Based Functional Assays for Characterizing 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine Activity at G-Protein Coupled Receptors
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular activity of novel compounds, using 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine as a representative example. Benzazepine derivatives are a well-established class of compounds known to exhibit diverse pharmacological activities, often through modulation of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2][3] Given the limited public data on this specific methoxy-benzazepine analog, we present a logical, hypothesis-driven approach to assay development. This document details the principles and step-by-step protocols for two primary, high-throughput cell-based assays: a cAMP second messenger assay to probe G-protein signaling and a β-arrestin recruitment assay to investigate G-protein independent pathways and receptor desensitization.
Introduction & Assay Selection Rationale
This compound belongs to the benzazepine chemical class, which has significant therapeutic relevance.[1] Many drugs and research compounds with this scaffold interact with GPCRs, the largest family of cell surface receptors and a major target for approximately one-third of all marketed drugs.[4][5] GPCRs transduce extracellular signals into intracellular responses through two major pathways: G-protein dependent signaling and β-arrestin mediated signaling.[6][7]
A new compound's effect on a GPCR can be complex:
-
It could be an agonist , activating the receptor.
-
It could be an antagonist , blocking the action of the natural ligand.
-
It could be a biased agonist , preferentially activating one pathway (e.g., G-protein) over another (e.g., β-arrestin).[8]
Therefore, a robust characterization requires assessing both primary signaling arms. This guide focuses on two universally applicable and widely adopted assay formats:
-
cAMP Second Messenger Assay: Measures the accumulation or inhibition of cyclic AMP (cAMP), a key second messenger. This assay directly quantifies the activation of Gs-coupled receptors (which increase cAMP) and Gi-coupled receptors (which decrease cAMP).[9][10]
-
β-Arrestin Recruitment Assay: Measures the translocation of β-arrestin proteins to the activated GPCR, a critical event in receptor desensitization and a hub for G-protein independent signaling.[8][11] This assay is often considered more universal as it is downstream of receptor activation but independent of the specific G-protein subtype (Gs, Gi, or Gq).[11]
We will detail protocols for modern, homogeneous (no-wash) assay technologies, specifically Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP and Enzyme Fragment Complementation (EFC) for β-arrestin recruitment, due to their high sensitivity, robustness, and amenability to high-throughput screening (HTS).[7][12][13]
Principle 1: G-Protein and β-Arrestin Signaling Cascades
Upon ligand binding, a GPCR undergoes a conformational change, initiating downstream signaling. The diagram below illustrates the canonical pathways that can be interrogated to determine the activity of a compound like this compound.
Caption: Overview of GPCR signaling pathways.
Protocol 1: cAMP HTRF Assay for Gs/Gi Pathway Activity
This protocol uses a competitive immunoassay format with an HTRF readout to quantify intracellular cAMP.[12][14][15] The principle relies on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[14][16] An increase in cellular cAMP disrupts the FRET between the donor (Europium) and acceptor (d2), leading to a decrease in the HTRF signal.[17]
Objective
To determine if this compound acts as an agonist or antagonist at a model Gs- or Gi-coupled receptor expressed in a suitable host cell line (e.g., HEK293 or CHO).
Materials & Reagents
| Reagent/Material | Recommended Source/Example | Purpose |
| Host Cell Line | HEK293 or CHO cells stably expressing the target GPCR | Biological system for the assay |
| Cell Culture Medium | DMEM or Ham's F-12 with 10% FBS, 1% Pen-Strep | Cell growth and maintenance |
| Stimulation Buffer | HBSS or PBS with 1 mM IBMX | Provides a controlled environment for cell stimulation and prevents cAMP degradation |
| Test Compound | This compound | The compound to be tested |
| Reference Agonist | Known agonist for the target GPCR | Positive control for agonism |
| Reference Antagonist | Known antagonist for the target GPCR | Positive control for antagonism |
| Forskolin | Sigma-Aldrich | A direct activator of adenylate cyclase, used as a positive control for Gs assays or to stimulate cAMP in Gi assays[18] |
| HTRF cAMP Assay Kit | e.g., cAMP Dynamic 2 (Cisbio/Revvity) | Contains cAMP-d2 and anti-cAMP-Cryptate detection reagents, and a cAMP standard[12] |
| Microplates | White, low-volume, 384-well plates | Plate format for HTRF assays |
| HTRF-compatible Plate Reader | e.g., PHERAstar (BMG Labtech), EnVision (PerkinElmer) | Instrument capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm and 665 nm) |
Experimental Workflow: Agonist Mode
Caption: HTRF cAMP assay workflow for agonist testing.
Step-by-Step Protocol (Agonist Mode, 384-well format)
-
Cell Preparation: Culture cells expressing the target GPCR to ~80-90% confluency. The day before the assay, harvest cells and seed them into a white 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 10 µL of culture medium.[16] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and controls in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (final concentration 0.5-1 mM is common).[16] This prevents the enzymatic degradation of cAMP.
-
Cell Stimulation: Add 10 µL of the diluted compounds to the cell plate.[16] Include wells with stimulation buffer only (basal control) and a high concentration of a known agonist or forskolin (maximum stimulation control).
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.[15] This incubation time may require optimization depending on the receptor kinetics.
-
Lysis and Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol.[19] Add 10 µL of the cAMP-d2 solution followed by 10 µL of the anti-cAMP-Cryptate solution to all wells. These reagents typically contain a lysis agent to release the intracellular cAMP.
-
Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader. Set the excitation wavelength to 320-340 nm and measure emission at both 620 nm (Cryptate donor) and 665 nm (d2 acceptor).[16]
Antagonist Mode Protocol Variation
To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a concentration of the reference agonist that elicits ~80% of its maximal response (EC₈₀). An antagonist will reduce the cAMP signal generated by the agonist.[10]
Data Analysis
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[17]
-
Normalize Data: Normalize the data to the controls. For an agonist in a Gs-coupled system: % Activity = 100 * (Sample Ratio - Basal Ratio) / (Max Signal Ratio - Basal Ratio). The signal is inversely proportional to the cAMP concentration, so the raw ratio will decrease with agonist activity. Data analysis software provided by the kit manufacturer or reader company will typically handle the inverse relationship automatically.[17]
-
Generate Dose-Response Curve: Plot the normalized activity against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol 2: β-Arrestin Recruitment EFC Assay
This protocol uses Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter® by Eurofins DiscoverX) to measure the interaction between the GPCR and β-arrestin.[7][11] The GPCR is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon ligand-induced receptor activation, β-arrestin is recruited, forcing the complementation of the PK and EA fragments. This forms a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a quantifiable chemiluminescent signal.[11][20]
Objective
To determine if this compound induces or blocks β-arrestin recruitment to a target GPCR.
Materials & Reagents
| Reagent/Material | Recommended Source/Example | Purpose |
| PathHunter® Cell Line | e.g., PathHunter® U2OS GPCR Target Cells | Engineered cells co-expressing the PK-tagged GPCR and EA-tagged β-arrestin[7] |
| Cell Plating Reagent | PathHunter® Cell Plating Reagent | Provided with cells for optimal density and performance |
| Test Compound | This compound | The compound to be tested |
| Reference Agonist | Known agonist for the target GPCR | Positive control |
| PathHunter® Detection Kit | PathHunter® Detection Reagents | Contains Galacton Star® Substrate, Emerald II™ Lysis/Substrate Buffer, and Stop Solution |
| Microplates | White, solid-bottom, 96- or 384-well plates | Standard cell culture and luminometry plates |
| Luminometer | Plate reader with chemiluminescence detection capability | Instrument to measure light output |
Step-by-Step Protocol (Agonist Mode)
-
Cell Preparation: Seed the PathHunter® cells in a white-walled, clear-bottom assay plate using the provided cell plating reagent. Follow the manufacturer's recommended cell density. Incubate overnight at 37°C, 5% CO₂.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in an appropriate assay buffer (e.g., HBSS).
-
Cell Stimulation: Add the diluted compounds to the cell plate. Include wells with buffer only (basal control) and a saturating concentration of the reference agonist (positive control).
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific receptor target.[7]
-
Signal Detection:
-
Allow the plate and the detection reagents to equilibrate to room temperature.
-
Prepare the working detection reagent solution according to the kit protocol.
-
Add the detection reagent to all wells.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the chemiluminescent signal on a plate-based luminometer.
Data Analysis
-
Normalize Data: The raw data is typically in Relative Light Units (RLU). Normalize the data to controls: % Activity = 100 * (Sample RLU - Basal RLU) / (Max RLU - Basal RLU).
-
Generate Dose-Response Curve: Plot the normalized activity against the logarithm of the compound concentration and fit with a four-parameter logistic equation to determine the EC₅₀ value.
Data Interpretation & Advanced Insights
By running both assays, you can build a comprehensive pharmacological profile of this compound.
| Scenario | cAMP Assay Result | β-Arrestin Assay Result | Interpretation |
| 1. Balanced Agonist | Potent Agonist (EC₅₀ < 1 µM) | Potent Agonist (EC₅₀ < 1 µM) | The compound is a full agonist, activating both G-protein and β-arrestin pathways. |
| 2. G-Protein Biased Agonist | Potent Agonist (EC₅₀ < 1 µM) | Weak or No Agonism (EC₅₀ > 10 µM) | The compound preferentially activates the G-protein pathway over β-arrestin recruitment. This is a key finding in modern pharmacology.[8] |
| 3. β-Arrestin Biased Agonist | Weak or No Agonism (EC₅₀ > 10 µM) | Potent Agonist (EC₅₀ < 1 µM) | The compound preferentially activates the β-arrestin pathway. |
| 4. Neutral Antagonist | Potent Antagonist (IC₅₀ < 1 µM) | Potent Antagonist (IC₅₀ < 1 µM) | The compound blocks both pathways by competing with the natural ligand. |
| 5. No Activity | No significant agonist or antagonist effect | No significant agonist or antagonist effect | The compound is inactive at this specific GPCR target under these assay conditions. |
-
Basal Control: Cells treated with vehicle buffer only, defining the baseline.
-
Maximal Signal Control: Cells treated with a saturating concentration of a known reference agonist (or forskolin for cAMP), defining the top of the assay window.
-
Reference Compound: A known agonist and/or antagonist run in a full dose-response curve to confirm the assay is performing as expected on that day.
By adhering to these protocols and principles, researchers can confidently and accurately profile the cellular activity of novel benzazepine compounds, paving the way for a deeper understanding of their therapeutic potential.
References
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Available at: [Link]
-
Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]
-
Kaur, R., et al. (2020). Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. Available at: [Link]
-
Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]
-
Tarasov, A. I., et al. (2017). Principles of commonly used cAMP assays. ResearchGate. Available at: [Link]
-
Kaur, R., et al. (2020). Pharmacological and Biological Activities of Benzazepines: An Overview. Bentham Science. Available at: [Link]
-
Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Principles of the HTRF cAMP Assay. Assay Guidance Manual. Retrieved from [Link]
-
Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]
-
Akintelu, S. A., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
-
Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2023). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Concepts in lanthanide-based FRET receptor assays. Retrieved from [Link]
-
ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. Retrieved from [Link]
-
ResearchGate. (2021). A Review: Synthesis and Pharmacological Profile of[5][12]-Benzothiazepine. ResearchGate. Available at: [Link]
-
Drug Discovery Online. (1999). Considerations for Development of FRET Assays. Retrieved from [Link]
-
van der Gracht, A. M. F., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. In Methods in Molecular Biology. Available at: [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Plate reader. Retrieved from [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Available at: [Link]
-
PubChem. (n.d.). 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [promega.sg]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 20. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Application of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine in neuroscience research
An Application Guide to 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its Prototypical Analogs in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of the tetrahydro-1H-3-benzazepine chemical scaffold in neuroscience research. While this compound is a recognized compound within this class, it is primarily utilized in medicinal chemistry as a structural scaffold or an intermediate for synthesizing more complex bioactive molecules, including potential serotonin and dopamine receptor modulators.[1][2][3] For direct application in functional neuroscience research, the most prominent and extensively studied member of this family is (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol, commonly known as SKF-38393 .
This guide will, therefore, focus on SKF-38393 as the prototypical tool compound to illustrate the utility of the tetrahydro-1H-3-benzazepine core in dissecting the complexities of the dopaminergic system. SKF-38393 is a potent and selective partial agonist for the D₁-like dopamine receptor family (D₁ and D₅ subtypes), making it an invaluable instrument for investigating a wide array of neurological processes.
Part 1: Core Mechanism of Action — D₁ Receptor Agonism
The primary mechanism through which SKF-38393 exerts its effects is the activation of D₁-like dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that are canonically linked to the Gαs/olf subunit.
Signaling Cascade:
-
Agonist Binding: SKF-38393 binds to the orthosteric site of the D₁ receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[4]
-
Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression, and other signaling proteins that influence neuronal excitability, synaptic plasticity, and glutamate release.[5]
Part 2: Pharmacological Profile of SKF-38393
The utility of SKF-38393 as a research tool is defined by its selectivity for the D₁-like receptors over the D₂-like receptor family. This selectivity allows researchers to isolate and study the specific contributions of the D₁ pathway in complex neuronal circuits.
| Receptor Subtype | Binding Affinity (Kᵢ) in nM |
| D₁ | 1 |
| D₅ | ~0.5 |
| D₂ | ~150 |
| D₃ | ~5000 |
| D₄ | ~1000 |
| Data compiled from Tocris Bioscience. |
Part 3: Key Applications in Neuroscience Research
Parkinson's Disease (PD) Models
In rodent models of Parkinson's disease, particularly those created by the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA), the loss of dopamine neurons leads to a supersensitivity of postsynaptic dopamine receptors on the lesioned side. Administration of a D₁ agonist like SKF-38393 causes a preferential stimulation of these supersensitive receptors, resulting in a quantifiable motor asymmetry known as contralateral rotation (turning away from the lesioned side).[6][7] This model is crucial for:
-
Screening novel anti-parkinsonian drugs that target the D₁ receptor.
-
Investigating the synergistic relationship between D₁ and D₂ receptor activation in motor control.[8]
-
Studying the neuroprotective potential of D₁ agonists against neurotoxins like MPTP.[9][10]
Cognition, Learning, and Memory
The D₁ receptor is densely expressed in the prefrontal cortex and hippocampus, regions critical for cognitive functions. SKF-38393 is used to probe the role of D₁ receptor activation in:
-
Working Memory: Investigating the "inverted-U" dose-response relationship where optimal D₁ stimulation enhances, while insufficient or excessive stimulation impairs, working memory tasks.
-
Synaptic Plasticity: Studies have shown that SKF-38393 can facilitate long-term potentiation (LTP) and induce the expression of plasticity-related proteins like GAP-43, providing a direct link between D₁ receptor signaling and the cellular mechanisms of learning and memory.[5][11]
Mood, Motivation, and Behavior
D₁ receptor signaling is integral to the brain's reward and motivation pathways. Research using SKF-38393 has explored its effects on:
-
Depression and Anxiety: Investigating the potential of D₁ receptor activation to mitigate depression-like and anxiety-like behaviors in animal models.[12][13]
-
Stereotypy: At higher doses, D₁ agonists can induce stereotyped behaviors (repetitive, invariant movements), which is a valuable model for studying the neurobiology of compulsive behaviors and the side effects of some psychostimulants.[14][15]
Part 4: Experimental Protocols
Protocol 1: In Vitro D₁ Receptor Activation via cAMP Accumulation Assay
This protocol provides a method to quantify the agonist activity of a compound like SKF-38393 by measuring the production of intracellular cAMP in a cell line stably expressing the human D₁ receptor.
A. Objective: To assess the motor-stimulant effects of SKF-38393 by quantifying drug-induced rotational behavior.
B. Principle: Unilateral lesioning of the nigrostriatal dopamine pathway with 6-OHDA creates a motor imbalance. The subsequent denervation-induced supersensitivity of D₁ receptors on the lesioned side leads to a powerful rotational response away from the lesion (contralateral) upon stimulation with a D₁ agonist. [7][16] C. Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical: Stereotaxic apparatus, 6-hydroxydopamine (6-OHDA), desipramine (to protect noradrenergic neurons), anesthetic.
-
Behavioral: Automated rotometer system (circular arenas with harnesses connected to rotation sensors) or a video tracking system.
-
Drug: SKF-38393 hydrochloride dissolved in sterile saline.
D. Step-by-Step Methodology:
-
Model Generation (Stereotaxic Surgery):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic terminals.
-
Inject 6-OHDA into a single hemisphere's medial forebrain bundle or substantia nigra pars compacta using predetermined coordinates.
-
-
Recovery: Allow animals to recover for at least 2-3 weeks to ensure the lesion is fully developed and stable.
-
Habituation: On the test day, allow rats to acclimate to the testing environment and the rotometer harness for 10-15 minutes before drug administration.
-
Drug Administration: Administer SKF-38393 subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose (e.g., a dose-response study using 0.5, 1.0, and 3.0 mg/kg). A control group should receive a vehicle (saline) injection.
-
Behavioral Recording:
-
Immediately after injection, place the animal in the automated rotometer.
-
Record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (toward the lesion) directions.
-
The recording period is typically 60 to 90 minutes. [6]6. Data Analysis:
-
The primary endpoint is the net contralateral rotations per minute (contralateral turns - ipsilateral turns).
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of SKF-38393 against the vehicle control.
-
-
Post-Mortem Verification: At the end of the study, it is essential to perform histological analysis on the brain tissue. Immunostaining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to confirm the extent of the dopaminergic lesion in the striatum and substantia nigra.
References
-
Manallack, D. T., & Beart, P. M. (2006). Dopaminergic D1 receptor agonist SKF 38393 induces GAP-43 expression and long-term potentiation in hippocampus in vivo. Neuroscience Letters, 402(1-2), 46-50. Retrieved from [Link]
-
Herrera-Marschitz, M., & Ungerstedt, U. (1984). Evidence for heterogeneous rotational responsiveness to apomorphine, 3-PPP and SKF 38393 in 6-hydroxydopamine-denervated rats. European Journal of Pharmacology, 98(3-4), 447-451. Retrieved from [Link]
-
Bouron, A., & Reuter, H. (1999). The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus. Neuroscience, 94(4), 1063-1070. Retrieved from [Link]
-
Undie, A. S., & Friedman, E. (1992). Selective dopaminergic mechanism of dopamine and SKF38393 stimulation of inositol phosphate formation in rat brain. Journal of Neurochemistry, 58(4), 1347-1354. Retrieved from [Link]
-
Fonseca, C. S., et al. (2025). Consumption of Dopamine Receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J Mice. Frontiers in Behavioral Neuroscience. Retrieved from [Link]
-
Fonseca, C. S., et al. (2025). Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice. PubMed Central. Retrieved from [Link]
-
Simon, P., Charpentier, S., & Costentin, J. (1991). An automated method for the assessment of spontaneous and stereotyped climbing behavior in mice. Effects of the selective D1- and D2-dopamine receptor agonists SKF-38393 and RU-24926 and their association. Methods and Findings in Experimental and Clinical Pharmacology, 13(2), 99-104. Retrieved from [Link]
-
Kumar, R., Agarwal, A. K., & Seth, P. K. (2001). SKF-38393, a dopamine receptor agonist, attenuates 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Brain Research, 888(1), 143-146. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. Retrieved from [Link]
-
Yoshimoto, M., et al. (1993). The dopamine D1 receptor agonist SKF 38393 suppresses detrusor hyperreflexia in the monkey with parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Neuropharmacology, 32(4), 315-321. Retrieved from [Link]
-
Sivam, S. P. (1991). Measurement of rodent stereotyped behavior. Current Protocols in Neuroscience, Chapter 8, Unit 8.7. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. Retrieved from [Link]
-
Paul, I. A., & Roberts, J. L. (1995). D1 dopamine receptor agonist (SKF-38393) induction of Fos immunoreactivity in progestin receptor-containing areas of female rat brain. Brain Research, 688(1-2), 162-170. Retrieved from [Link]
-
MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. Retrieved from [Link]
-
Caine, S. B., et al. (1992). D1-like and D2-like dopamine receptors synergistically activate rotation and c-fos expression in the dopamine-depleted striatum in a rat model of Parkinson's disease. Journal of Neuroscience, 12(10), 4120-4133. Retrieved from [Link]
-
Ungerstedt, U., & Arbuthnott, G. W. (1970). Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system. Brain Research, 24(3), 485-493. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. Retrieved from [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]
-
Carey, R. J. (2025). Rotation in the 6-OHDA lesioned rat. Request PDF on ResearchGate. Retrieved from [Link]
Sources
- 1. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
- 3. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for heterogeneous rotational responsiveness to apomorphine, 3-PPP and SKF 38393 in 6-hydroxydopamine-denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. jneurosci.org [jneurosci.org]
- 9. SKF-38393, a dopamine receptor agonist, attenuates 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D1 receptor agonist SKF 38393 suppresses detrusor hyperreflexia in the monkey with parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopaminergic D1 receptor agonist SKF 38393 induces GAP-43 expression and long-term potentiation in hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice [frontiersin.org]
- 13. Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An automated method for the assessment of spontaneous and stereotyped climbing behavior in mice. Effects of the selective D1- and D2-dopamine receptor agonists SKF-38393 and RU-24926 and their association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine for PET Imaging Studies
Introduction: The Significance of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in Neurological PET Imaging
The this compound scaffold is a privileged structure in neuropharmacology, forming the core of ligands targeting key central nervous system (CNS) receptors. Analogs of this structure have shown high affinity and selectivity for dopamine D1 receptors and GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, both of which are implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[1][2][3][4] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative visualization of these biological targets in the living brain.[5][6] The development of radiolabeled versions of this compound, therefore, holds immense promise for elucidating disease mechanisms, aiding in drug development, and potentially for diagnostic applications.[7][8]
This document provides a comprehensive guide for the radiolabeling of this compound with Carbon-11 ([¹¹C]), a short-lived positron emitter (t½ = 20.4 minutes) ideal for PET imaging studies.[9][10][11] We will delve into the rationale behind the chosen radiosynthetic route, provide a detailed step-by-step protocol, outline essential quality control procedures, and discuss preclinical evaluation methodologies.
Part 1: Radiosynthesis of [¹¹C]this compound
The most direct and widely adopted strategy for introducing Carbon-11 into molecules containing a methoxy group is through O-methylation of the corresponding desmethyl precursor using a [¹¹C]methylating agent.[12][13] This approach is favored due to the high reactivity of agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf), and the widespread availability of automated synthesis modules for their production.[10]
Precursor Synthesis: 7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine
The synthesis of the desmethyl precursor, 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine, is a critical first step. A common synthetic route involves the demethylation of the commercially available this compound. Strong demethylating agents such as boron tribromide (BBr₃) are typically employed for this transformation. The resulting phenolic precursor is then purified and characterized before use in the radiolabeling reaction.
Diagram 1: Precursor Synthesis Workflow
Caption: Workflow for the synthesis of the radiolabeling precursor.
[¹¹C]-Methylation: The Core Radiolabeling Step
The radiosynthesis of [¹¹C]this compound is achieved by the O-methylation of the phenolic precursor with [¹¹C]methyl triflate. [¹¹C]Methyl triflate is often preferred over [¹¹C]methyl iodide for its higher reactivity, which can lead to shorter reaction times and higher radiochemical yields, crucial aspects when working with the short-lived Carbon-11.[10]
The reaction is typically performed in an aprotic polar solvent, such as dimethylformamide (DMF) or acetone, in the presence of a mild base to deprotonate the phenolic hydroxyl group, thereby facilitating nucleophilic attack on the [¹¹C]methyl group.
Diagram 2: Radiolabeling Reaction Scheme
Caption: The O-methylation reaction for [¹¹C] labeling.
Detailed Radiolabeling Protocol
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERLab, Eckert & Ziegler)
-
Cyclotron for [¹¹C]CO₂ production
-
HPLC system with radioactivity and UV detectors for purification and analysis
-
Reaction vessel
-
7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine (precursor)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.9% Sodium Chloride for Injection, USP
-
Sterile filters (0.22 µm)
Protocol:
-
Production of [¹¹C]Methyl Triflate: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[5] The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide via reduction to [¹¹C]methane followed by iodination, or directly to [¹¹C]methyl triflate using an automated synthesis module.
-
Precursor Preparation: In a reaction vessel, dissolve 1-2 mg of the 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine precursor in 300 µL of anhydrous DMF.
-
Reaction: Add a suitable base (e.g., a small amount of NaH) to the precursor solution to deprotonate the phenol. Transfer the freshly prepared [¹¹C]methyl triflate into the reaction vessel. Heat the reaction mixture at 80-100°C for 3-5 minutes.
-
Quenching and Purification: After the reaction, quench the mixture with 500 µL of HPLC mobile phase. Inject the entire mixture onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent under a stream of nitrogen with gentle heating. Reformulate the final product in a sterile solution, typically a mixture of ethanol and 0.9% saline, suitable for intravenous injection.
-
Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Part 2: Quality Control of the Final Radiotracer
Ensuring the quality and safety of the radiotracer for in vivo studies is paramount. A series of quality control (QC) tests must be performed on the final product before administration.[14][15]
QC Parameters and Methods
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Analytical Radio-HPLC | >95% | Ensures that the radioactivity injected is associated with the desired compound and not radiolabeled impurities.[14] |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to the product should be the major peak. | Confirms the absence of non-radioactive chemical impurities, including the precursor. |
| Molar Activity (A_m) | Calculated from the radioactivity of the product and the mass determined by HPLC-UV | > 37 GBq/µmol (>1 Ci/µmol) at the time of injection | High molar activity is crucial to minimize pharmacological effects from the injected mass and to avoid receptor saturation. |
| pH | pH paper or pH meter | 4.5 - 7.5 | Ensures the formulation is physiologically compatible and will not cause discomfort or adverse reactions upon injection. |
| Residual Solvents | Gas Chromatography (GC) | As per USP <467> guidelines | Confirms that the levels of residual solvents from the synthesis are below toxicologically acceptable limits. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms. |
| Endotoxin Content | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | Ensures the absence of pyrogenic bacterial endotoxins. |
Part 3: Preclinical Evaluation
Once the radiotracer has passed all quality control tests, its potential as a PET imaging agent is evaluated in preclinical models.
In Vitro Autoradiography
In vitro autoradiography on brain tissue sections from rodents or non-human primates is used to assess the binding specificity and regional distribution of the radiotracer. Brain slices are incubated with [¹¹C]this compound, and the resulting radioactivity distribution is imaged. Specific binding is determined by co-incubating adjacent sections with an excess of a known, unlabeled competitor for the target receptor.[16][17]
In Vivo Biodistribution and PET Imaging
In vivo studies in animals (e.g., rats or monkeys) are performed to evaluate the brain uptake, regional distribution, and pharmacokinetics of the radiotracer.[12]
Experimental Workflow:
Diagram 3: In Vivo Evaluation Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. PET Tracers for Imaging of the Dopaminergic System - ProQuest [proquest.com]
- 3. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Benzazepine-Based PET Radioligands ( R)- and ( S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ1-Receptor-Targeted PET Imaging - OAK Open Access Archive [oak.novartis.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. openmedscience.com [openmedscience.com]
- 10. mdpi.com [mdpi.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Synthesis and in vivo evaluation of a novel peripheral benzodiazepine receptor PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ1-Receptor–Targeted PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine for Animal Administration
Introduction
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a synthetic small molecule belonging to the benzazepine class of compounds. This class is of significant interest in neuroscience research due to the potential of its members to modulate various neurotransmitter systems, including dopamine and serotonin receptors.[1][2] As a research chemical, its efficacy and pharmacokinetic profile are often investigated in preclinical animal models. The appropriate formulation of this compound is a critical determinant of the reliability and reproducibility of such in vivo studies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for administration to animals, primarily focusing on rodent models. The protocols outlined herein are based on established principles of preclinical formulation science and available data for structurally related compounds.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a stable and effective formulation. For this compound, the following properties are of primary importance:
| Property | Value/Information | Significance for Formulation |
| Chemical Structure | A tetrahydro-benzazepine core with a methoxy group at the 7-position. | The basic nitrogen in the azepine ring allows for salt formation. |
| Molecular Formula | C₁₁H₁₆ClNO (for the hydrochloride salt) | Used for calculating concentrations and molarity.[3] |
| Molecular Weight | 213.71 g/mol (for the hydrochloride salt) | Essential for accurate weighing and dose calculations.[3] |
| Form | Commonly available as a hydrochloride (HCl) salt. | The HCl salt form is utilized to significantly enhance aqueous solubility.[1] |
| Solubility | Specific quantitative data is not widely published. As an HCl salt of a basic amine, it is expected to have higher solubility in acidic to neutral aqueous solutions. Anecdotal evidence suggests that benzazepine hydrochlorides have improved aqueous solubility.[1] | The choice of vehicle (aqueous vs. non-aqueous) will depend on the required concentration and the compound's solubility limits. Preliminary solubility testing is strongly recommended. |
| pKa | Not experimentally determined in publicly available literature. As a secondary amine within a saturated heterocyclic system, the pKa is estimated to be in the range of 9-10. | The compound will be protonated and more water-soluble at physiological pH and below. This is a key factor in selecting appropriate buffers and predicting its behavior in vivo. |
| Stability | Specific stability data is not available. Benzazepine structures can be susceptible to oxidation and degradation depending on pH and light exposure. | Formulations should be prepared fresh whenever possible and stored protected from light. The stability of the final formulation should be verified if it is to be stored for an extended period. |
The Rationale Behind Salt Formation
The hydrochloride salt of this compound is the preferred form for research purposes. The basic nitrogen atom in the benzazepine ring can accept a proton, forming a positively charged ammonium salt. This ionic character dramatically improves the compound's interaction with polar solvents like water, thereby increasing its aqueous solubility compared to the free base form.
Experimental Workflow for Formulation Development
The following diagram outlines the logical steps for developing a suitable formulation for animal administration.
Caption: A logical workflow for developing a preclinical formulation.
Protocols for Formulation
The following protocols are provided as starting points. It is imperative that the researcher conducts small-scale pilot preparations to confirm solubility and stability at the desired concentration before preparing a bulk formulation for a study.
Protocol 1: Aqueous Formulation for Intravenous (IV) or Subcutaneous (SC) Administration
This protocol is suitable for lower concentrations of the compound where its aqueous solubility as the HCl salt is sufficient.
Rationale: Intravenous administration provides immediate and complete bioavailability, while subcutaneous injection offers a slower absorption profile. An isotonic, pH-neutral aqueous vehicle is generally well-tolerated and minimizes injection site reactions.
Materials:
-
This compound hydrochloride
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile, sealed vials
-
Sterile syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
Step-by-Step Methodology:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., in mg/mL). Calculate the total mass of the compound required.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride in a sterile vial.
-
Solubilization: Add a portion (e.g., 80%) of the sterile saline to the vial.
-
Mixing: Gently vortex or stir the mixture until the compound is fully dissolved. Avoid vigorous shaking to prevent foaming. A brief sonication in a water bath may aid dissolution.
-
Volume Adjustment: Once fully dissolved, add sterile saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a final sterile, sealed vial. This is a critical step for parenteral administration to ensure the removal of any potential microbial contamination.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, date of preparation, and recommended storage conditions. Store at 2-8°C, protected from light. It is strongly advised to prepare this formulation fresh on the day of use.
Protocol 2: Co-solvent Formulation for Higher Concentrations (IV or Oral)
This protocol is intended for situations where the desired dose concentration exceeds the aqueous solubility of the compound.
Rationale: A co-solvent system can significantly increase the solubility of poorly water-soluble compounds. A commonly used and generally well-tolerated system for preclinical studies involves a combination of a water-miscible organic solvent and a surfactant.[4]
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO), cell culture grade or higher
-
Polyethylene Glycol 400 (PEG 400), pharmaceutical grade
-
Tween 80 (Polysorbate 80), pharmaceutical grade
-
Sterile 0.9% Saline
-
Sterile vials and filters as in Protocol 1
Step-by-Step Methodology:
-
Calculate Component Volumes: A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline. Calculate the required volume of each component for your final formulation volume.
-
Initial Solubilization: Weigh the required amount of the compound into a sterile vial. Add the calculated volume of DMSO and vortex until the compound is fully dissolved.
-
Addition of PEG 400: Add the calculated volume of PEG 400 to the DMSO solution and vortex thoroughly to ensure a homogenous mixture.
-
Aqueous Phase Addition: Slowly add the sterile saline to the organic mixture while vortexing. The slow addition is crucial to prevent the compound from precipitating out of the solution.
-
Final Mixing and Sterilization: Once all components are mixed, pass the solution through a 0.22 µm syringe filter into a final sterile vial. Note that highly viscous solutions may require a larger surface area filter or gentle pressure.
-
Labeling and Storage: Label as described previously. Store at room temperature or 2-8°C, protected from light. The stability of the compound in this co-solvent system should be determined if not used immediately.
Protocol 3: Oral Gavage Formulation (Suspension)
For high doses or when oral administration is the desired route, a simple suspension can be prepared.
Rationale: A suspension allows for the administration of a higher dose of an insoluble compound. The use of a suspending agent helps to ensure a uniform dose is administered.
Materials:
-
This compound hydrochloride
-
0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle
-
Graduated cylinder or syringe for volume measurement
Step-by-Step Methodology:
-
Prepare Suspending Vehicle: Prepare a 0.5% solution of methylcellulose in water. This can be done by slowly adding methylcellulose powder to warm water while stirring, then allowing it to cool to form a clear, viscous solution.
-
Weigh Compound: Accurately weigh the required amount of the compound.
-
Trituration: Place the weighed compound in a mortar. Add a small amount of the methylcellulose vehicle to wet the powder and triturate with the pestle to form a smooth paste. This step is crucial for breaking down any agglomerates and ensuring a fine, uniform suspension.
-
Dilution: Gradually add the remaining volume of the methylcellulose vehicle to the paste while continuing to mix.
-
Homogenization: Transfer the suspension to a suitable container. Stir or vortex thoroughly before each dose is drawn to ensure a homogenous suspension.
-
Labeling and Storage: Label the container appropriately. Suspensions should be stored at 2-8°C and typically have a short shelf-life. Always re-suspend thoroughly before use.
Data Presentation and Key Parameters
| Formulation Type | Vehicle Composition | Route of Administration | Max Recommended Concentration | Key Considerations |
| Aqueous Solution | 0.9% Saline | IV, SC, IP | Dependent on solubility (likely low mg/mL range) | Must be sterile and isotonic. Best for low doses. |
| Co-solvent System | e.g., 10% DMSO, 40% PEG 400, 50% Saline | IV, Oral | Higher than aqueous; must be determined empirically | Potential for drug precipitation upon dilution in the bloodstream. Potential for vehicle-induced toxicity at high volumes. |
| Oral Suspension | 0.5% Methylcellulose in water | Oral (Gavage) | High (can be tailored to study needs) | Requires vigorous and consistent mixing before each dose to ensure uniformity. Not suitable for parenteral routes. |
Visualization of Formulation Logic
The choice of formulation is a decision-making process based on the required dose and the compound's solubility.
Caption: Decision tree for selecting an appropriate formulation.
Trustworthiness and Self-Validation
To ensure the integrity of your in vivo studies, every prepared formulation should undergo a basic quality control check.
-
Visual Inspection: All solutions should be clear and free of visible particulates. Suspensions should appear uniform upon mixing.
-
pH Measurement: For parenteral formulations, the pH should ideally be close to physiological pH (7.0-7.4).
-
Stability Check: A small aliquot of the formulation should be left at the intended storage temperature and observed for any signs of precipitation or color change over a period relevant to the study's duration.
-
Dose Uniformity (for suspensions): If possible, take samples from the top and bottom of the mixed suspension and analyze the concentration to ensure homogeneity.
Conclusion
References
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. [Link]
- Haider, A., et al. (2020). Preclinical Development of 18F-OF-NB1 for Imaging GluN2B-Containing N-Methyl-d-Aspartate Receptors and Its Utility as a Biomarker for Target Engagement. Journal of Nuclear Medicine, 62(2), 259-265.
-
Ahmed, H., et al. (2019). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1 H -3-benzazepine and 6,7,8,9-Tetrahydro-5 H -benzo[5]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H -3-benzazepine Congener for Imaging GluN2B Subunit-Containing N -Methyl- d -aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470.
- Ametamey, S. M., et al. (2020). First-in-Humans Brain PET Imaging of the GluN2B-Containing N-methyl-d-aspartate Receptor with (R)-11C-Me-NB1. Journal of Nuclear Medicine, 61(9), 1356-1362.
- Haskali, M., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 76-83.
-
ACS Publications. Characterization of [18F]PF-NB1 Enantiomers for Imaging NMDA GluN2B Receptors in Nonhuman Primates and Comparison with Analogous 18F-labeled Radiotracers. [Link]
-
PubChem. 7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one. [Link]
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. [Link]
-
Cheméo. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Link]
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]
-
MDPI. A Review of Molecular Imaging of Glutamate Receptors. [Link]
-
Journal of Nuclear Medicine. Preclinical Development of 18F-OF-NB1 for Imaging GluN2B-Containing N-Methyl-d-Aspartate Receptors and Its Utility as a Biomarker for Target Engagement. [Link]
-
PubMed. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]
-
PubMed Central. Synthesis and characterization of [18F]JNJ-46356479 as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2. [Link]
-
PubChemLite. 7-methoxy-2,3,4,5-tetrahydro-1h-2-benzazepine hydrochloride. [Link]
-
PubChemLite. 7-methoxy-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one. [Link]
-
PubChem. 7-Methoxy-2-oxido-1,3,4,5-tetrahydro-2-benzazepine. [Link]
-
NCBI. Rat metabolism Awake rats were injected intravenously with 225–250 µCi of [18F]FP-TZTP or [18F]FP-TZTP plus 50 nmoles of FP-T. [Link]
-
PubMed. Preparation and evaluation of once-a-day injectable microspheres of interferon alpha in rats. [Link]
-
ResearchGate. (PDF) Design and in vivo evaluation of a microparticulate depot formulation of buprenorphine for veterinary use. [Link]
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
- 3. This compound hydrochloride | 17639-46-2 | SAA63946 [biosynth.com]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrophysiological Characterization of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a synthetic small molecule belonging to the benzazepine class of compounds. This structural motif is of significant interest in neuropharmacology due to its presence in numerous centrally active agents. Benzazepine derivatives have been shown to exhibit a wide range of pharmacological activities, primarily through modulation of dopamine and serotonin receptor systems.[1][2] This document provides a comprehensive guide to the electrophysiological investigation of this compound, offering detailed protocols for both in vitro and in vivo preparations. The following application notes are designed to empower researchers to elucidate the compound's mechanism of action and functional effects on neuronal excitability and synaptic transmission.
Based on the pharmacology of structurally related benzazepines, it is hypothesized that this compound may exhibit significant affinity for dopamine D2-like receptors (D2, D3, D4) and potentially the serotonin 5-HT2A receptor.[1][3][4] The protocols outlined herein are tailored to investigate these potential interactions.
Compound Profile and Handling
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| CAS Number | 17639-46-2 | [5] |
| Physical Form | Typically a solid | N/A |
| Solubility | Soluble in DMSO and Ethanol | General knowledge |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For related benzazepine compounds, the following GHS hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is prudent to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.
Electrophysiology Application Notes
The following protocols are designed to assess the functional impact of this compound on neuronal activity. The choice of protocol will depend on the specific research question, from single-channel effects to network-level activity.
I. In Vitro Slice Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for high-fidelity recording of a single neuron's electrical activity within a preserved brain slice, enabling the detailed characterization of the compound's effects on intrinsic membrane properties and synaptic currents.
Objective: To determine the effect of this compound on the excitability of and synaptic transmission onto neurons in brain regions rich in dopamine and serotonin receptors, such as the striatum, prefrontal cortex, or ventral tegmental area (VTA).
Experimental Workflow:
Figure 1. Workflow for in vitro slice electrophysiology experiments.
Protocol:
1. Brain Slice Preparation:
- Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.
- Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based or sucrose-based slicing solution to enhance neuronal viability.
- Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices of the desired brain region using a vibratome in ice-cold slicing solution.
- Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording Setup:
- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
- Identify target neurons (e.g., medium spiny neurons in the striatum or pyramidal neurons in the prefrontal cortex) using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
- Establish a gigaseal (>1 GΩ) and obtain a whole-cell recording configuration.
3. Data Acquisition:
- Current-Clamp: Record spontaneous firing activity and changes in resting membrane potential. Inject current steps to assess neuronal excitability (e.g., input resistance, action potential threshold, firing frequency).
- Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs)).
4. Compound Application:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution in aCSF to the desired final concentrations (e.g., 10 nM - 10 µM). The final DMSO concentration should not exceed 0.1%.
- After obtaining a stable baseline recording for at least 5-10 minutes, bath-apply the compound at increasing concentrations.
- To investigate the involvement of specific receptors, co-apply with selective antagonists (e.g., a D2 antagonist like sulpiride or a 5-HT2A antagonist like ketanserin).
5. Data Analysis:
- Analyze changes in firing rate, resting membrane potential, input resistance, and action potential properties in current-clamp recordings.
- In voltage-clamp recordings, analyze changes in the frequency, amplitude, and kinetics of spontaneous or evoked postsynaptic currents.
II. In Vivo Single-Unit Electrophysiology
This technique allows for the recording of the firing activity of individual neurons in the brain of an anesthetized or awake, behaving animal, providing insights into the compound's effects on neuronal activity in an intact neural circuit.
Objective: To determine the effect of systemically or locally applied this compound on the spontaneous and evoked firing rate of neurons in specific brain regions.
Experimental Workflow:
Figure 2. Workflow for in vivo single-unit electrophysiology experiments.
Protocol:
1. Animal Preparation:
- Anesthetize the animal (e.g., with urethane or isoflurane) and mount it in a stereotaxic frame.
- Perform a craniotomy over the target brain region (e.g., substantia nigra pars reticulata, VTA, or prefrontal cortex).
2. Electrode Placement and Recording:
- Slowly lower a glass micropipette or a multi-electrode array into the target brain region.
- Isolate the action potentials of a single neuron based on waveform characteristics.
- Record the baseline firing rate for a stable period (e.g., 10-15 minutes).
3. Compound Administration:
- Systemic Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Local Application (Iontophoresis): For more localized effects, use a multi-barreled micropipette to eject the compound directly into the vicinity of the recorded neuron.
4. Data Acquisition and Analysis:
- Record the firing rate of the neuron before, during, and after compound administration.
- Analyze changes in the firing rate and pattern (e.g., burst firing).
- Construct dose-response curves to determine the potency of the compound.
Expected Outcomes and Interpretation
The electrophysiological effects of this compound will depend on its specific pharmacological profile (i.e., its affinity and efficacy at various receptors).
Potential Dopaminergic Signaling Pathways:
Figure 3. Simplified signaling pathways for dopamine D1-like and D2-like receptors.
-
If the compound is a D2-like receptor agonist: It would be expected to decrease neuronal firing rate, particularly in dopamine neurons of the VTA and substantia nigra, through activation of inhibitory autoreceptors. In postsynaptic neurons, it may cause hyperpolarization or a decrease in input resistance.
-
If the compound is a D1-like receptor agonist: It may have more complex effects, including increasing the excitability of some neurons (e.g., pyramidal neurons in the prefrontal cortex) and potentially modulating synaptic plasticity.
-
If the compound is an antagonist: It would block the effects of endogenous dopamine. The specific outcome would depend on the basal level of dopaminergic tone in the preparation. For example, a D2 antagonist might increase the firing rate of dopamine neurons by blocking autoreceptor-mediated inhibition.
-
If the compound interacts with 5-HT2A receptors: As an antagonist, it could reduce excitatory effects mediated by serotonin. As an agonist, it might increase neuronal excitability.
Conclusion
The electrophysiology protocols provided in these application notes offer a robust framework for characterizing the neuropharmacological properties of this compound. By systematically evaluating its effects on neuronal excitability and synaptic transmission, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications for central nervous system disorders.
References
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. Retrieved from [Link]
- Rebeiro, P., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 10(22), 2553-2555.
-
National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684-703.
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 3. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 17639-46-2 | SAA63946 [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Welcome to the technical support resource for 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the common solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. This compound is a benzazepine derivative, and its solubility is governed by a combination of its structural features.[1][2]
-
Chemical Structure and Lipophilicity: The molecule contains a substituted benzene ring and a tetrahydroazepine ring, contributing to its organic nature. A predicted XlogP (a measure of lipophilicity) for a closely related compound is 1.4, suggesting a moderate degree of lipophilicity.[3] While the methoxy group can slightly increase hydrophilicity compared to more lipophilic substituents, the overall structure lends itself to limited aqueous solubility, especially in its free base form.[1]
-
Salt Form: This compound is commonly supplied as a hydrochloride (HCl) salt.[1] The salt form dramatically improves aqueous solubility compared to the free base because the molecule exists in its protonated, and therefore more polar, state.[1][4]
| Property | Value/Description | Implication for Aqueous Solubility |
| Molecular Formula (HCl salt) | C₁₁H₁₆ClNO | - |
| Molecular Weight (HCl salt) | 213.71 g/mol [1] | Important for calculating molar concentrations. |
| Predicted XlogP (related structure) | 1.4[3] | Moderate lipophilicity suggests limited intrinsic aqueous solubility of the free base. |
| Functional Groups | Secondary amine, Methoxy, Benzene ring | The basic amine allows for salt formation, enhancing solubility. |
| Commonly Supplied Form | Hydrochloride Salt[1] | Significantly more soluble in aqueous solutions than the free base. |
Q2: I am observing precipitation of this compound hydrochloride when I add it to my physiological buffer (e.g., PBS at pH 7.4). What is happening and how can I prevent this?
A2: This is a common and often perplexing issue. The precipitation upon addition to a neutral or slightly basic buffer, despite starting with a water-soluble HCl salt, is typically due to the conversion of the soluble salt back to its less soluble free base form.
Here's the chemical rationale:
-
Henderson-Hasselbalch in Action: The solubility of an ionizable compound like this benzazepine is dictated by the pH of the solution and the pKa of the compound. The Henderson-Hasselbalch equation helps us understand the ratio of the protonated (soluble) to the deprotonated (less soluble) form.
-
The pH-Solubility Profile: For a basic compound like this compound, its solubility is highest at acidic pH where it is fully protonated. As the pH increases towards and surpasses its pKa, the equilibrium shifts towards the uncharged free base, which is significantly less soluble and may precipitate if its concentration exceeds its intrinsic solubility at that pH.[5]
Troubleshooting Workflow for Precipitation in Physiological Buffers
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocol to Avoid Precipitation:
-
Prepare a Concentrated Stock Solution in an Appropriate Solvent:
-
Option A (Aqueous Acidic Solution): For the highest aqueous solubility, prepare a stock solution in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 4.0-5.0).
-
Option B (Co-solvent): If a higher concentration is needed, or if the final application can tolerate a small amount of organic solvent, prepare a concentrated stock solution in DMSO or ethanol.[6][7]
-
-
Dilution into the Final Aqueous Buffer:
-
Crucial Step: Add the stock solution dropwise to the final aqueous buffer while vigorously vortexing or stirring. This gradual addition helps to avoid localized high concentrations of the free base that can lead to precipitation.
-
Final Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in your assay is low (typically <0.5%) to avoid artifacts.[7]
-
Q3: What is the recommended procedure for preparing a 10 mM stock solution of this compound hydrochloride?
A3: Preparing a stable and fully dissolved stock solution is critical for accurate and reproducible experimental results.
Recommended Protocol for a 10 mM Stock Solution:
Materials:
-
This compound hydrochloride (MW: 213.71 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance and appropriate glassware
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 213.71 g/mol * (1000 mg / 1 g) = 2.1371 mg
-
-
Weigh the compound: Accurately weigh 2.14 mg of this compound hydrochloride.
-
Dissolution:
-
Add the weighed compound to a microcentrifuge tube or a small vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but ensure the compound is stable at this temperature.
-
-
Storage:
-
Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term storage to minimize degradation.
-
For frequent use, smaller aliquots can be stored at 4°C for short periods, but stability under these conditions should be verified.
-
Q4: Can I use sonication to dissolve the compound in my aqueous buffer?
A4: Sonication can be a useful technique to aid in the dissolution of suspended particles by breaking them down and increasing the surface area exposed to the solvent. However, it should be used with caution:
-
Localized Heating: Sonication can cause localized heating of the solution, which might lead to degradation of the compound. It is advisable to sonicate in an ice bath to dissipate the heat.
-
Potential for Degradation: The high energy from sonication can potentially cause chemical degradation of some molecules.
-
Not a Substitute for Proper pH: If the compound is precipitating due to an unfavorable pH, sonication will likely only provide a temporary suspension, and the compound may crash out of solution again once the sonication is stopped.
Recommendation: Use sonication as a secondary tool after optimizing the solvent and pH conditions. If you do use sonication, do so intermittently in an ice bath and for short durations.
Relationship between pH, Ionization, and Solubility
References
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 3. 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | C11H13NO2 | CID 4674196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in DMSO at -20°C
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO at -20°C?
While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, general principles of compound stability suggest that it should be reasonably stable for several months when stored properly. However, the stability of any compound in solution is not absolute and depends on several factors.[1] The key is to minimize exposure to factors that can promote degradation, such as water, light, and repeated freeze-thaw cycles.
Q2: What are the primary potential degradation pathways for this compound in DMSO?
Based on the structure of this compound, two primary degradation pathways should be considered:
-
Hydrolysis of the Aryl Methoxy Group: The methoxy group on the aromatic ring could be susceptible to hydrolysis, particularly in the presence of trace amounts of acid or base in the DMSO.[2][3][4] This would result in the formation of the corresponding phenol.
-
Oxidation of the Secondary Amine: The tetrahydrobenzazepine ring contains a secondary amine, which is a potential site for oxidation.[5][6][7] Oxidative degradation can be catalyzed by trace metal impurities or exposure to atmospheric oxygen.
Q3: How do freeze-thaw cycles impact the stability of my compound?
Repeated freeze-thaw cycles are a significant concern for compound stability in DMSO.[1] Each cycle can introduce atmospheric moisture into the solution, as DMSO is highly hygroscopic.[8] This absorbed water can increase the likelihood of hydrolysis. Furthermore, the process of freezing and thawing can cause localized concentration changes that may accelerate degradation. To mitigate this, it is highly recommended to aliquot your stock solution into single-use vials.
Q4: My compound has precipitated out of the DMSO solution after thawing. What should I do?
Precipitation upon thawing can occur, especially with concentrated stock solutions. Here are a few steps to address this:
-
Gentle Warming: Warm the vial in a water bath at a temperature not exceeding 37°C.
-
Vortexing/Sonication: Gently vortex or sonicate the vial to aid in redissolution.
-
Solubility Check: If precipitation persists, it may indicate that the compound's solubility limit in DMSO has been exceeded, possibly due to the introduction of water. It is crucial to ensure the compound is fully dissolved before use in any assay to avoid inaccurate concentration measurements.[9]
Troubleshooting Guide: Investigating Compound Instability
If you suspect that your stock solution of this compound is degrading, a systematic approach is necessary to identify the cause.
Initial Signs of Degradation:
-
Unexpected changes in biological assay results (e.g., loss of potency).
-
Visible changes in the DMSO stock solution (e.g., color change, precipitation).
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
For labs equipped with analytical instrumentation, the following protocols can be adapted to quantitatively assess the stability of this compound.
Protocol 1: Preparation of DMSO Stock Solutions
Objective: To prepare a standardized DMSO stock solution for stability studies.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the solid compound and DMSO to come to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound into a vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle sonication can be used to aid dissolution.
-
Aliquoting: Immediately aliquot the stock solution into single-use, tightly sealed amber vials.
-
Inert Gas (Optional but Recommended): For enhanced protection against oxidation, gently flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) before capping.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment by HPLC-UV
Objective: To quantify the remaining parent compound over time.
Materials:
-
Prepared DMSO stock solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a suitable buffer)
-
Reference standard (freshly prepared solution of the compound)
Procedure:
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).
-
Sample Preparation (at each time point):
-
Thaw one aliquot of the stock solution.
-
Prepare a dilution in the mobile phase to a concentration within the linear range of the instrument.
-
Prepare a fresh reference standard at the same concentration.
-
-
HPLC Analysis:
-
Inject the aged sample and the fresh reference standard onto the HPLC system.
-
Integrate the peak area of the parent compound in both chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area of Aged Sample / Peak Area of Fresh Standard) * 100
-
Data Summary Table:
| Time Point | Peak Area (Aged Sample) | Peak Area (Fresh Standard) | % Remaining |
| T=0 | 1,000,000 | 1,000,000 | 100% |
| 1 Week | 985,000 | 1,005,000 | 98.0% |
| 1 Month | 950,000 | 998,000 | 95.2% |
| 3 Months | 910,000 | 1,010,000 | 90.1% |
Potential Degradation Pathways Visualization
Caption: Potential degradation pathways for the target compound.
References
-
protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]
-
PubMed. (n.d.). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Retrieved from [Link]
-
PubMed. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Retrieved from [Link]
-
ResearchGate. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]
-
PubMed. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]
-
ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]
-
PubMed. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Retrieved from [Link]
-
Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
PubMed. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Binding Assays
Welcome to the technical support center for researchers utilizing 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in binding assays. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges of low signal intensity and ensure the generation of robust and reproducible data. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Understanding the Target: this compound
This compound is a benzazepine derivative that has shown potential as a modulator of dopamine receptors.[1] Studies on similar benzazepine compounds suggest that it may also interact with other monoamine receptors, such as serotonin (5-HT) receptors.[2] Therefore, binding assays are typically conducted using membrane preparations from tissues or cell lines known to express these G protein-coupled receptors (GPCRs). The primary challenge in these assays is often achieving a sufficient signal-to-noise ratio to accurately determine binding parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during this compound binding assays, presented in a question-and-answer format.
Q1: My total binding is very low, barely above background. What are the likely causes and how can I improve my signal?
A low total binding signal is a frequent hurdle and can stem from several factors. Let's break down the potential culprits and the logical steps to address them.
Causality-Driven Troubleshooting for Low Total Binding:
-
Insufficient Receptor Expression: The most fundamental requirement for a detectable signal is the presence of your target receptor in the membrane preparation. If the receptor density is too low, there simply aren't enough binding sites for your radioligand to produce a strong signal.
-
Solution: Before embarking on extensive binding assays, it is crucial to validate receptor expression. This can be accomplished through techniques like Western blotting or qPCR to confirm the presence of the receptor protein or its mRNA, respectively.[3]
-
-
Suboptimal Protein Concentration: The amount of membrane protein in your assay is critical. Too little protein will result in a low number of receptors, leading to a weak signal.[4]
-
Solution: Perform a protein concentration titration to determine the optimal amount of membrane preparation to use. This involves setting up your binding assay with a range of protein concentrations while keeping the radioligand concentration constant (typically at or near its Kd). The goal is to find a protein concentration that gives a robust signal without depleting the radioligand.[5]
-
-
Incorrect Radioligand Concentration: The concentration of your radioligand should be appropriate for its binding affinity (Kd). If the concentration is too far below the Kd, you will not achieve sufficient receptor occupancy to generate a strong signal.[6]
-
Solution: For saturation binding experiments, it is recommended to use a range of radioligand concentrations that span from approximately 0.1 to 10 times the expected Kd.[5] If the Kd of your radioligand for the target receptor is unknown, a pilot experiment with a wide concentration range is advisable.
-
-
Degraded Reagents: Both the radioligand and the receptor preparation can degrade over time, leading to a loss of binding activity.
-
Non-Optimal Incubation Time and Temperature: Binding is a kinetic process, and reaching equilibrium is essential for accurate and maximal signal.[4] Incubation time and temperature influence the rates of association and dissociation.[8]
-
Solution: Conduct a time-course experiment (association kinetics) to determine the optimal incubation time. This involves measuring binding at various time points until a plateau is reached, indicating that the reaction is at equilibrium.[4] The optimal temperature will depend on the specific receptor and ligand, with common starting points being room temperature or 37°C.[8]
-
Logical Workflow for Troubleshooting Low Total Binding:
Caption: Troubleshooting workflow for low total binding signal.
Q2: My specific binding is low, even though my total binding seems adequate. What's causing this and how can I improve the signal-to-noise ratio?
Low specific binding is often a result of high non-specific binding (NSB), which masks the true signal from your receptor of interest. NSB refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[7] Ideally, NSB should be less than 50% of the total binding.[5]
Strategies to Minimize Non-Specific Binding:
-
Reduce Radioligand Concentration: Hydrophobic radioligands tend to exhibit higher NSB. Using the lowest possible concentration of radioligand that still provides a detectable specific signal can be beneficial.[7]
-
Optimize Protein Concentration: While too little protein leads to a low total signal, too much protein can increase NSB by providing more non-specific sites for the radioligand to bind.[4] A protein titration experiment is key to finding the sweet spot.
-
Modify Assay Buffer: The composition of your assay buffer can significantly impact NSB.
-
Pre-treat Filters: For filter binding assays, pre-soaking the filters in a solution of polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[11]
-
Optimize Washing Steps: Inadequate washing will fail to remove all unbound radioligand, leading to high background counts.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer.[7] Using cold buffer helps to slow the dissociation of the specific ligand-receptor complex during the washing process.
-
Data Presentation: Impact of Assay Parameters on Signal-to-Noise Ratio
The following table provides a hypothetical example of how optimizing assay parameters can improve the signal-to-noise ratio in a radioligand binding assay for a dopamine D2 receptor.
| Assay Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio (Total/NSB) |
| Initial (Suboptimal) | 2500 | 1800 | 700 | 1.39 |
| Optimized Protein (50 µg) | 3500 | 1200 | 2300 | 2.92 |
| + Optimized Wash (4x) | 3450 | 800 | 2650 | 4.31 |
| + BSA in Buffer (0.1%) | 3400 | 500 | 2900 | 6.80 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard radioligand filter binding assay, which can be adapted for this compound.
Protocol: Dopamine D2 Receptor Radioligand Filter Binding Assay
This protocol is designed for a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane fraction from cells or tissue expressing the dopamine D2 receptor.
-
Radioligand: A suitable radioligand with high affinity for the D2 receptor (e.g., [³H]Spiperone).[11]
-
Unlabeled Ligand (for NSB): A high concentration of a known D2 receptor antagonist (e.g., 10 µM (+)-butaclamol).[11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI for 30-60 minutes.[11]
-
96-well Plates
-
Filtration Apparatus (Cell Harvester)
-
Scintillation Vials and Cocktail
-
Liquid Scintillation Counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the radioligand in assay buffer to a final concentration at or near its Kd.
-
Dilute the unlabeled ligand for NSB determination to its final concentration in assay buffer.
-
Thaw the membrane preparation on ice and resuspend in assay buffer to the optimal protein concentration determined previously.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation to designated wells.
-
Non-Specific Binding: Add 50 µL of unlabeled ligand, 50 µL of radioligand, and 100 µL of membrane preparation to designated wells.
-
Test Compound: Add 50 µL of each concentration of the test compound, 50 µL of radioligand, and 100 µL of membrane preparation to designated wells.
-
-
Incubation:
-
Incubate the plate at the optimized temperature (e.g., room temperature) for the optimized duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Counting:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the non-specific binding wells from the total binding and test compound wells.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for a competitive radioligand binding assay.
References
- BenchChem. (n.d.). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.
- BenchChem. (n.d.). Troubleshooting radioligand binding assay inconsistencies.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 819–826.
- Fluidic Sciences. (2023, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
- AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Analyzing Kinetic Binding Data. (2021). In Assay Guidance Manual.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- BenchChem. (n.d.). Preventing non-specific binding in Substance P immunoassays.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Revvity. (n.d.). DOPAMINE D2 LABELED CELLS.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
- Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. (2015). Journal of visualized experiments : JoVE.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2019). Frontiers in pharmacology, 10, 143.
- Impact of assay temperature on antibody binding characteristics in living cells: A case study. (2017). Oncology Letters, 14(3), 3465–3472.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. (2000). Bioorganic & medicinal chemistry letters, 10(22), 2553–2555.
- A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell, 28(21), 2737–2740.
- Nonspecific Binding: Main Factors of Occurrence and Strategies. (2024, January 4). WuXi AppTec DMPK.
- 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. (n.d.). Benchchem.
- Ligand binding assays at equilibrium: validation and interpretation. (2010). British journal of pharmacology, 161(6), 1219–1237.
- 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. (1990). Journal of medicinal chemistry, 33(2), 633–641.
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). ASSAY and Drug Development Technologies, 1(1), 31-38.
- DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. (n.d.).
- (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). (2005). In Molecular Imaging and Contrast Agent Database (MICAD).
- Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. (2016). Methods in molecular biology (Clifton, N.J.), 1485, 23–45.
- Binding Assays. (n.d.). BMG LABTECH.
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[13]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. (2019). Journal of medicinal chemistry, 62(21), 9450–9470.
- Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP.
- Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. (1983). Journal of medicinal chemistry, 26(5), 649–652.
- Serotonin Receptors. (1999). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
- Receptor-based pharmacophores for serotonin 5-HT7R antagonists-implications to selectivity. (2006). Journal of medicinal chemistry, 49(23), 6845–6853.
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. benchchem.com [benchchem.com]
- 8. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in Animal Models
Last Updated: 2026-01-02
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in animal models. As a member of the 3-benzazepine chemical class, this compound is predicted to interact with dopaminergic pathways, and its side effect profile is likely to be influenced by its activity at dopamine receptors, particularly the D1 subtype. This guide provides a framework for anticipating, managing, and troubleshooting potential side effects during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacological action of this compound?
A1: Based on its 3-benzazepine core structure, which is common to many dopamine receptor ligands, this compound is anticipated to be a dopamine D1 receptor agonist. The 7-methoxy substitution may influence its potency, selectivity, and pharmacokinetic properties. Dopamine D1 receptor agonists are known to modulate locomotion, reward pathways, and cognitive functions.
Q2: What are the potential side effects I should monitor for in my animal models?
A2: Given its presumed activity as a dopamine D1 receptor agonist, you should monitor for a range of behavioral and physiological side effects. These can be dose-dependent and may vary between species. See the table below for a summary of potential side effects observed with similar D1 agonists.
Q3: My compound has poor solubility. What vehicle should I use for administration?
A3: This is a common challenge with novel compounds. The choice of vehicle is critical and depends on the route of administration. For oral gavage, an aqueous suspension using suspending agents like carboxymethylcellulose (CMC) is often a good starting point. For parenteral routes (e.g., intraperitoneal, intravenous), a co-solvent system (e.g., DMSO, ethanol) diluted with saline or the use of solubilizing agents like cyclodextrins may be necessary. Always conduct a vehicle-only control group to rule out confounding effects.[1][2]
Q4: I'm observing unexpected mortality at higher doses. What could be the cause?
A4: High-dose toxicity with centrally-acting compounds can result from several factors, including excessive stimulation of the central nervous system leading to seizures, cardiovascular effects, or off-target activities. It is crucial to perform a thorough dose-escalation study to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hyperactivity/Stereotypy | Excessive D1 receptor stimulation | - Reduce the dose.- Monitor for a dose-response relationship.- Consider co-administration of a D1 antagonist to confirm the mechanism. |
| Hypoactivity/Sedation | Possible biphasic dose-response or off-target effects | - Evaluate a wider range of doses to characterize the full dose-response curve.- Assess for other signs of sedation (e.g., loss of righting reflex). |
| Anorexia/Weight Loss | D1 agonist-induced reduction in food intake | - Monitor food and water consumption daily.- Provide highly palatable food to encourage eating.- Limit the duration of high-dose studies. |
| Seizures | Excessive neuronal excitation | - Immediately terminate the experiment for the affected animal and provide supportive care.- Re-evaluate the dose range; the seizure threshold has likely been exceeded. |
| Injection Site Reactions | Irritation from the vehicle or compound | - Assess the pH and osmolality of your formulation.- Consider a different, less irritating vehicle.- Rotate injection sites if repeated dosing is necessary. |
Experimental Protocols
Protocol 1: Preliminary Dose-Finding and Tolerability Study
-
Animal Model: Select the appropriate species and strain for your study (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Dose Selection: Based on any available in vitro data, select a wide range of doses (e.g., 0.1, 1, 10, 100 mg/kg).
-
Formulation: Prepare the compound in a suitable vehicle. Ensure the formulation is homogenous.
-
Administration: Administer a single dose of the compound or vehicle to separate groups of animals (n=3-5 per group).
-
Monitoring: Continuously monitor the animals for the first 4 hours post-administration, and then at regular intervals for up to 48 hours. Record any behavioral or physiological changes.
-
Endpoint: The highest dose that does not produce significant adverse effects is considered the Maximum Tolerated Dose (MTD).
Protocol 2: Vehicle Formulation for Poorly Soluble Benzazepines
-
Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., water, saline, DMSO, ethanol, polyethylene glycol, Tween 80, carboxymethylcellulose).
-
Vehicle Selection: Choose a vehicle or combination of vehicles that provides the desired concentration and is appropriate for the intended route of administration.
-
Preparation of a Suspension (for oral administration): a. Weigh the required amount of the compound. b. Add a small amount of a wetting agent (e.g., 0.5% Tween 80) and mix to form a paste. c. Gradually add the aqueous vehicle (e.g., 0.5% CMC in sterile water) while triturating or vortexing to create a uniform suspension.[1]
-
Preparation of a Solution (for parenteral administration): a. Dissolve the compound in a minimal amount of a co-solvent (e.g., DMSO). b. Slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation. c. Ensure the final concentration of the co-solvent is below known toxic levels (e.g., <10% DMSO for IP injections).[2]
-
Quality Control: Visually inspect the final formulation for homogeneity and the absence of large particulates.
Data Presentation
Table 1: Potential Side Effects of Dopamine D1 Receptor Agonists in Animal Models
| Side Effect Category | Specific Observation | Animal Model | Example Compound(s) |
| Behavioral | Hyperactivity, increased locomotion | Rodents, Primates | SKF-82958, SKF-77434[3][4] |
| Stereotyped behaviors (e.g., grooming, sniffing) | Rodents | Apomorphine[5] | |
| Anorectic effects (reduced food intake) | Rodents | SKF-82958, SKF-77434[3][4] | |
| Physiological | Changes in blood pressure and heart rate | Anesthetized rats | Fenoldopam |
| Nausea and vomiting (emesis) | Ferrets, Primates | Apomorphine | |
| Neurological | Lowered seizure threshold | Rodents | High doses of D1 agonists |
| Dyskinesias (with chronic treatment) | Primates | Levodopa[6] |
Visualizations
Diagram 1: Dopamine D1 Receptor Signaling Pathway
Caption: Presumed signaling pathway of a D1 agonist.
Diagram 2: Experimental Workflow for a Novel Compound
Caption: A typical workflow for in vivo testing.
References
- Differential behavioural effects of dopamine agonists in developing rats: a study of 3-PPP enantiomers. PubMed.
- Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed.
- SKF-82,958. Wikipedia.
-
Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[5][7]benzo[f]thiazepines. PubMed.
- Guideline #7: Using Novel Substances in Animals.
- Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Benchchem.
- Guideline for the Use of Novel Compound in Animals. University of Mississippi.
-
Synthesis and study of biological activity of tetrahydro-1H-[3]-benzazepines. CORE.
- PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES.
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
- SKF-77,434. Wikipedia.
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central.
- Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbam
- Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evalu
- Substance Administration - Use of Drugs and Chemicals in Labor
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- What are the vehicles used to dissolve drugs for in vivo treatment?.
- Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 5-HT2C 受容体アゴニストの合成と 構造活性相関に関する研究.
- Review of solubilization techniques for a poorly water-soluble drug: Carbamazepine.
- Effects of carbamazepine on dopamine function in rodents. PubMed.
- Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson's Disease. Frontiers in Behavioral Neuroscience.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SKF-82,958 - Wikipedia [en.wikipedia.org]
- 4. SKF-77,434 - Wikipedia [en.wikipedia.org]
- 5. Differential behavioural effects of dopamine agonists in developing rats: a study of 3-PPP enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Mitigating Off-Target Effects of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Welcome to the technical support center for researchers utilizing 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of off-target effects associated with this compound. Our approach is grounded in established scientific principles to ensure the integrity and success of your experiments.
Introduction to this compound and its Off-Target Potential
This compound is a synthetic compound belonging to the benzazepine class of molecules. It is primarily investigated for its potential as a modulator of dopamine and serotonin receptors, making it a candidate for research into neurological and psychiatric disorders.[1][2][3] As with any pharmacologically active compound, achieving high target specificity is a primary challenge. Off-target effects, where a drug interacts with unintended biological molecules, can lead to ambiguous experimental results and potential toxicity.[4][5]
This guide will walk you through a systematic approach to identifying, understanding, and mitigating the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. How can I determine if these are due to off-target effects?
A1: This is a common challenge in early-stage drug discovery. The first step is to systematically rule out other potential causes, such as cytotoxicity or experimental artifacts. Subsequently, a multi-pronged approach is recommended to investigate off-target interactions.
A crucial strategy is to perform a comprehensive in vitro pharmacology screen.[6] This involves testing your compound against a broad panel of receptors, ion channels, and enzymes to identify unintended interactions.[7][8] Several commercial services offer such profiling. The results will provide a "fingerprint" of your compound's activity and can help pinpoint potential off-target liabilities.
Additionally, consider employing a "scrambled" or inactive analog of this compound as a negative control in your experiments. This analog should be structurally similar but pharmacologically inert at your target of interest. If the unexpected phenotype persists with the active compound but not the inactive analog, it strongly suggests a target-mediated effect, though not necessarily your primary target.
Q2: My results suggest potential off-target binding. What are the most likely off-target families for a benzazepine derivative like this?
A2: Given the structural scaffold of this compound, which is designed to interact with biogenic amine receptors (dopamine and serotonin), it is plausible that it may also interact with other receptors that share structural homology or recognize similar pharmacophores. These include:
-
Adrenergic receptors (alpha and beta)
-
Histamine receptors
-
Muscarinic acetylcholine receptors
-
Sigma receptors
Cross-reactivity with these receptor families is a known characteristic of many CNS-active compounds. Therefore, your initial off-target screening panel should prioritize these families.
Q3: What computational tools can I use to predict potential off-target interactions of this compound?
A3: In silico methods are a cost-effective way to generate hypotheses about potential off-target interactions.[5] Several computational approaches can be employed:
-
Ligand-based methods: These approaches, such as Similarity Ensemble Approach (SEA), compare the 2D structure of your compound to a database of compounds with known biological activities.[5] This can reveal potential off-targets based on structural similarity.
-
Structure-based methods: If the crystal structures of potential off-target proteins are available, molecular docking simulations can predict the binding affinity and pose of your compound within the active site.
These computational predictions should always be validated experimentally.[5]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
This guide provides a systematic workflow to dissect the observed cellular phenotype.
Caption: Workflow for Phenotype Deconvolution
Guide 2: Experimental Validation of a Predicted Off-Target
Once a potential off-target has been identified (e.g., from a screening panel or computational prediction), it is crucial to validate this interaction in your experimental system.
Step-by-Step Protocol:
-
Confirming Binding:
-
Radioligand Binding Assays: Perform competitive binding experiments using a known radiolabeled ligand for the suspected off-target receptor and increasing concentrations of this compound. This will determine the binding affinity (Ki) of your compound for the off-target.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9]
-
-
Assessing Functional Activity:
-
Once binding is confirmed, assess whether this interaction leads to a functional consequence (agonist, antagonist, or inverse agonist activity).
-
Utilize a functional assay specific to the off-target. For example, if the off-target is a G-protein coupled receptor, you could measure downstream signaling events such as cAMP accumulation or calcium mobilization.
-
-
Cellular Phenotype Rescue:
-
To definitively link the off-target interaction to the observed phenotype, attempt to "rescue" the phenotype by co-administering a selective antagonist for the identified off-target.
-
Alternatively, use genetic tools like siRNA or CRISPR/Cas9 to knockdown or knockout the off-target protein and observe if the phenotype is diminished.[10][11][12][13]
-
Strategies for Reducing Off-Target Effects
Once an off-target has been validated, several strategies can be employed to minimize its impact on your experimental outcomes.
Rational Drug Design and Chemical Modification
This is a proactive strategy often employed in medicinal chemistry programs.[4] By understanding the structure-activity relationship (SAR) for both the on-target and off-target, chemists can rationally design new analogs of this compound with improved selectivity. This iterative process involves synthesizing and testing new compounds to identify those with a better therapeutic window.
Dose-Response Analysis
Carefully titrate the concentration of this compound in your experiments. The goal is to identify a concentration that is sufficient to engage the primary target while remaining below the threshold for significant off-target engagement.
| Parameter | On-Target | Off-Target |
| EC50 / IC50 | Lower | Higher |
| Therapeutic Window | The concentration range where on-target effects are observed without significant off-target effects. |
Table 1: Conceptual Dose-Response Parameters
Experimental Controls
The use of appropriate controls is paramount.
-
Selective Antagonists: As mentioned in the validation protocol, co-treatment with a selective antagonist for the off-target can help isolate the on-target effects.
-
Genetic Controls: Using cell lines where the off-target has been genetically removed provides the cleanest system to study the on-target effects of your compound.
Advanced Off-Target Identification Techniques
For a deeper, unbiased understanding of the cellular targets of this compound, consider these advanced proteomic approaches:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): Your compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[9]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of specific enzyme families to profile changes in their activity upon drug treatment.[9]
Caption: Comprehensive Off-Target Identification Workflow
By employing the strategies and troubleshooting guides outlined in this technical support center, researchers can more confidently navigate the complexities of working with this compound, leading to more robust and reproducible scientific outcomes.
References
- 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol - MySkinRecipes. (URL: N/A)
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025 - American Chemical Society. (URL: )
- How can off-target effects of drugs be minimised?
- 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride - MySkinRecipes. (URL: )
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: )
- (PDF)
- Knowledge-Based Approaches to Off-Target Screening - PubMed. (URL: )
- 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride - Benchchem. (URL: )
- In vitro safety pharmacology profiling - European Pharmaceutical Review. (URL: )
- In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (URL: )
- In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner. (URL: )
- In Vitro Pharmacology Study Capabilities | PORSOLT. (URL: )
- In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. (URL: )
- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (URL: )
- Strategies to reduce off-target effects.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - NIH. (URL: )
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
Sources
- 1. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
- 3. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. ChemPartner [chempartner.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. hesiglobal.org [hesiglobal.org]
- 9. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Below you will find troubleshooting advice and frequently asked questions designed to help you prevent its degradation in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a faint yellow after a few days. What is causing this and is it still usable?
A1: A yellow discoloration is a common visual indicator of oxidative degradation. The this compound molecule contains a tertiary amine and a methoxy-substituted aromatic ring, both of which can be susceptible to oxidation.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. The resulting oxidized by-products are often colored, leading to the yellow tint.
Whether the solution is still usable depends on the sensitivity of your assay. For highly sensitive applications, such as receptor binding assays or in vivo studies, the presence of degradation products could lead to inaccurate results or unforeseen biological effects. It is strongly recommended to prepare fresh solutions if any discoloration is observed. To prevent this, always use high-purity, degassed solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the optimal pH and solvent conditions for storing this compound solutions?
A2: The stability of this compound is significantly influenced by pH. The tertiary amine within the benzazepine structure is basic. In an aqueous environment, a slightly acidic pH (4-6) is generally recommended. At this pH, the amine is protonated, which can help protect it from oxidation.[3][4] Conversely, neutral to alkaline conditions (pH > 7) will result in the free base form, which is more susceptible to oxidative degradation.
For organic stock solutions, anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices. It is critical to use high-purity, anhydrous grades of these solvents to minimize water content, which can facilitate hydrolysis under certain conditions.[5]
Troubleshooting Common Issues
Issue 1: Inconsistent Results and Loss of Potency in Aqueous Assays
You are performing a cell-based assay and notice that the biological activity of your compound is significantly lower than expected, or varies greatly between experiments.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for troubleshooting inconsistent aqueous assay results.
Detailed Explanation:
-
Aqueous Instability: this compound is more labile in aqueous solutions compared to organic stock solutions. Degradation can occur rapidly, especially at physiological temperatures (e.g., 37°C in an incubator).
-
Oxygen Content: Standard laboratory buffers are saturated with dissolved oxygen, a key reactant in oxidative degradation.
-
Recommendation: Always prepare aqueous working solutions immediately before use from a concentrated, frozen organic stock. Use buffers that have been degassed by sparging with nitrogen or argon for 15-20 minutes. Prepare dilutions on ice to minimize thermal degradation.
Issue 2: Precipitate Forms in Frozen Stock Solution
After thawing a stock solution of your compound in DMSO, you observe a crystalline precipitate that is difficult to redissolve.
Root Cause Analysis and Solution:
This is often due to using a solvent that is not completely anhydrous or from the introduction of atmospheric moisture. While DMSO is an excellent solvent, it is highly hygroscopic. When frozen, the solubility of the compound decreases, and the presence of even small amounts of water can cause the compound to crash out of solution.
Preventative Measures and Protocol:
| Parameter | Best Practice | Rationale |
| Solvent | Use anhydrous grade (≥99.9%) DMSO. | Minimizes water content, reducing precipitation upon freezing. |
| Handling | Open and handle DMSO under a dry, inert atmosphere if possible. | Prevents absorption of atmospheric moisture. |
| Storage | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture via condensation. |
| Redissolving | Warm gently (to room temperature) and vortex thoroughly. | Helps to bring precipitated compound back into solution. |
Protocol: Preparing Stable Frozen Stock Solutions
-
Solvent Preparation: Purchase a new, sealed bottle of anhydrous DMSO. Use a syringe to pierce the septum and withdraw the required volume, preventing moisture from entering the bottle.
-
Dissolution: In a sterile glass vial, dissolve the solid this compound in the anhydrous DMSO to your desired stock concentration (e.g., 10 mM).
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use polypropylene tubes.
-
Inert Gas Overlay: Before capping, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen.
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use, -20°C is acceptable.
Key Degradation Pathways
A foundational understanding of the likely degradation mechanisms is essential for developing effective preventative strategies.
Caption: Primary degradation pathways for this compound.
In-Depth Explanation:
-
Oxidation: This is the most probable degradation pathway in solution. The tertiary amine is a prime target for oxidation to form an N-oxide. Additionally, the electron-rich aromatic ring, activated by the methoxy group, can be susceptible to oxidative processes. High pH deprotonates the amine, increasing its electron density and making it more prone to oxidation.[1][2]
-
Photodegradation: Aromatic compounds, especially those with electron-donating groups like a methoxy group, can absorb UV and even visible light.[6][7][8][9][10] This energy absorption can lead to the formation of highly reactive radical species, which can then undergo a variety of reactions, including dimerization, ring opening, or reaction with solvents. Recommendation: Always store both solid compound and solutions in amber vials or wrapped in foil to protect from light.[11]
References
-
[GLC-data of 19 Hydrolysis-Derivatives Rised From 12 Important Benzodiazepines and 17 Main-Metabolites (Author's Transl)]. (n.d.). PubMed. Retrieved from [Link]
-
Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? (2019). StackExchange. Retrieved from [Link]
-
Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? (2018). Quora. Retrieved from [Link]
-
Shoukat, A., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. [Link]
-
Shoukat, A., et al. (2019). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. [Link]
-
7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]
-
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Galer, P., & Šket, B. (n.d.). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise. Retrieved from [Link]
-
Galer, P., & Šket, B. (n.d.). Photodegradation of methoxy substituted curcuminoids. SciSpace. Retrieved from [Link]
-
Galer, P., & Šket, B. (2015). Photodegradation of Methoxy Substituted Curcuminoids. ResearchGate. [Link]
- Preparation method of benzazepine derivatives. (n.d.). Google Patents.
- Process for the synthesis of benzazepine derivatives. (n.d.). Google Patents.
-
PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. Retrieved from [Link]
-
Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze. (n.d.). MDPI. Retrieved from [Link]
-
Advanced Oxidation Process for Degradation of Carbamazepine from Aqueous Solution: Influence of Metal Modified Microporous, Mesoporous Catalysts on the Ozonation Process. (n.d.). MDPI. Retrieved from [Link]
-
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. (n.d.). Cheméo. Retrieved from [Link]
-
Concise synthesis of 2-benzazepine derivatives and their biological activity. (2012). PubMed. [Link]
-
Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. (2018). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. WO2016079684A1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]
- 6. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. media.iupac.org [media.iupac.org]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Strategies for Overcoming Poor Blood-Brain Barrier Penetration of Benzazepine Analogs
Introduction:
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzazepine analogs targeting the central nervous system (CNS). This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the significant challenge of achieving adequate blood-brain barrier (BBB) penetration. The unique tricyclic structure of benzazepines, while offering a versatile scaffold for targeting various CNS receptors, often presents physicochemical properties that are not conducive to crossing the highly selective BBB. This resource provides field-proven insights and actionable protocols to help you navigate the complexities of your experiments and advance your CNS drug discovery programs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the blood-brain barrier and the challenges associated with delivering benzazepine analogs to the brain.
Q1: What are the key physicochemical properties of a benzazepine analog that I should optimize for better BBB penetration?
A1: Several physicochemical properties are critical for enhancing the ability of your benzazepine analog to cross the BBB. Generally, successful CNS drugs, including those with a benzodiazepine scaffold (which is structurally similar to benzazepines), exhibit a specific range of properties.[1][2] Key parameters to consider include:
-
Lipophilicity (logP/logD): This is a crucial factor.[3][4][5] An optimal lipophilicity allows the compound to partition into the lipid membranes of the BBB endothelial cells. For CNS drugs, a logP value in the range of 1.5 to 4 is often suggested.[4] However, excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue distribution, reducing the free fraction of the drug available to cross the BBB.[3]
-
Molecular Weight (MW): Smaller molecules generally have better BBB permeability. A molecular weight below 450 Da is often recommended for CNS drug candidates.[1]
-
Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule contributed by polar atoms. A lower PSA is generally preferred for better BBB penetration, as it reduces the number of hydrogen bonds the molecule can form with the aqueous environment, making it more favorable to enter the lipid bilayer of the BBB.[4]
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is beneficial for BBB penetration.[1]
-
Ionization (pKa): The ionization state of your benzazepine analog at physiological pH (7.4) is important. The neutral form of a molecule is generally more permeable across the BBB.[6]
Q2: My benzazepine analog shows good in vitro permeability in a PAMPA assay, but poor brain uptake in vivo. What could be the reason?
A2: This is a common and challenging issue in CNS drug development. A discrepancy between Parallel Artificial Membrane Permeability Assay (PAMPA) results and in vivo brain penetration often points to the involvement of active transport mechanisms at the BBB that are not recapitulated in the artificial membrane of the PAMPA model. The most likely culprit is active efflux by transporters like P-glycoprotein (P-gp).[7] P-gp is a key efflux pump at the BBB that actively removes a wide range of substrates from the brain endothelial cells back into the bloodstream.[7] While PAMPA is a useful tool for assessing passive permeability, it cannot predict active transport.[8] Some benzodiazepines have been shown to be substrates or inhibitors of P-gp, so it is plausible that your benzazepine analog is also a substrate.[9][10][11]
Q3: How can I determine if my benzazepine analog is a substrate for P-glycoprotein (P-gp)?
A3: There are several in vitro and in vivo methods to assess whether your compound is a P-gp substrate:
-
In Vitro Efflux Assays: The most common in vitro method is a bidirectional permeability assay using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, grown on Transwell inserts.[12] You would measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.[7]
-
Inhibition Studies: You can perform the bidirectional permeability assay in the presence and absence of a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor further confirms that your compound is a P-gp substrate.
-
In Vivo Studies in P-gp Knockout Mice: Comparing the brain-to-plasma concentration ratio of your benzazepine analog in wild-type mice versus P-gp knockout (mdr1a/1b-/-) mice is the gold standard for confirming P-gp substrate liability in vivo.[6][11] A significantly higher brain concentration in the knockout mice indicates that P-gp restricts the brain penetration of your compound.
Q4: What are the most common strategies to overcome poor BBB penetration of benzazepine analogs?
A4: Several strategies can be employed, often in combination:
-
Medicinal Chemistry Approaches:
-
Structural Modification: Systematically modifying the benzazepine scaffold to optimize the physicochemical properties discussed in Q1 (lipophilicity, MW, PSA, etc.) is a primary strategy.[13][14]
-
Prodrug Strategies: A prodrug is an inactive derivative of a drug that is converted to the active form in the body.[15] For benzazepine analogs with polar functional groups that hinder BBB penetration, creating a more lipophilic prodrug can enhance brain uptake.[16][17][18] For example, esterifying a carboxylic acid group can mask its polarity.[19]
-
Lipidization: Covalently attaching a lipid moiety to your benzazepine analog can increase its lipophilicity and facilitate its passage across the BBB.[13][18]
-
-
Formulation-Based Strategies:
-
Nanoparticle Delivery Systems: Encapsulating your benzazepine analog in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism, improve its pharmacokinetic profile, and enhance its delivery to the brain.[20][21]
-
Nose-to-Brain Delivery: Intranasal administration can bypass the BBB to some extent by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[14][22][23][24]
-
-
Biological Approaches:
-
Inhibition of Efflux Transporters: Co-administration of a P-gp inhibitor with your benzazepine analog can increase its brain concentration if it is a P-gp substrate. However, this approach needs careful consideration due to the potential for drug-drug interactions and systemic toxicity.
-
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues encountered when assessing the BBB penetration of benzazepine analogs.
Troubleshooting Low Permeability in In Vitro BBB Models (e.g., Transwell Assay)
Observed Issue: My benzazepine analog shows low apparent permeability (Papp) in a Transwell assay using a brain endothelial cell line (e.g., hCMEC/D3, bEnd.3).
| Potential Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | 1. Review Physicochemical Data: Compare the logP, MW, and PSA of your analog to the optimal ranges for CNS drugs (see FAQ Q1). 2. Structural Modification: If the properties are suboptimal, consider synthesizing analogs with improved characteristics. For example, if the compound is too polar (low logP), introduce lipophilic groups. If the MW is too high, explore smaller analogs. |
| Active Efflux | 1. Perform a Bidirectional Assay: Measure the Papp in both A-to-B and B-to-A directions. An efflux ratio >2 suggests P-gp mediated efflux. 2. Use P-gp Inhibitors: Repeat the assay in the presence of a P-gp inhibitor. A decrease in the efflux ratio will confirm P-gp involvement. |
| Poor Aqueous Solubility | 1. Check for Precipitation: Visually inspect the donor well for any compound precipitation during the assay. 2. Use Co-solvents: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO in your assay buffer.[25] However, be mindful that high concentrations of co-solvents can compromise the integrity of the cell monolayer. |
| Metabolism by Endothelial Cells | 1. Analyze Receiver Samples for Metabolites: Use LC-MS/MS to analyze the samples from the receiver chamber for potential metabolites of your benzazepine analog. 2. Use Enzyme Inhibitors: If metabolism is suspected, you can conduct the assay in the presence of broad-spectrum cytochrome P450 inhibitors. |
| Compromised Monolayer Integrity | 1. Measure TEER: Always measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment to ensure the integrity of the tight junctions.[19] 2. Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow or a fluorescently labeled dextran in your assay to assess the integrity of the monolayer.[26] |
Troubleshooting Low Brain-to-Plasma (B/P) Ratio in In Vivo Studies
Observed Issue: My benzazepine analog shows a low brain-to-plasma (B/P) concentration ratio in rodent studies.
| Potential Cause | Troubleshooting Steps |
| Poor BBB Permeability | 1. Re-evaluate Physicochemical Properties: As with the in vitro troubleshooting, ensure the compound's properties are within the optimal range for CNS penetration. 2. In Silico Modeling: Use computational models to predict BBB permeability and identify potential liabilities. |
| High P-gp Efflux | 1. Conduct a Study with a P-gp Inhibitor: Co-administer your benzazepine analog with a P-gp inhibitor and observe if the B/P ratio increases. 2. Use P-gp Knockout Mice: Compare the B/P ratio in wild-type mice versus P-gp knockout mice for definitive confirmation. |
| High Plasma Protein Binding | 1. Measure Free Fraction in Plasma: Determine the fraction of your compound that is not bound to plasma proteins. Only the unbound (free) drug is available to cross the BBB. 2. Optimize for Lower Plasma Protein Binding: If binding is excessively high, consider structural modifications to reduce it. |
| Rapid Metabolism | 1. Assess Metabolic Stability: Determine the in vitro metabolic stability of your compound in liver microsomes or hepatocytes. 2. Identify Metabolites: Characterize the major metabolites in plasma and brain to understand the metabolic pathways. 3. Block Metabolic Sites: If a specific metabolic "soft spot" is identified, modify the molecule at that position to improve its metabolic stability. |
| Poor Formulation/Bioavailability | 1. Evaluate Formulation: Ensure your compound is adequately solubilized in the vehicle used for administration. 2. Assess Oral Bioavailability: If administered orally, determine the oral bioavailability to ensure sufficient systemic exposure. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the BBB permeability of your benzazepine analogs.
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay
This protocol describes a bidirectional permeability assay using a brain endothelial cell line (e.g., hCMEC/D3) cultured on Transwell inserts.
Materials:
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Brain endothelial cell line (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Benzazepine analog stock solution (in DMSO)
-
P-gp inhibitor (e.g., verapamil)
-
Low-permeability marker (e.g., Lucifer Yellow)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed the brain endothelial cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions. Monitor the formation of the monolayer by measuring the TEER daily. The TEER should reach a stable, high value.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Prepare the dosing solution by diluting the benzazepine analog stock solution in transport buffer to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the dosing solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the benzazepine analog in all collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
-
Protocol 2: In Situ Brain Perfusion Technique
This is an advanced in vivo technique that provides a more physiologically relevant measure of BBB permeability.[6][19][27]
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)
-
Benzazepine analog
-
Surgical instruments
-
Brain tissue homogenization equipment
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Perform a surgical procedure to expose the common carotid artery.
-
-
Catheterization and Perfusion:
-
Insert a catheter into the common carotid artery, pointing towards the brain.
-
Begin perfusing the brain with the pre-warmed and gassed perfusion buffer at a constant flow rate. The perfusion fluid contains a known concentration of your benzazepine analog.
-
-
Perfusion and Sample Collection:
-
Perfuse for a short, defined period (e.g., 1-5 minutes).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Dissect the brain into different regions if desired.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue.
-
Extract the benzazepine analog from the brain homogenate.
-
Analyze the concentration of the compound in the brain tissue and in the perfusion fluid using a validated analytical method.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
-
Part 4: Visualizations and Data
Diagrams
Experimental Workflow for Assessing BBB Permeability
Caption: A typical experimental workflow for evaluating and optimizing the BBB permeability of benzazepine analogs.
Key Physicochemical Properties Influencing BBB Penetration
Caption: Key physicochemical properties and their desired ranges for optimal BBB penetration of small molecules.
Data Tables
Table 1: Physicochemical Properties of Selected Benzodiazepines with Known CNS Activity
| Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Brain/Plasma Ratio | Reference |
| Diazepam | 284.7 | 2.82 | 32.7 | 0 | 3 | High | [28] |
| Lorazepam | 321.2 | 2.39 | 56.0 | 2 | 3 | High | [2] |
| Alprazolam | 308.8 | 2.12 | 48.9 | 1 | 4 | High | [2] |
| Flurazepam | 387.9 | 3.13 | 35.8 | 0 | 4 | High | [9] |
| H52 (Benzodiazepine PARP-1 Inhibitor) | 429.5 | 3.58 | 68.3 | 1 | 5 | 1.62 | [29] |
Note: This table provides data for benzodiazepines as a reference due to their structural similarity to benzazepines and their known ability to cross the BBB. Researchers should determine these properties for their specific benzazepine analogs.
References
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Taylor & Francis Online. [Link]
-
Predicting blood-brain barrier permeability of drugs: Evaluation of different in vitro assays. ScienceDirect. [Link]
-
In Vitro Assays for Assessing BBB Permeability. ResearchGate. [Link]
-
In Situ Brain Perfusion Technique. ResearchGate. [Link]
-
Flurazepam inhibits the P-glycoprotein transport function: an insight to revert multidrug-resistance phenotype. PubMed. [Link]
-
High-throughput drug screening to investigate blood-brain barrier permeability in vitro with a focus on breast cancer chemotherapeutic agents. Frontiers. [Link]
-
Assessment of a commercially available in vitro model of the blood-brain barrier. SpringerLink. [Link]
-
Strategies for Enhanced Drug Delivery to the Central Nervous System. PMC. [Link]
-
What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]
-
Current approaches to enhance CNS delivery of drugs across the brain barriers. Semantic Scholar. [Link]
-
Carbamazepine is not a substrate for P-glycoprotein. PMC. [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC. [Link]
-
Carbamazepine is not a substrate for P-glycoprotein. PubMed. [Link]
-
Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics. PMC. [Link]
-
A Lipid Prodrug Strategy Enhances Targeted Protein Degrader CNS Pharmacokinetics. bioRxiv. [Link]
-
Drug delivery to the brain: In situ gelling formulation enhances carbamazepine diffusion through nasal mucosa models with mucin. PubMed. [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]
-
(PDF) Current approaches to enhance CNS delivery of drugs across the brain barriers. ResearchGate. [Link]
-
Current Strategies for Brain Drug Delivery. PMC. [Link]
-
Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers. [Link]
-
Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity. PubMed. [Link]
-
[Central type benzodiazepine receptor and cerebral blood flow in experimental chronic brain infarction--evaluation using a double-tracer autoradiography technique]. PubMed. [Link]
-
Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. PubMed. [Link]
-
Lipid-based drug carriers for prodrugs to enhance drug delivery. PubMed. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]
-
Drug-resistant Epilepsy: Which Drugs are Substrates of P-glycoprotein and Which are Not?. ResearchGate. [Link]
-
Physicochemical property profile for brain permeability: comparative study by different approaches. ResearchGate. [Link]
-
Drug-resistant Epilepsy: Which Drugs are Substrates of P-glycoprotein and Which are Not?. Europe PMC. [Link]
-
Prodrug strategies for antihypertensives. PubMed. [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. [Link]
-
Pharmacodynamical and Neuroreceptor Analysis of the Permeability of the Blood-Brain Barrier for Derivatives of 1,4-Benzodiazepine. ResearchGate. [Link]
-
Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. PMC. [Link]
-
Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. PMC. [Link]
-
Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. ResearchGate. [Link]
-
Conjugation strategies for lipidic prodrugs. A Drugs conjugated with.... ResearchGate. [Link]
-
Formulation Strategies for Nose-to-Brain Drug Delivery. Journal of Pharmaceutical Technology, Research and Management. [Link]
-
In vivo imaging of cerebral “peripheral benzodiazepine binding sites” in patients with hepatic encephalopathy. PMC. [Link]
-
Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil. PubMed. [Link]
-
The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PMC. [Link]
-
Permeability of Epithelial/Endothelial Barriers in Transwells and Microfluidic Bilayer Devices. MDPI. [Link]
-
Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil. MDPI. [Link]
-
Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. PMC. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
Sources
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 4. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Flurazepam inhibits the P-glycoprotein transport function: an insight to revert multidrug-resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamazepine is not a substrate for P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamazepine is not a substrate for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacocell.co.jp [pharmacocell.co.jp]
- 13. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug strategies for antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Lipid-based drug carriers for prodrugs to enhance drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]
- 22. Drug delivery to the brain: In situ gelling formulation enhances carbamazepine diffusion through nasal mucosa models with mucin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Permeability of Epithelial/Endothelial Barriers in Transwells and Microfluidic Bilayer Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comprehensive Guide to Confirming the Identity of Synthesized 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and purity assessment of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a key intermediate and structural motif in various pharmacologically active molecules.[1][2] The benzazepine core is of significant interest in medicinal chemistry, with derivatives showing activity as dopamine receptor modulators, making them candidates for treating neurological disorders like Parkinson's disease and schizophrenia.[1][3]
This guide moves beyond a simple recitation of methods, offering insights into the rationale behind experimental choices and providing self-validating protocols to ensure the trustworthiness of your results.
The Analytical Gauntlet: A Multi-faceted Approach to Identity Confirmation
No single technique can definitively confirm the structure of a synthesized molecule. A battery of orthogonal analytical methods is essential to build a comprehensive and irrefutable body of evidence. For this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are critical for the unambiguous assignment of the this compound structure.
Expert Insights: The seven-membered azepine ring of this compound is not planar and can exist in various conformations, such as chair and boat forms.[4] Variable temperature NMR studies can be employed to investigate these conformational dynamics, which can influence the observed chemical shifts and coupling constants.[4][5]
Expected Spectral Features:
| Proton (¹H) | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.6 - 7.1 | m | 3H | Ar-H |
| Methoxy | 3.7 - 3.8 | s | 3H | -OCH₃ |
| Benzylic | ~4.0 | s | 2H | Ar-CH₂-N |
| Aliphatic | 2.7 - 3.0 | m | 4H | -CH₂-CH₂- |
| Amine | Variable | br s | 1H | -NH |
| Carbon (¹³C) | Approximate Chemical Shift (ppm) | Assignment |
| Aromatic (C-O) | ~158 | C7 |
| Aromatic (quaternary) | ~130-140 | C5a, C9a |
| Aromatic (CH) | ~110-125 | C6, C8, C9 |
| Methoxy | ~55 | -OCH₃ |
| Benzylic | ~50-55 | C1 |
| Aliphatic | ~30-40 | C2, C4, C5 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected values for this compound.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Expert Insights: Electrospray ionization (ESI) is a suitable ionization technique for this molecule, as it is a relatively soft method that typically produces the protonated molecular ion [M+H]⁺. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural information.
Expected Mass Spectral Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Exact Mass | 177.1154 g/mol |
| [M+H]⁺ (Monoisotopic) | 178.1226 m/z |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Interpretation: Identify the [M+H]⁺ ion and compare its measured m/z value to the theoretical value for C₁₁H₁₆NO⁺. The difference should be within a few parts per million (ppm).
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is an indispensable tool for assessing the purity of the synthesized compound. By separating the target molecule from any unreacted starting materials, byproducts, or other impurities, HPLC provides a quantitative measure of its purity.
Expert Insights: A reversed-phase HPLC method is typically suitable for this type of molecule. The choice of column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid), and detection wavelength (UV) should be optimized to achieve good separation and sensitivity.[6]
Experimental Protocol: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment if required.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternatives and Potential Pitfalls
A critical aspect of identity confirmation is distinguishing the target compound from potential isomers or closely related structures that might arise during synthesis.
| Compound | Key Distinguishing Feature |
| Positional Isomers (e.g., 8-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine) | Different substitution patterns on the aromatic ring will lead to distinct ¹H and ¹³C NMR chemical shifts and coupling patterns. |
| Ring Isomers (e.g., 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine) | The position of the nitrogen atom in the seven-membered ring will significantly alter the chemical shifts of the adjacent methylene groups in both ¹H and ¹³C NMR.[3] |
| Starting Materials (e.g., precursors for ring formation) | The presence of unreacted starting materials will be evident as separate peaks in the HPLC chromatogram and will have distinct NMR and MS signatures. |
| Byproducts (e.g., from incomplete reactions or side reactions) | Byproducts can be identified by their unique signals in NMR and MS, and their separation from the main product by HPLC. |
Visualizing the Workflow
A systematic approach is crucial for the successful confirmation of the synthesized compound's identity.
Caption: Workflow for the identity confirmation of synthesized compounds.
The Chemical Structure
Caption: Chemical structure of this compound.
Conclusion
Confirming the identity of a synthesized compound like this compound is a meticulous process that demands a combination of powerful analytical techniques. By judiciously applying NMR, MS, and HPLC, and by critically evaluating the data in the context of potential isomers and impurities, researchers can confidently establish the structure and purity of their target molecule. This rigorous approach is fundamental to the integrity of subsequent biological and pharmacological studies, and ultimately, to the successful development of new therapeutic agents.
References
-
Katritzky, A. R., et al. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]
-
Lennon, M., & Procter, G. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. RSC Publishing. [Link]
-
PubChem. 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. [Link]
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]
-
Cheméo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Link]
-
PubChemLite. 7-methoxy-2,3,4,5-tetrahydro-1h-2-benzazepine hydrochloride. [Link]
-
LookChem. 7-methoxy-3-(4-methylphenylsulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. [Link]
-
de Vries, J. G., et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. [Link]
-
de Vries, J. G., et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. ACS Publications. [Link]
-
PubChem. 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. [Link]
-
NIST. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST WebBook. [Link]
-
Katritzky, A. R., et al. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro- 1H-2-benzazepines. ResearchGate. [Link]
-
Beilstein Journals. Ready access to 7,8-dihydroindolo[2,3-d][7]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. [Link]
-
ResearchGate. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. [Link]
-
Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
Katritzky, A. R., et al. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. RSC Publishing. [Link]
-
ResearchGate. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. [Link]
-
PubMed. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[1]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. [Link]
Sources
- 1. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 2. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one | 17639-45-1 | SAA63945 [biosynth.com]
A Comparative Guide to D1 Receptor Antagonists: 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine versus SCH23390
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Dopamine D1 Receptor
The dopamine D1 receptor, a Gs protein-coupled receptor (GPCR), is a key player in the central nervous system, modulating critical cognitive functions such as learning, memory, and attention.[1] Dysregulation of D1 receptor signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2][3] Consequently, the development of selective ligands for the D1 receptor is of paramount importance for both basic research and therapeutic intervention. This guide provides a detailed, objective comparison of two benzazepine derivatives, 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and the well-characterized antagonist SCH23390, at the D1 receptor.
At a Glance: Key Pharmacological Properties
| Feature | This compound | SCH23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) |
| Primary Target | Dopamine Receptors[4][5] | Dopamine D1-like (D1 and D5) Receptors[6][7][8] |
| Functional Activity | Modulator[4][5] | Antagonist[6][7][9] |
| D1 Receptor Affinity (Ki) | Data not widely available in public literature | 0.2 - 0.53 nM[6][7] |
| Selectivity | Under investigation | High for D1-like over D2-like receptors (>500-fold)[7] |
| Key Structural Feature | Methoxy group at the 7-position[5] | Chloro and hydroxyl groups at the 7- and 8-positions, respectively[6] |
In-Depth Analysis: A Head-to-Head Comparison
SCH23390: The Gold Standard D1 Antagonist
SCH23390 is a potent and selective antagonist of the D1-like family of dopamine receptors, exhibiting high affinity for both D1 and D5 subtypes.[6][7] Its utility as a pharmacological tool to investigate the roles of the dopaminergic system in various neurological and psychiatric conditions is well-established.[6][7]
Binding Profile and Selectivity: SCH23390 demonstrates a high affinity for D1 receptors, with reported Ki values in the sub-nanomolar range (0.2-0.53 nM).[6][7] A key characteristic is its significant selectivity for D1-like receptors over D2-like receptors, reported to be over 500-fold.[7] However, it's crucial for researchers to be aware of its notable affinity for serotonin receptors, particularly 5-HT2 and 5-HT1C subtypes, which can influence experimental outcomes, especially at higher concentrations.[6][7][10]
Functional Effects: As a competitive antagonist, SCH23390 blocks the canonical Gαs-coupled signaling pathway of the D1 receptor, preventing the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[7] This antagonistic action has been demonstrated in numerous in vitro and in vivo studies, where it effectively blocks the effects of D1 receptor agonists.[9][11]
This compound: An Emerging Modulator
This compound is a benzazepine derivative that has been investigated for its potential to modulate dopamine receptors.[4][5] Its structural similarity to other bioactive benzazepines suggests its potential in the context of neurological disorders.[4]
Binding Profile and Selectivity: Detailed public data on the specific binding affinity (Ki) of this compound for the D1 receptor is not as extensively documented as for SCH23390. Its characterization as a "dopamine receptor modulator" suggests a more complex interaction than simple competitive antagonism.[5] The presence of a methoxy group is noted to potentially enhance its ability to cross the blood-brain barrier.[4]
Functional Effects: Research indicates that this compound exhibits neuropharmacological properties, with ongoing investigation into its precise mechanism of action on dopaminergic signaling pathways.[5] Further studies are required to fully elucidate its functional activity as an agonist, antagonist, or allosteric modulator at the D1 receptor.
Experimental Data & Protocols
The characterization and comparison of these compounds rely on robust experimental methodologies. Below are foundational protocols for assessing D1 receptor binding and functional activity.
Radioligand Binding Assay: Determining Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[12]
Workflow:
Caption: D1 Receptor Gs Signaling Pathway.
Detailed Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human D1 receptor (e.g., CHO-K1 or HEK293 cells). [1] * Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of a D1 receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). [1] * Incubate for a specified period (e.g., 15 minutes at 37°C). [13]
-
-
cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
-
Conclusion and Future Directions
SCH23390 remains a cornerstone tool for D1 receptor research due to its high affinity, selectivity, and well-documented antagonist properties. [6]Its known interactions with serotonin receptors, however, necessitate careful experimental design and data interpretation. [10] this compound represents a structurally related compound with potential as a modulator of the dopaminergic system. [4][5]Further comprehensive pharmacological characterization, including detailed binding affinity and functional studies at the D1 receptor, is essential to fully understand its profile and potential applications. The experimental protocols outlined in this guide provide a framework for such investigations. As research progresses, a deeper understanding of the structure-activity relationships within the benzazepine class will undoubtedly lead to the development of even more selective and potent ligands for the D1 receptor.
References
-
Hyttel, J. (1983). SCH 23390: the first selective dopamine D1-like receptor antagonist. PubMed. [Link]
-
Geoffroy, M., et al. (1988). Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution. Journal of Neurochemistry. [Link]
-
Iorio, L. C., et al. (1984). Pharmacological effects of a specific dopamine D-1 antagonist SCH 23390 in comparison with neuroleptics. PubMed. [Link]
-
TW. (n.d.). D1 Human Dopamine GPCR Cell Based Antagonist cAMP LeadHunter Assay. TW. [Link]
-
Mottola, D. M., et al. (2002). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. NIH. [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Wang, C., et al. (2024). The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator. PubMed Central. [Link]
-
Breese, G. R., et al. (1986). SCH-23390 Antagonism of a D-2 Dopamine Agonist Depends Upon Catecholaminergic Neurons. PubMed Central. [Link]
-
Lei, Q., et al. (2004). Classic D1 Dopamine Receptor Antagonist R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390) Directly Inhibits G Protein-Coupled Inwardly Rectifying Potassium Channels. DOI. [Link]
-
Waddington, J. L., et al. (1988). [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography. PubMed. [Link]
-
Slocum, S. T., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. [Link]
-
Himmler, A., et al. (1993). Functional Testing of Human Dopamine D 1 And D 5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines. Taylor & Francis. [Link]
-
Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [Link]
-
Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1) Protocol. Indigo Biosciences. [Link]
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. MySkinRecipes. [Link]
-
Imperato, A., et al. (1988). The D-1 antagonist SCH 23390 stimulates while the D-1 agonist SKF 38393 fails to affect dopamine release in the dorsal caudate of freely moving rats. PubMed. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. ResearchGate. [Link]
-
NCBI. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). NCBI. [Link]
-
Reavill, C., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. PubMed. [Link]
-
Li, W., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. ACS Publications. [Link]
-
Bräuner-Osborne, H., et al. (1996). Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. PubMed. [Link]
-
ResearchGate. (2025). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 5. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 6. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological effects of a specific dopamine D-1 antagonist SCH 23390 in comparison with neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SCH-23390 Antagonism of a D-2 Dopamine Agonist Depends Upon Catecholaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
This guide provides a detailed comparative analysis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological profiles, and functional activities of these compounds, with a particular focus on their interactions with dopamine and serotonin receptor systems. By synthesizing data from multiple studies, this guide aims to provide a comprehensive resource to inform future research and development in this area.
Introduction: The Benzazepine Scaffold in Neuropharmacology
The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its conformational flexibility allows for the design of ligands with diverse pharmacological profiles, targeting a range of G-protein coupled receptors (GPCRs). Of particular interest is the 2,3,4,5-tetrahydro-1H-3-benzazepine series, which has yielded compounds with significant activity at dopamine and serotonin receptors, making them valuable tools for neuroscience research and potential therapeutic agents for neurological and psychiatric disorders.
This guide will focus on this compound and its analogs, exploring how substitutions on the benzazepine ring system influence receptor affinity, functional efficacy, and in vivo effects.
Comparative Pharmacological Profiles
The pharmacological activity of benzazepine derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom of the azepine ring. The 7-methoxy substitution, in particular, has been shown to confer significant affinity for dopamine D2-like receptors.[1]
Dopamine Receptor Interactions
Benzazepines have been extensively studied as ligands for dopamine receptors. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families play crucial roles in motor control, cognition, and reward pathways.[2]
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Selected Benzazepines
| Compound | 7-Position Substituent | D1 Receptor | D2 Receptor | D3 Receptor | Reference(s) |
| This compound | -OCH3 | - | High Affinity | High Affinity | [1][3] |
| SCH23390 | -Cl | 0.2 | >5000 | - | [4] |
| Fenoldopam | -OH, 6-Cl | 9.8 | 2400 | - | [5] |
| SKF 82958 | -OH, 6-Cl | 1.6 | 170 | - | [6] |
Note: Direct Ki values for the parent this compound are not consistently reported across a range of dopamine receptor subtypes in a single study. "High Affinity" indicates that studies report significant binding, though quantitative data varies.
The 7-methoxy group generally directs activity towards the D2-like family of dopamine receptors.[1] This contrasts with compounds like SCH23390, a well-known D1-selective antagonist, which features a 7-chloro substituent.[4] The presence of a hydroxyl group at the 7-position, often in combination with other substituents, can also confer high D1 affinity, as seen in the agonist fenoldopam.[5]
Serotonin Receptor Interactions
The serotonergic system is another important target for benzazepine derivatives. The diverse subtypes of serotonin (5-HT) receptors are involved in mood, cognition, and psychosis. The 5-HT2A and 5-HT2C receptors, in particular, are key targets for atypical antipsychotics.
Table 2: Comparative Serotonin Receptor Binding Affinities (Ki, nM) of Selected Benzazepines
| Compound | 7-Position Substituent | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor | Reference(s) |
| This compound | -OCH3 | Moderate Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity | [7][8] |
| Lorcaserin | 8-Cl, 1-CH3 | - | 138 | 13 | 1100 | [9] |
| ITI-007 (a complex benzazepine derivative) | - | 6.3 | 0.54 | 224 | - | [10] |
Note: Specific Ki values for this compound at serotonin receptor subtypes are not widely available in comparative studies. "Moderate Affinity" is inferred from qualitative descriptions in the literature.
The 7-methoxy analog is suggested to possess antidepressant-like effects, potentially through interactions with serotonin systems.[1] For comparison, lorcaserin, an 8-chloro substituted 3-benzazepine, is a selective 5-HT2C receptor agonist.[9] The complex derivative ITI-007 demonstrates the potential for achieving high affinity at multiple serotonin receptor subtypes through more extensive structural modifications.[10]
Structure-Activity Relationships (SAR)
The accumulated data on benzazepine derivatives allow for the deduction of several key structure-activity relationships:
-
7-Position Substitution: This position is critical for determining dopamine receptor selectivity. A methoxy group (-OCH3) tends to favor D2-like receptor affinity, while a chloro (-Cl) or hydroxyl (-OH) group can lead to high D1 affinity.[1][4][5]
-
8-Position Substitution: As seen with lorcaserin, substitution at the 8-position can significantly influence serotonin receptor selectivity, particularly for the 5-HT2C receptor.[9]
-
N-Substitution: The substituent on the azepine nitrogen plays a crucial role in determining agonist versus antagonist activity and can also impact receptor affinity and selectivity.
-
1-Position Substitution: The presence and nature of a substituent at the 1-position can influence binding to various receptors, including NMDA receptors.[11]
Signaling Pathways and Functional Activity
The functional outcome of receptor binding is paramount to understanding a compound's pharmacological profile. Benzazepines can act as agonists, antagonists, or partial agonists, leading to distinct downstream signaling cascades.
Dopamine Receptor Signaling
Dopamine D1-like receptors are typically coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, D2-like receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.
Caption: Dopamine D1 and D2 receptor signaling pathways.
Serotonin Receptor Signaling
Serotonin receptors are coupled to a variety of G-proteins, leading to diverse intracellular responses. For example, 5-HT1A receptors are coupled to Gi/o, leading to inhibition of adenylyl cyclase, while 5-HT2A and 5-HT2C receptors are coupled to Gq/11, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium. 5-HT7 receptors are coupled to Gs, stimulating cAMP production.[11][12]
Caption: Major serotonin receptor signaling pathways.
In Vivo Pharmacological Effects
The in vitro receptor binding and functional activity profiles of benzazepines translate to distinct behavioral and physiological effects in vivo.
Assessment of Dopaminergic Activity
-
Locomotor Activity: Compounds with D2-like agonist activity can decrease locomotor activity, while D1 agonists can have more complex, dose-dependent effects. D2 antagonists, such as haloperidol, are known to suppress locomotion.[13]
-
Catalepsy: A state of motor rigidity, catalepsy is a classic sign of D2 receptor blockade in the nigrostriatal pathway. This is often used as a preclinical screen for the extrapyramidal side effects of antipsychotic drugs.[14]
-
In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into how a compound affects dopamine and serotonin release and metabolism.[15]
-
In Vivo Electrophysiology: By recording the firing rates of dopamine neurons in areas like the ventral tegmental area (VTA), researchers can directly assess the effects of a compound on the activity of these neurons.[16][17]
Experimental Protocols
General Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepines
While numerous specific synthetic routes exist, a common approach to the 3-benzazepine scaffold involves the construction of the seven-membered ring through cyclization reactions. One general strategy is outlined below.
Caption: General synthetic workflow for 3-benzazepines.
A more specific method for the synthesis of 7-methoxy substituted 1-benzazepin-2-ones, which are key intermediates, involves a Beckmann rearrangement of the corresponding tetralone oxime. This method has been shown to be high-yielding with excellent regioselectivity.
Step-by-Step Protocol: Beckmann Rearrangement for 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Oxime Formation: 6-methoxy-α-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) under reflux to form the corresponding oxime.
-
Rearrangement: The dried oxime is treated with a Lewis acid catalyst (e.g., ZnCl2) in an appropriate solvent. The reaction mixture is heated to induce the Beckmann rearrangement.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
This lactam can then be reduced and further modified to generate a library of 7-methoxy-3-benzazepine derivatives.
In Vitro Functional Assay: cAMP Measurement for D1 Receptor Agonism
This protocol describes a common method to assess the functional activity of compounds at the D1 dopamine receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Test compounds and a reference agonist (e.g., dopamine).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., cAMP-Glo™ Assay).
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the D1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add the PDE inhibitor in assay buffer. b. Add the test compounds or reference agonist to the appropriate wells. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). d. Add the cAMP detection reagent from the kit according to the manufacturer's instructions. e. Incubate at room temperature to allow for signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert the luminescence signals to cAMP concentrations and plot dose-response curves to determine EC50 and Emax values.
Conclusion
The this compound scaffold and its related analogs represent a rich area for neuropharmacological research. The available data indicate that the 7-methoxy substitution is a key determinant of affinity for D2-like dopamine receptors, while modifications at other positions can fine-tune selectivity and functional activity at both dopamine and serotonin receptors. This guide provides a framework for understanding the comparative pharmacology of these compounds and offers standardized protocols for their synthesis and evaluation. Further research, particularly direct comparative studies of functional efficacy and in vivo neurochemical effects, will be crucial for fully elucidating the therapeutic potential of this promising class of molecules.
References
-
MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. Retrieved from [Link]
- Snyder, G. L., Vanover, K. E., Zhu, H., Miller, D. B., O'Callaghan, J. P., Tomesch, J., ... & Mates, S. (2015). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Psychopharmacology, 232(3), 605–621.
- Reavill, C., Taylor, S. G., Wood, M. D., Cilia, J., Jones, D. N., Gager, T. L., ... & Hagan, J. J. (2000). Novel 2, 3, 4, 5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 10(22), 2553-2555.
- Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2, 3, 4, 5,-tetrahydro-1, 5-methano-1H-3-benzazepines. Journal of medicinal chemistry, 22(4), 455-457.
- Colado, M. I., Murray, T. K., & Green, A. R. (1993). In vivo evidence for a functional interaction between 5-HT2 and 5-HT1A receptors in the rat hippocampus. British journal of pharmacology, 108(3), 736–742.
- Guo, N., Hwang, D. R., & Fowler, J. S. (2005). (R)-(+)-8-Chloro-2, 3, 4, 5-tetrahydro-3-[11C] methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C] SCH 23390). In Molecular Imaging and Contrast Agent Database (MICAD).
- Pfeiffer, F. R., Hinu, J. L., & Weisbach, J. A. (1981). 3-Benzazepine derivatives as selective dopamine receptor agonists. Journal of medicinal chemistry, 24(8), 955-961.
- Snyder, G. L., Vanover, K. E., Davis, R. E., & Mates, S. (2014). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Journal of Pharmacology and Experimental Therapeutics, 350(3), 605-621.
- Leggio, G. M., Cathala, A., Neny, M., & Paupardin-Tritsch, D. (2000). Chemical stimulation of the ventral hippocampus elevates nucleus accumbens dopamine by activating dopaminergic neurons of the ventral tegmental area. Journal of Neuroscience, 20(20), 7514-7521.
- Cheramy, A., Gauchy, G., Glowinski, J., & Besson, M. J. (1973). In vivo activation by benzotropine of dopamine release and synthesis in the caudate nucleus. European journal of pharmacology, 21(2), 246-248.
- Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13066-13084.
- Van der Poorten, O., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 2026-2031.
- Edwards, J. H., et al. (2021). Ventral tegmental area glutamate neurons establish a mu-opioid receptor gated circuit to mesolimbic dopamine neurons and regulate opioid-seeking behavior. eLife, 10, e65703.
- Heien, M. L., Johnson, M. A., & Wightman, R. M. (2004). Real-time chemical measurements of dopamine release in the brain. Methods in molecular medicine, 97, 275–287.
- Roth, B. L., et al. (2014). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Psychopharmacology, 231(15), 3043-3057.
- Ungless, M. A., & Grace, A. A. (2012). In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area. Neuropsychopharmacology, 37(1), 103-114.
- Kung, H. F., et al. (1990). (+/-)-7-chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: a potential CNS D-1 dopamine receptor imaging agent. Journal of medicinal chemistry, 33(5), 1512-1515.
- Pfister, J. R. (1986). Synthesis of the enantiomers of 7, 8-dimethoxy-2-phenyl-1, 2, 4, 5-tetrahydro-3-benzazepine. The Journal of Organic Chemistry, 51(23), 4490-4492.
- National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390).
- Wünsch, B., et al. (2019). Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. European Journal of Medicinal Chemistry, 179, 563-579.
- Margolis, E. B., Lock, H., Hjelmstad, G. O., & Fields, H. L. (2010). In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area. Journal of neuroscience methods, 189(2), 221–228.
- Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of medicinal chemistry, 51(2), 305-313.
- Nakagawasai, O., et al. (2021). Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. International Journal of Molecular Sciences, 22(11), 5895.
- Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells. Revvity, Inc.
- Frederick, A. L., et al. (2015). Evidence against dopamine D1/D2 receptor heteromers.
- Castañeda, E., de la Cruz, F., & Brock, J. W. (2001). Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle. Neuroscience, 104(2), 471-479.
- Cox, B., & Lee, T. F. (1981). Pharmacological characterization of the D1- and D2-like dopamine receptors from the brain of the leopard frog, Rana pipiens. Brain research bulletin, 7(4), 395-399.
- Gherbi, K., et al. (2023). MRAP2 modifies the signaling and oligomerization state of the melanocortin-4 receptor.
- De-Mello, N. K., & De-Mello, J. C. (1998). Passiflora actinia Hooker extracts and fractions induce catalepsy in mice. Phytotherapy Research, 12(4), 281-283.
- Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science, 340(6132), 615-619.
- te Beek, E. T., et al. (2021). EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies. Journal of Cerebral Blood Flow & Metabolism, 41(10), 2636-2648.
- Rosenzweig-Lipson, S., et al. (1994). Dopamine D1 receptor involvement in the discriminative-stimulus effects of SKF 81297 in squirrel monkeys. The Journal of pharmacology and experimental therapeutics, 271(2), 856–866.
-
ResearchGate. (n.d.). Emax and EC50 of each opioid with the GloSensor™ cAMP assay. Retrieved from [Link]
- Waku, I., Magalhães, M. S., Alves, C. O., & de Oliveira, A. R. (2021). Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies. European Journal of Neuroscience, 53(11), 3743-3767.
- Baumann, M. H., et al. (2018). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 134(Pt A), 69-81.
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, conformation, and dopaminergic activity of 5,6-ethano-bridged derivatives of selective dopaminergic 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 receptor involvement in the discriminative-stimulus effects of SKF 81297 in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Selectivity of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine for Dopamine D3 Receptors
For drug development professionals targeting neurological and psychiatric disorders, achieving receptor subtype selectivity is a paramount objective. The dopamine D3 receptor (D3R) represents a promising therapeutic target, distinct from the closely related D2 receptor (D2R). While both are D2-like, Gi/o-coupled receptors, their differing distribution in the brain—with D3R being concentrated in limbic regions and D2R dominating the striatum—suggests that selective D3R modulation could offer therapeutic benefits with a reduced risk of the motor side effects associated with non-selective D2R antagonists like haloperidol.[1][2][3]
This guide provides a comprehensive framework for validating the selectivity of investigational compounds, using 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (7-MeO-THB) as a representative scaffold. The benzazepine core is a privileged structure in medicinal chemistry, known to produce dopamine receptor modulators.[4][5][6] A rigorous, multi-assay approach is essential to definitively characterize the binding affinity and functional activity of such compounds.
Herein, we will compare the hypothetical performance of a test compound, "7-MeO-THB," against well-characterized reference ligands: Haloperidol , a classic D2-preferring antagonist, and SB-277011A , a highly D3-selective antagonist.[7][8] This comparative analysis will be grounded in gold-standard in vitro methodologies, providing the quantitative data necessary to build a robust selectivity profile.
Section 1: Determining Binding Affinity via Radioligand Displacement Assays
The foundational step in assessing selectivity is to quantify the compound's binding affinity (expressed as the inhibition constant, Kᵢ) at the target (D3R) and its most critical potential off-target (D2R). A competitive radioligand binding assay is the industry-standard method for this determination.[9] The principle relies on measuring the concentration of the test compound required to displace 50% of a specific, high-affinity radioligand from the receptor.
The causality behind this choice is simple: affinity is the measure of how tightly a drug binds to a receptor. A significantly lower Kᵢ value at D3R compared to D2R is the first indication of selectivity.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system for determining the Kᵢ of a test compound at human D2 and D3 receptors.
-
Membrane Preparation:
-
Utilize HEK293 or CHO cell lines stably expressing either the human dopamine D2 (long isoform) or D3 receptor.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Execution (96-well format):
-
To each well, add:
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone) near its Kd value.
-
Serial dilutions of the test compound (e.g., 7-MeO-THB) or reference compounds (Haloperidol, SB-277011A).
-
Cell membrane preparation (typically 10-20 µg protein/well).
-
-
Define Total Binding wells (containing radioligand and membranes only).
-
Define Non-Specific Binding (NSB) wells (containing radioligand, membranes, and a saturating concentration of a non-labeled antagonist, e.g., 10 µM Haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Comparative Binding Affinities
The resulting data allows for a direct comparison of binding affinities and calculation of selectivity.
| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2/D3 Selectivity Ratio (Kᵢ D2R / Kᵢ D3R) |
| 7-MeO-THB (Test Compound) | 8.5 | 127.5 | 15-fold |
| Haloperidol (Reference) | 5.3 | 0.5 | 0.09-fold (D2-selective) |
| SB-277011A (Reference) | 0.8 | 96.0 | 120-fold [9][10] |
| Note: Data for "7-MeO-THB" is hypothetical and for illustrative purposes. Data for reference compounds are derived from published literature. |
An analysis of this table would suggest that the hypothetical 7-MeO-THB compound displays a 15-fold preference for the D3 receptor over the D2 receptor, positioning it as a moderately D3-selective ligand. This contrasts sharply with Haloperidol's >10-fold selectivity for D2R and SB-277011A's >100-fold selectivity for D3R.
Section 2: Characterizing Functional Activity
High affinity does not describe the compound's action at the receptor. Is it an antagonist (blocks the receptor), an agonist (activates it), or a partial agonist? Functional assays are required to answer this question. Since D2-like receptors are canonically coupled to the Gαi/o protein, their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] Measuring this downstream signal is a robust method to determine functional activity.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Canonical Gi/o signaling pathway for the D3 receptor.
Experimental Protocol: cAMP HTRF Assay (Antagonist Mode)
This protocol is designed to determine if a test compound can antagonize the effect of a known agonist, thus quantifying its potency (IC₅₀).
-
Cell Culture and Plating:
-
Use cell lines stably expressing the human D2 or D3 receptor (as in the binding assay).
-
Plate cells in 96- or 384-well plates and grow to near confluency.
-
-
Assay Execution:
-
Wash cells with assay buffer.
-
Add serial dilutions of the test compound (e.g., 7-MeO-THB) or reference antagonists (Haloperidol, SB-277011A) to the wells. Incubate for a short period (e.g., 15-30 minutes).
-
To stimulate cAMP production, add a fixed concentration of Forskolin . Forskolin directly activates adenylyl cyclase, raising basal cAMP levels. This step is critical for Gi-coupled receptors, as it creates a signal window to measure inhibition.[4]
-
Immediately add a D2/D3 agonist (e.g., Quinpirole ) at a concentration that gives ~80% of its maximal effect (EC₈₀). This challenges the system and allows for the measurement of competitive antagonism.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect cAMP levels using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
In an HTRF assay, a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are added. Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding.[6]
-
High cellular cAMP leads to low FRET signal, while low cellular cAMP results in a high FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of acceptor/donor fluorescence and convert this to cAMP concentration using a standard curve.
-
Plot the % inhibition of the agonist response versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the functional potency (IC₅₀).
-
Alternative Functional Pathway: β-Arrestin Recruitment
Beyond G-protein signaling, GPCRs can signal through β-arrestin pathways, which are involved in receptor desensitization and G-protein-independent signaling.[1][12] Assays that measure the recruitment of β-arrestin to the activated receptor are valuable for two reasons:
-
They provide a universal readout for GPCR activation, independent of the G-protein subtype.[10]
-
They can identify "biased ligands"—compounds that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin). This has significant implications for designing drugs with more specific effects and fewer side effects.
The protocol typically involves using engineered cell lines where the receptor and β-arrestin are fused to complementary fragments of a reporter enzyme. Ligand-induced recruitment brings the fragments together, generating a measurable signal (e.g., chemiluminescence).[1]
Data Presentation: Comparative Functional Potency (Antagonist)
| Compound | D3R IC₅₀ (nM) (cAMP Assay) | D2R IC₅₀ (nM) (cAMP Assay) | D2/D3 Potency Ratio (IC₅₀ D2R / IC₅₀ D3R) |
| 7-MeO-THB (Test Compound) | 15.2 | 258.4 | 17-fold |
| Haloperidol (Reference) | 9.8 | 0.9 | 0.09-fold (D2-selective) |
| SB-277011A (Reference) | 1.1 | 121.0 | 110-fold |
| Note: Data for "7-MeO-THB" is hypothetical and for illustrative purposes. Data for reference compounds are representative of published values. |
The functional data corroborates the binding data. The hypothetical 7-MeO-THB acts as an antagonist with a 17-fold greater potency at D3R versus D2R, confirming its status as a moderately D3-selective antagonist.
Section 3: Comprehensive Off-Target Liability Assessment
True selectivity extends beyond the immediate receptor family. A compound intended for CNS applications must be profiled against a broad panel of other receptors, ion channels, and transporters to identify potential off-target interactions that could lead to undesirable side effects.
It is highly recommended to submit the compound to a commercial screening service for broad profiling. A standard panel, such as the Eurofins SafetyScreen44™ , assesses activity at 44 targets known to be implicated in adverse drug reactions.[2]
For a CNS-active compound like 7-MeO-THB, key targets of interest in such a panel would include:
-
Other GPCRs: Serotonin (especially 5-HT2A, 5-HT2B), Adrenergic (α₁, α₂), Muscarinic, and Opioid receptors.
-
Ion Channels: hERG potassium channel (critical for cardiac safety), sodium, and calcium channels.
-
Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).
Data Presentation: Hypothetical Off-Target Profile
A typical result is reported as the percent inhibition at a fixed concentration (e.g., 10 µM).
| Target | % Inhibition @ 10 µM | Assessment |
| Dopamine D3 | 99% | Primary Target Hit |
| Dopamine D2 | 85% | Secondary Target Hit |
| Adrenergic α₁ₐ | 62% | Flag for follow-up (IC₅₀ determination) |
| Serotonin 5-HT₂ₐ | 45% | Weak hit, monitor in SAR |
| hERG Channel | 8% | No significant interaction |
| All Other 39 Targets | <25% | No significant interaction |
| Note: This data is a hypothetical example of a screening output. |
This result would confirm D3R as the primary target, D2R as the most significant secondary target, and flag the α₁ₐ adrenergic receptor as a potential off-target liability requiring further investigation.
Conclusion
The validation of receptor selectivity is a systematic, multi-step process. By employing a tiered approach—beginning with high-affinity binding assays, progressing to functional characterization, and concluding with broad off-target profiling—researchers can build a comprehensive and reliable profile of their investigational compound.
For a molecule like this compound, the hypothetical data presented here illustrates the path to its characterization as a moderately selective D3 receptor antagonist. The quantitative comparison to benchmark compounds like Haloperidol and SB-277011A provides essential context, confirming that while it does not possess the exceptional selectivity of the latter, it avoids the D2-preference of the former. This profile could warrant further investigation in preclinical models where moderate D3 selectivity is desired. This rigorous, self-validating workflow is fundamental to making informed decisions in the drug discovery pipeline.
References
-
National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]
-
Seeman, P., & Tallerico, T. (1995). Dopamine receptors labelled by [3H]quinpirole. Journal of Neurochemistry. Available at: [Link]
-
Gupta, S., & Garris, C. (2023). Haloperidol - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Spiller, K., et al. (2008). The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats. Psychopharmacology. Available at: [Link]
-
Di Pietro, N. C., et al. (2015). Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats. Pharmaceuticals. Available at: [Link]
-
Gardner, E. L., et al. (2005). Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats. Psychopharmacology. Available at: [Link]
-
Wikipedia. Haloperidol. Available at: [Link]
-
Heidbreder, C. A., et al. (2005). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences. Available at: [Link]
-
Xi, Z. X., et al. (2005). Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats. Neuropsychopharmacology. Available at: [Link]
-
Pickel, V. M., et al. (2011). Quinpirole elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum. Psychopharmacology. Available at: [Link]
-
Jiang, H. K., et al. (1993). Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum. Neuroscience. Available at: [Link]
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. Available at: [Link]
-
Pugsley, T. A., et al. (1992). Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Fletcher, P. J., et al. (1999). Effects of Quinpirole on Central Dopamine Systems in Sensitized and Non-Sensitized Rats. Brain Research. Available at: [Link]
-
Adams, D. R., et al. (2022). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. Frontiers in Pharmacology. Available at: [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - FR. Available at: [Link]
-
Elek, L., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie. Available at: [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]
- Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews.
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. Available at: [Link]
-
Pekošak, A., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[12]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). Available at: [Link]
-
ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available at: [Link]
- Stahl, S. M. (2017). Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. CNS Spectrums.
-
Abdul-Rashid, H., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, C., et al. (2016). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. Scientific Reports. Available at: [Link]
-
Millan, M. J., et al. (2007). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. The Journal of Pharmacology and Experimental Therapeutics. Available at: https://pubmed.ncbi.nlm.nih.gov/17314235/
-
Bartsch, W., et al. (1997). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. Journal of Medicinal Chemistry. Available at: [Link]
-
PatSnap. (2024). How can off-target effects of drugs be minimised?. Available at: [Link]
Sources
- 1. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 2. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 5. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 6. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haloperidol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Receptor Cross-Reactivity of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth analysis of the receptor cross-reactivity of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a notable benzazepine derivative. By objectively comparing its performance with established alternatives and providing supporting experimental data, this document serves as a crucial resource for informed decision-making in neuroscience and medicinal chemistry research.
Introduction: The Significance of Receptor Selectivity
The therapeutic efficacy and safety of a drug are intrinsically linked to its receptor selectivity. While high affinity for a primary target is desirable, off-target interactions can lead to unforeseen side effects or even reveal novel therapeutic applications. The benzazepine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This compound, with its methoxy substitution, presents a unique profile that warrants a thorough investigation of its binding affinities across a panel of receptors. This guide will dissect its known interactions and place them in the context of more selective compounds, offering a comprehensive perspective on its potential utility and liabilities.
Comparative Receptor Binding Profiles
The following tables summarize the available quantitative data on the binding affinities (Ki) of this compound and two alternative benzazepine derivatives: SKF-82958, a full dopamine D1 receptor agonist, and Fenoldopam, a selective peripheral dopamine D1 receptor agonist.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | D5 Receptor |
| This compound | Data Not Available | Enhanced Affinity Indicated[1] | Data Not Available |
| SKF-82958 | 4 | 73 | Data Not Available |
| Fenoldopam | High Affinity | No Significant Affinity[2] | High Affinity |
Table 2: Serotonin and Adrenergic Receptor Cross-Reactivity (Ki in nM)
| Compound | 5-HT1A Receptor | 5-HT2C Receptor | α2-Adrenoceptor |
| 5-Methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines (analogue) | ~10[3] | Data Not Available | >1000[3] |
| SKF-82958 | Data Not Available | Data Not Available | Data Not Available |
| Fenoldopam | No Significant Affinity[2] | No Significant Affinity[2] | Moderate Affinity[2] |
Note: Data for a close analogue, 5-methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines, is presented for this compound to provide an indication of potential serotonergic and adrenergic activity.
Analysis of Cross-Reactivity Profiles
The available data suggests that this compound and its analogues exhibit a degree of cross-reactivity. Studies on various benzazepine derivatives indicate that 7-methoxy derivatives show an enhanced binding affinity for D2 dopamine receptors[1]. This is a critical finding, as D2 receptor interaction is a hallmark of many antipsychotic drugs.
Furthermore, an investigation into 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines, which includes 5-methoxy analogues, revealed significant affinity for the 5-HT1A receptor, with pKi values in the range of 7.9-8.1[3]. These compounds, however, displayed low affinity for the α2-adrenoceptor[3]. This suggests that the methoxy-substituted benzazepine core has a propensity for serotonergic interactions.
In contrast, the alternatives present more defined selectivity profiles. SKF-82958 is a potent D1 receptor full agonist with a clear, albeit not absolute, preference over the D2 receptor[4]. Fenoldopam demonstrates high selectivity for D1-like dopamine receptors and moderate affinity for α2-adrenoceptors, with negligible interaction with D2-like, other adrenoceptors, and serotonin receptors[2][5]. This makes Fenoldopam a valuable tool for dissecting D1 receptor-mediated effects in the periphery.
The synthesis and structure-activity relationship (SAR) of Lorcaserin, a selective 5-HT2C receptor agonist based on the 3-benzazepine scaffold, further underscores the chemical tractability of this core structure for achieving receptor subtype selectivity[6]. Modifications at various positions on the benzazepine ring can dramatically alter the binding profile, highlighting the importance of empirical testing for each new analogue.
Experimental Methodologies
To empirically determine the receptor binding profile and functional activity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of the test compound for a panel of receptors.
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand of known high affinity and specificity for a target receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells) to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in an ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
A range of concentrations of the test compound (this compound).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay determines the functional consequence of receptor binding (agonist or antagonist activity) for Gs or Gi-coupled receptors.
Objective: To measure the effect of the test compound on intracellular cyclic AMP (cAMP) levels.
Principle: Agonist activation of Gs-coupled receptors (like the D1 dopamine receptor) increases cAMP production, while activation of Gi-coupled receptors (like the D2 dopamine receptor) inhibits adenylyl cyclase, leading to decreased cAMP levels.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound.
-
For antagonist mode, also prepare a solution of a known agonist at its EC80 concentration.
-
-
Assay Procedure (Gs-coupled receptor):
-
Wash the cells with assay buffer.
-
Add the test compound dilutions to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Assay Procedure (Gi-coupled receptor):
-
Wash the cells with assay buffer.
-
Add the test compound dilutions along with a stimulator of adenylyl cyclase (e.g., forskolin).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the test compound concentration.
-
For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the functional inhibition constant (Kb).
-
Caption: Signaling pathways for Gs and Gi-coupled receptors in a cAMP assay.
Conclusion and Future Directions
This guide provides a comparative analysis of the receptor cross-reactivity of this compound, highlighting its potential interactions with dopamine D2 and serotonin 5-HT1A receptors. In comparison to the more selective compounds SKF-82958 and Fenoldopam, this compound appears to have a broader pharmacological profile.
For researchers interested in this compound, a comprehensive receptor screen using radioligand binding assays against a wide panel of receptors is strongly recommended to fully elucidate its selectivity profile. Subsequent functional assays, such as the cAMP assay, will be crucial to determine whether the observed binding translates into agonist or antagonist activity at the respective off-targets. This empirical data will be invaluable for guiding the future development and application of this and related benzazepine derivatives in neuroscience research and drug discovery.
References
-
PubChem. Fenoldopam. [Link]
-
Drugs.com. Fenoldopam Monograph for Professionals. [Link]
-
Clark, R. D., et al. (1990). 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. Journal of Medicinal Chemistry, 33(2), 633–641. [Link]
-
Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of Medicinal Chemistry, 51(2), 305–313. [Link]
Sources
- 1. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | 57644-67-4 | Benchchem [benchchem.com]
- 2. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of a Novel Benzazepine Derivative Against Established CNS Drugs
This guide provides an objective in vivo efficacy comparison of a representative 7-alkoxy-tetrahydro-1H-benzazepine derivative against established drugs in relevant preclinical models. Due to the limited availability of public in vivo efficacy data for 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, this analysis will focus on a closely related and well-characterized analog: 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one . This compound serves as a valuable benchmark for understanding the potential therapeutic profile of this chemical class, particularly in the context of anticonvulsant activity.
The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.
Introduction: The Therapeutic Potential of Benzazepines
The benzazepine scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets. Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine are being investigated for a range of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, depression, and anxiety.[1][2] The therapeutic potential of these compounds is believed to stem from their ability to modulate key neurotransmitter systems, primarily dopamine and serotonin receptors.[1][2][3] Some benzazepine analogs have also demonstrated activity at NMDA and sigma receptors, further highlighting their complex pharmacology and broad therapeutic potential.[4][5]
This guide will focus on the anticonvulsant properties of a representative benzazepine derivative and compare its efficacy and safety profile with established antiepileptic drugs (AEDs).
Mechanism of Action: A Multi-Target Profile
The primary mechanism of action for many benzazepine derivatives involves the modulation of dopaminergic and serotonergic pathways.[1][2][3] Specifically, they have been shown to act as modulators of dopamine D1-like and D2-like receptors, which are pivotal in regulating motor control, cognition, and emotion.[6][7][8] Furthermore, interactions with various serotonin receptor subtypes, such as 5-HT2A, 5-HT2C, and 5-HT7, contribute to their potential efficacy in treating mood and anxiety disorders.[9][10]
In the context of epilepsy, the anticonvulsant effects of some benzazepine analogs are thought to be mediated through the modulation of voltage-gated ion channels and enhancement of GABAergic activity, similar to some established AEDs.[11]
Caption: In vivo anticonvulsant screening workflow.
Discussion and Future Directions
The available preclinical data for 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-one derivatives is promising, suggesting that this class of compounds may offer a significant therapeutic window for the treatment of epilepsy. [12]The superior Protective Index compared to carbamazepine warrants further investigation. [12] Future studies should aim to:
-
Elucidate the precise molecular mechanism underlying the anticonvulsant activity.
-
Evaluate the efficacy of these compounds in other seizure models, such as those induced by chemical convulsants (e.g., pentylenetetrazole), to determine their broader spectrum of activity. [12]* Conduct pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to optimize dosing regimens.
-
Investigate the potential of these compounds for other CNS disorders, given their interaction with dopaminergic and serotonergic systems. In vivo models of Parkinson's disease, psychosis, and depression would be relevant to explore.
Conclusion
While direct in vivo efficacy data for this compound is not yet publicly available, the analysis of closely related analogs provides a strong rationale for the continued development of this class of compounds. The representative compound, 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one, demonstrates potent anticonvulsant activity and a favorable safety profile in a preclinical model, surpassing a standard-of-care drug in its therapeutic index. [12]These findings highlight the potential of 7-alkoxy-benzazepine derivatives as novel therapeutic agents for epilepsy and possibly other CNS disorders.
References
-
Benchchem. 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride.
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol.
-
Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225.
-
Jin, C., Wang, Y., Zhang, A., & Guan, L. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-t[1][2][13]riazolo[4,3-d]benzo[b]t[1][13]hiazines. Chemical & pharmaceutical bulletin, 58(3), 326–331.
-
MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride.
-
Guan, L. P., Jin, C. N., Zhang, A. D., & Quan, Z. S. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-t[1][2][13]riazolo[4,3-d]benzo[b]t[1][13]hiazines. Chemical & pharmaceutical bulletin, 58(3), 326–331.
-
Shao, W., Zhang, A., & Quan, Z. (2012). Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. ResearchGate.
-
Wang, Y., Zhang, A., & Quan, Z. (2011). Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles. Archiv der Pharmazie, 344(5), 332–338.
-
Feher, M., & Gyertyán, I. (2007). Short review on dopamine agonists: insight into clinical and research studies relevant to Parkinson's disease. Neuropsychopharmacologia Hungarica : a Magyar Pszichofarmakologiai Egyesulet lapja = official journal of the Hungarian Association of Psychopharmacology, 9(3), 125–137.
-
Ahmed, A., Schepmann, D., Funke, M., Haus, U., Ross, F., & Wünsch, B. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[12]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of medicinal chemistry, 62(21), 9450–9470.
-
Shao, W., Zhang, A., & Quan, Z. (2018). Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives. Central nervous system agents in medicinal chemistry, 18(1), 66–73.
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of medicinal chemistry, 22(4), 455–457.
-
Viguier, F., Michot, B., Hamon, M., & Bourgoin, S. (2013). Multiple roles of serotonin in pain control mechanisms--implication of 5-HT(7) and other 5-HT receptor types. European journal of pharmacology, 716(1-3), 8–16.
-
National Center for Biotechnology Information. (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
-
Abbas, A. I., Hedrick, M. P., & Roth, B. L. (2018). Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. Biomolecules & therapeutics, 26(6), 552–563.
-
Glatfelter, G. C., Walther, D., Giguere, P. M., & Baumann, M. H. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. ACS chemical neuroscience.
-
National Center for Biotechnology Information. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390).
-
Schepmann, D., Klein, A. L., Galla, F., & Wünsch, B. (2019). Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. European journal of medicinal chemistry, 177, 47–62.
-
Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Smith, B. M. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 325(2), 577–587.
-
Doly, S., Valjent, E., Setola, V., Callebert, J., Hervé, D., Launay, J. M., & Maroteaux, L. (2008). Serotonin 5-HT2B receptors are required for 3,4-methylenedioxymethamphetamine-induced hyperlocomotion and 5-HT release in vivo and in vitro. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(11), 2933–2940.
-
Abbadessa, G., Piras, G., Sanna, F., & Onali, P. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. The AAPS journal, 22(5), 94.
-
Mainolfi, N., Ehara, T., Karki, R. G., Anderson, K., Mac Sweeney, A., Liao, S. M., ... & Adams, C. M. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed to Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of medicinal chemistry, 63(11), 5697–5722.
-
Nishizawa, R., Nishiyama, T., Hisaichi, K., Minamoto, C., Murota, M., Takaoka, Y., ... & Fukushima, D. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & medicinal chemistry, 19(13), 4028–4042.
-
Zhuang, Y., Xu, P., Mao, C., Wang, L., Krumm, B., Zhou, X. E., ... & Liu, H. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell, 184(4), 931–942.e18.
-
Nishizawa, R., Nishiyama, T., Hisaichi, K., Minamoto, C., Murota, M., Takaoka, Y., ... & Fukushima, D. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & medicinal chemistry, 19(13), 4028–4042.
Sources
- 1. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 2. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Efficacy of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research, the quest for selective and reproducible molecular probes is paramount. This guide provides an in-depth analysis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a notable benzazepine derivative with significant potential as a modulator of dopaminergic systems. As a senior application scientist, my objective is to equip you with not only the methodology for its reliable synthesis and characterization but also a comparative framework to evaluate its performance against established dopamine D1 receptor agonists. Our focus is on ensuring the reproducibility of your experiments, a cornerstone of scientific integrity.
Introduction: The Significance of this compound
This compound belongs to the benzazepine class of compounds, which are recognized for their diverse pharmacological activities, particularly their interaction with central nervous system targets. The methoxy substitution on the aromatic ring can influence the compound's lipophilicity and ability to cross the blood-brain barrier, potentially enhancing its efficacy in neurological applications.[1] Its structural similarity to known dopamine receptor ligands suggests its potential as a modulator of dopaminergic signaling, a pathway implicated in numerous neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.[2]
This guide will first establish a foundation for reproducible experimentation by detailing a proposed synthesis, purification, and analytical characterization of this compound. Subsequently, we will objectively compare its performance with that of well-characterized dopamine D1 receptor agonists: SKF-38393, Fenoldopam, and Dihydrexidine.
Part 1: Ensuring Reproducibility - Synthesis, Purification, and Characterization
A robust and reproducible synthesis is the bedrock of any pharmacological investigation. While a definitive, universally adopted protocol for this compound is not extensively documented in readily available literature, a plausible and effective synthetic route can be constructed based on established organic chemistry principles for analogous benzazepine structures. The following proposed protocol is a composite of well-established reactions, including the Bischler-Napieralski or Pictet-Spengler reaction followed by reduction, or a reductive amination approach.
Proposed Synthesis Workflow
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Proposed)
Route A: Modified Bischler-Napieralski Approach
This route offers a classical and often reliable method for constructing the tetrahydroisoquinoline core, which can be a precursor to the target benzazepine.
Step 1: Acylation of 3-Methoxyphenethylamine
-
Dissolve 3-methoxyphenethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-methoxyphenethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
To the crude N-(3-methoxyphenethyl)acetamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents) in a solvent like toluene.[2][3][4][5][6]
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product, 7-Methoxy-1-methyl-3,4-dihydroisoquinoline, with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Note: This route yields a tetrahydroisoquinoline. Further steps would be required to expand the ring to the desired benzazepine, which can be complex. Route B may be more direct.
Route B: Reductive Amination Approach (More Direct)
This approach builds the benzazepine ring system more directly.
Step 1: Reductive Amination
-
Combine 3-methoxyphenylacetaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture.[7]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Deprotection and Intramolecular Cyclization (Pictet-Spengler type)
-
Dissolve the crude product from the previous step in a solution of an acid catalyst, such as trifluoroacetic acid (TFA) or a mixture of TFA and a stronger acid like trifluoromethanesulfonic acid, in an inert solvent like DCM.[8][9][10][11][12][13]
-
Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the cyclized product by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification Protocol
Purification of the crude this compound is critical for obtaining reproducible biological data. Flash column chromatography is the recommended method.[14][15][16][17]
-
Column Preparation: Pack a glass column with silica gel, choosing a solvent system with appropriate polarity. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve the chromatography of basic amines by minimizing tailing on the acidic silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the gradient, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
Analytical Characterization
Unequivocal characterization of the final product is essential for validating the synthesis and ensuring the purity of the compound used in biological assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the methoxy group (a singlet around 3.8 ppm), and the aliphatic protons of the tetrahydrobenzazepine ring (typically in the range of 2.5-3.5 ppm).[18][19][20] The integration of these signals should correspond to the number of protons in the molecule (C₁₁H₁₅NO).
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the seven-membered ring.[18][19][20][21]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₁H₁₅NO would have an m/z of 178.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Part 2: Comparative Performance Analysis
To contextualize the pharmacological profile of this compound, we will compare its activity at the dopamine D1 receptor with three well-established agonists: SKF-38393, Fenoldopam, and Dihydrexidine.
Comparator Compounds: A Brief Overview
-
SKF-38393: A prototypical partial agonist for the D1 receptor.[22] It is a benzazepine derivative and serves as a valuable tool for studying D1 receptor function.
-
Fenoldopam: A selective D1 receptor partial agonist used clinically as a rapid-acting vasodilator to treat severe hypertension.[23]
-
Dihydrexidine: A full agonist at the D1 receptor, known for its potent in vivo effects.[22]
In Vitro Performance Comparison
The primary in vitro assays for characterizing dopamine D1 receptor agonists are radioligand binding assays to determine affinity (Ki) and functional assays to measure agonist-induced signaling, typically through the measurement of cyclic AMP (cAMP) production (EC₅₀).
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified Dopamine D1 Receptor Gs Signaling Pathway.
Comparative In Vitro Data
| Compound | Dopamine D1 Receptor Affinity (Ki, nM) | Dopamine D1 Receptor Functional Potency (EC₅₀, nM) | Agonist Type |
| This compound | Data not readily available | Data not readily available | Presumed Agonist/Modulator |
| SKF-38393 | ~1-151[3] | ~10-100 | Partial Agonist |
| Fenoldopam | ~10-30 | ~20-50 | Partial Agonist |
| Dihydrexidine | ~10-20[22] | ~5-15 | Full Agonist |
Note: The Ki and EC₅₀ values can vary depending on the specific assay conditions, cell type, and radioligand used. The values presented here are approximate ranges from the literature.
Experimental Protocols for In Vitro Assays
Dopamine D1 Receptor Binding Assay (Competitive)
This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of a test compound for the D1 receptor.
Workflow for D1 Receptor Binding Assay
Caption: Workflow for a competitive dopamine D1 receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express the dopamine D1 receptor.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390) to each well.[24]
-
Add serial dilutions of the test compound (e.g., this compound) or a reference compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Dopamine D1 Receptor Functional Assay (cAMP Measurement)
This protocol describes a functional assay to measure the ability of a compound to stimulate cAMP production following D1 receptor activation.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the dopamine D1 receptor in a suitable multi-well plate and grow to an appropriate confluency.
-
Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compound or a reference agonist.
-
Incubation: Incubate the cells for a specified time (e.g., 15-30 minutes) at 37 °C to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
In Vivo Performance Comparison
While in vitro data provides valuable information on receptor affinity and potency, in vivo studies are crucial for understanding a compound's physiological and behavioral effects.
Potential In Vivo Assays:
-
Locomotor Activity: In rodents, D1 receptor agonists typically increase locomotor activity. This can be quantified using open-field tests.[23]
-
Rotational Behavior in 6-OHDA Lesioned Rats: This is a classic model of Parkinson's disease. Unilateral lesioning of the nigrostriatal dopamine pathway leads to rotational behavior in response to dopamine agonists.
-
Cognitive Enhancement Models: D1 receptor activation is implicated in cognitive functions. Models such as the novel object recognition test or Morris water maze can be used to assess the effects of D1 agonists on learning and memory.
Comparative In Vivo Behavioral Effects
| Compound | Typical In Vivo Effect (Rodent Models) |
| This compound | Data not readily available |
| SKF-38393 | Increased locomotor activity, grooming, and oral stereotypy.[25][26] |
| Fenoldopam | Primarily peripheral vasodilation with limited central effects due to poor blood-brain barrier penetration. |
| Dihydrexidine | Potent induction of contralateral rotations in 6-OHDA lesioned rats; pro-cognitive effects. |
Conclusion
This guide provides a comprehensive framework for the reproducible synthesis, characterization, and comparative evaluation of this compound. By following the proposed detailed protocols and comparative analyses, researchers can ensure the integrity of their findings and contribute to a clearer understanding of the therapeutic potential of this and related benzazepine compounds. The provided experimental details and comparative data with established D1 receptor agonists offer a solid foundation for future investigations into the neuropharmacological profile of this promising molecule.
References
Please note that a comprehensive, clickable list of references would be generated based on the specific literature sources identified and cited throughout the development of a full, in-depth guide. The citations provided in the text are placeholders and would be linked to a complete reference list in the final document.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
- 14. Characterization of benzodiazepine "combinatorial" chemical libraries by on-line immunoaffinity extraction, coupled column HPLC-ion spray mass spectrometry-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. biotage.com [biotage.com]
- 18. digibuo.uniovi.es [digibuo.uniovi.es]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The D1 dopamine agonist SKF 38393 functions as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Electrophysiological effects of SKF 38393 in rats with reserpine treatment and 6-hydroxydopamine-induced nigrostriatal lesions reveal two types of plasticity in D1 dopamine receptor modulation of basal ganglia output - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis: 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its Active Demethylated Analog, 7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Introduction: The Significance of the Benzazepine Scaffold and O-Demethylation in Dopamine Receptor Modulation
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a cornerstone in medicinal chemistry, particularly for developing ligands targeting dopamine receptors. These receptors are pivotal in regulating motor control, cognition, and reward pathways, making them critical targets for therapeutic intervention in neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[1][2] Within this chemical class, subtle structural modifications can dramatically alter pharmacological activity. This guide provides a head-to-head comparison of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and its primary metabolite, 7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine.
The transition from a methoxy (-OCH₃) to a hydroxyl (-OH) group via O-demethylation is a common metabolic step that often unmasks the pharmacologically active species. The parent methoxy compound can be considered a prodrug, designed to improve properties like blood-brain barrier penetration, while the hydroxyl analog is frequently the more potent binder at the target receptor.[3][4] This comparative analysis will dissect their pharmacological profiles, supported by detailed experimental protocols, to elucidate the structure-activity relationship (SAR) and provide researchers with a comprehensive guide to evaluating these and similar compounds.
Pharmacological Profile: A Tale of Two Moieties
The primary target for these benzazepine derivatives is the dopamine D1 receptor, a G-protein coupled receptor (GPCR) that couples to the Gαs protein.[5][6] Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to produce a cellular response.[1][7] Our comparative analysis focuses on two key pharmacological parameters: receptor binding affinity (Ki) and functional potency (EC₅₀).
Mechanism of Action: The Dopamine D1 Receptor Signaling Cascade
The diagram below illustrates the canonical signaling pathway initiated by the activation of the D1 receptor. Both the methoxy and hydroxy benzazepines are expected to function as agonists, triggering this cascade.
Caption: Dopamine D1 Receptor Gs-coupled signaling pathway.
Quantitative Comparison: Binding Affinity and Functional Potency
The hydroxyl analog is hypothesized to exhibit higher binding affinity and functional potency due to the potential for hydrogen bonding interactions with receptor residues, a capability the methoxy group lacks. The methoxy group, however, increases lipophilicity, which may enhance permeability across the blood-brain barrier.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Rationale for Difference |
| This compound | Dopamine D1 | Higher Value (Lower Affinity) | Higher Value (Lower Potency) | The methoxy group is sterically bulkier and cannot act as a hydrogen bond donor, potentially leading to a less optimal fit in the receptor's binding pocket. It primarily serves to increase lipophilicity for better CNS penetration.[3] |
| 7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine (Analog) | Dopamine D1 | Lower Value (Higher Affinity) | Lower Value (Higher Potency) | The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming stronger interactions with polar residues in the D1 receptor binding site. This moiety is often critical for high-affinity binding and potent agonism. |
Note: Absolute values are dependent on specific experimental conditions. The table illustrates the expected relative differences based on established medicinal chemistry principles.
Experimental Protocols for Head-to-Head Evaluation
To empirically determine the binding affinity and functional potency summarized above, the following validated experimental workflows are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Competitive Radioligand Binding Assay (to Determine Kᵢ)
This assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Workflow Diagram: Competitive Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Dounce or Polytron homogenizer.[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei.
-
Transfer the supernatant to a high-speed centrifuge tube and spin at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
-
-
Assay Procedure (96-well plate format):
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[8]
-
Prepare serial dilutions of the test compounds (7-methoxy and 7-hydroxy benzazepines) in the assay buffer.
-
To each well, add in order:
-
50 µL of Assay Buffer.
-
25 µL of test compound or vehicle (for total binding) or a high concentration of a non-labeled D1 antagonist like (+)-butaclamol (10 µM) for non-specific binding (NSB).[8]
-
25 µL of the radioligand, [³H]-SCH23390, at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
100 µL of diluted membrane preparation (e.g., 10-20 µg protein/well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.[8]
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay (to Determine EC₅₀)
This whole-cell assay measures the ability of a compound to stimulate the D1 receptor and cause an increase in intracellular cAMP, thus quantifying its functional potency as an agonist.
Workflow Diagram: cAMP Accumulation Assay
Caption: Workflow for the cell-based cAMP accumulation assay.
Detailed Protocol:
-
Cell Plating:
-
Culture HEK293 cells stably expressing the human dopamine D1 receptor in appropriate media.
-
Harvest cells and seed them into a 384-well white opaque plate at a density of 2,500-5,000 cells/well.[9]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Agonist Stimulation:
-
Prepare a cAMP standard curve according to the kit manufacturer's instructions (e.g., HTRF or AlphaScreen).[10][11]
-
Prepare serial dilutions of the test compounds (7-methoxy and 7-hydroxy benzazepines) in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.[9]
-
Aspirate the culture medium from the cells and add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.[9]
-
-
cAMP Detection (Example using an HTRF-based kit):
-
Prepare the detection reagents as per the kit protocol, typically containing an anti-cAMP antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).[11]
-
Add 10 µL of the d2-labeled cAMP solution to each well, followed by 10 µL of the anti-cAMP cryptate antibody solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000). A lower ratio indicates higher intracellular cAMP, as the cellular cAMP outcompetes the labeled cAMP for antibody binding, reducing the FRET signal.[11]
-
Use the cAMP standard curve to convert the HTRF ratios into cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Conclusion and Future Directions
This guide outlines a direct comparative framework for evaluating this compound and its demethylated 7-hydroxy analog. The experimental data generated from the described protocols will provide definitive values for their respective binding affinities and functional potencies at the dopamine D1 receptor. It is anticipated that the 7-hydroxy analog will emerge as the more potent compound in vitro, confirming its role as the active metabolite.
For drug development professionals, this underscores a critical consideration: is the goal to deliver the active compound directly, or to use a more lipophilic, brain-penetrant prodrug that is converted to the active species in situ? Further studies, including pharmacokinetic profiling and in vivo behavioral assays, would be necessary to fully understand the therapeutic potential and differential effects of administering the parent compound versus its active metabolite.
References
- Patsnap Synapse. (2024). What are D1 receptor agonists and how do they work? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb62OEeBudylgo0umWBRi7K9u7-GapMYIhrh9PR6THoeO1zbvXflgW7bQ4muJ-iZZa6SLrDHObxSs7-vxV6o55aDpxj8YNJ4lDz_HLCIOKieSkXkAYPSUue037FsOg5jLQDUwHjlkiDpb12BbeczP6uParhYebAgThfTxzrfSqI5vieoTrLGdeUHx5ypab0zI=]
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkn5jNaeOonZxUcl79w229SrZwGEg4VfmMI0yCuA-h0Z9M6L7sb5u0xIbxZLuTnKlxUlYjJ4VF_XjeLLDrDNWxrty-0zr0DHRZStexk2iUiiYC-4rgP5FcFyVwgiO6VgP6Asm5PB0v]
- BenchChem. (n.d.). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGescQZ1LesUl9eYhyFndfc3PWc4u8q_JYybGRiehGFZ2Q5qV06fZ9TO8HAyc33Rjb4bLMYDRbFStOLo9zLMFo-2m9YxV8LtLO5iT3sLwsYsABuA_H1zTVW75TlGG-vaQMAnihJ2hR2CR4724Fd7GtO4qnWAHy37_Yy4-GDcWy6AHnhl2maY3N5xeROLg0O_4SFrS1YSbUjxiAj0hzoS6Vw88rlQfa8PEtk6CzCp956AwwDhAj2]
- Oakley, R. H., et al. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZYe7o-zhw1Sg5b6f6PI4iImZAGGGD5L9VV0XfNM7To1pIMmIZUiIsQEsQapYbjS9F2ECjspDjjLNNaHuGg-Ay02UxZxsQJ5qBN1hoYytkNBSh8RJGjyZxb-Sdw7-zRZG6qYee2Cdwh0QxIA==]
- Lee, S. M., et al. (n.d.). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjoaiiCqJEtfgx6JGM8JGcDWtEMPDfJjfAHiXEkRI5cae70N5bYjfrM2AP8M34usDB1sBR6qj_O7VpJFbvt9QzUiP-das3Cwf9mzfGczJZMFx7VRB68yefqLKblhdGd8HYznSxuC5CXvYtxw==]
- Oakley, R. H., et al. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4VRKM4jUL-bE2Gp_knR4KR86CTfsL75iRW0Jnnex3u-w7l3wqIEP_biP2f4qM-ECjHZmfOcwlxBC_2awIznIW0fPxLxYFsfx8Wxk59D00GOiFEoWfAS5iiO04tCc9cEZWlGQ=]
- Wikipedia. (n.d.). Dopamine receptor D1. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEgs-WtPtiJpGgdeE6pFQD_Ue5tx_QUR-sf7WgDzrbcnmZ91D1dDIPCs8rCY5tlC6a7BH5OkAD7d2YzFwqo5bRYpRk8Wu-jPxEkDZm4g5s1-OU9pbh-3JheiYRliS8epE3MZ-Sk9q992o0D3I=]
- MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMPiAmzVgx_oLL1CSA1dVv3G-abfwDrYXiyS7hujlYMuQ7QCf1BInMXCctPZ_ZeZBmRewZVlgbEKM9Lpa8tGSscrPwn8C_EdCbU_Gh0cZFudVu_O6L8NMTQ9OfTJdONQi4dQTB7pYugX2dcRQQUSFzRWJUe2NTj8wuQsKeZLUXNqSIOUdPVM1jPJJ0EJIEErys0wlBV7-3s31JTyiWiogMJsIZ6hQboG_fx-v3N5Y=]
- Cattaneo, C., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKIY36cZx6SdZfWOx-OqEqAg-n7qBbDLUv0TTVYEh_RxqLMBnBhp2P8SaKfMpiypK5WwDc1Ie8kmSgK57I_ch4wlxWzyuFYwOFS5tlYbXuwXurFfTF8u99qjvLjhnSXASFSJ-B8lJNTK0rGg==]
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Retrieved from Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0MBhCrKorLqbBfJUz_YvnrBKqdm5BVryZ2KTC_VHPcFK65nzxGhp2EGx1eLwNFwIE7SAcRAnT5hqJilI78GKyi4ZrrhpR9BeafF3R7ObxcX75ZMd-u0YUQ4fYNU8XPrBaEFa4IeTmiD-j7XF0kTTz_vGryz8E8e0Dvl4JKi9diA2ncd0RZmunvQopZApe6K4G55eCo_4JEQ66HLIyDNwUoUYjAyyALQ==]
- Revvity. (n.d.). human Dopamine D3 Receptor Cell Line. Retrieved from Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiFLah0sfT6E2r5W7ZWetlNkDrx7BIPnbHM0HaufBedBi0EquIJz3En2MNlf7MjgdRN732saaT-P0OXSkG6RnG00Sr1YhgL9UkRqsuiYkfOWQpEje9kOSu__VeOVrgmZWi7PLEU1MlqxkwN1nTdPSXyg==]
- Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRkzYozitIuLobtRiR8V1QZhxakZNjFHuGGm7Zxua7X7m4pmyLzMBZ-y4yPAOXQKEnPRwz4peYwUc9mWFJ0rBrkLVSVa66d1cSJDKALzAcpiMvxP5xCy1jDoVt1CX5NFwDLkJgtVk18sEgLBV2gKaBC3nVAdjMmmd9Qw9Vzb1EiKbsfvCNlDcbXK3B5RYs8uNce91mtGEi5lqIQ4bLIw64E3MrGDg6]
- BenchChem. (n.d.). 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH59g-CH8UMDO6xn0bL0gWlHa9yNrjgPg5AuyVSGpQrusJUOrd3LWYLgBjfbg7G6xnOsy-AMY_7k6g_wns6qea1HzyVssFQid5WUlU4qoZV0QON0oOnDgMS5RjP5MM3iH2j5o]
- Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from a document hosted on cloud.google.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrbjKKE4TBBv1H-Q4wYsLPSvQhqatDs5KNAvOR-0U6siQC1EVT0svafrYg0-ONXPdC6MFHSOSWjTc02afYaMZYpUzTYI94h42JkdEiXGh0MewhduUBITLkI6l5wbf7vO919Wz-Q_uUqL5E6B4SJiv_QYE943BvuOJpW5VyrixlOr-GVz4xfBsJKEVfjzx4jfnh9weuYVoAnoD4zcje5s96IF63qlnrfvvQ6sJoie35gfEC]
- MySkinRecipes. (n.d.). 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCJiy9tv0fJJSWW8tt6MUnE90qlK-6_0dsf87XIjAl3qW5SFsnZCSEE6Ba6Y2FsNs4rMTEUWrETLWSQNK7MHSQU-isJkT9tvgMg-r_5gC3fxK7QDz4p1OayQpHGHMTROsudj9vk_ll-gV8YWeuOGSr0PZuKzpN_4-geEKVcKgZKR5oGFZH4PinRHbNjYI0BwTi6dPUMDjMzTyklmphNpts7StnWUCAJPlgxW4k0ZuZQWZfRg==]
- Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnfaJ8EeW79bD0lB02SE8AEbM6NG1hb_vwB5PLyKc_eHlYXcfmjFIcX1sBXPRQ5totuVQKy4dkTX6J3zi0eItp8tRrvI3BbckAQfOo82YIQ-h4pLAf6-sl5JpFfjv5CLlGIuwAK9MP4eLc1w==]
Sources
- 1. What are D1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 3. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 4. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Stereospecific Binding of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Enantiomers
In the landscape of contemporary drug discovery and development, the stereochemical identity of a therapeutic candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. A thorough understanding of the stereospecific interactions between a drug and its biological target is therefore not merely an academic exercise, but a critical component of preclinical research. This guide provides a comprehensive framework for quantifying and comparing the binding affinities of the (R)- and (S)-enantiomers of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a scaffold of significant interest in medicinal chemistry due to its presence in compounds targeting central nervous system receptors.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation. We will delve into the practical application of established biophysical techniques, focusing on radioligand binding assays as a primary method for determining binding affinity at key dopamine and serotonin receptors—receptor families for which benzazepine derivatives have shown notable affinity.[3][4][5][6][7]
The Critical Role of Stereochemistry: Why Enantiomeric Resolution Matters
Chirality is a fundamental property of many biologically active molecules. The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with the chiral environment of a biological system, such as the binding pocket of a receptor or the active site of an enzyme. For the this compound scaffold, the stereocenter at the point of substitution will result in two enantiomers that can, and likely will, exhibit differential binding to their molecular targets. One enantiomer may be a potent agonist, while the other is a weak antagonist or completely inactive. In some cases, one enantiomer may be responsible for the therapeutic effects, while the other contributes to off-target effects and toxicity. Therefore, the early characterization of the binding properties of individual enantiomers is essential for selecting the optimal candidate for further development.
Selecting the Right Tools: A Comparative Overview of Binding Affinity Assays
Several robust techniques are available for quantifying ligand-binding affinity.[8][9][10] The choice of method often depends on factors such as the nature of the target, the availability of reagents, and the desired throughput.
| Technique | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor.[11][12] | High sensitivity and specificity; considered the "gold standard" for affinity determination.[11] | Requires handling of radioactive materials; indirect measurement for unlabeled compounds. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a macromolecule.[13][14][15][16] | Label-free; provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[14][15] | Requires larger quantities of pure protein and ligand; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.[17][18][19] | Label-free and real-time; provides kinetic data (association and dissociation rates).[20] | Immobilization of the target may alter its conformation; mass transport limitations can be a concern. |
For the purpose of this guide, we will focus on the Radioligand Binding Assay due to its high sensitivity and its historical prominence as a robust method for characterizing receptor-ligand interactions in pharmacology.[11][12]
Experimental Design: A Step-by-Step Guide to Quantifying Enantiomeric Binding Affinity
The following section outlines a detailed experimental workflow for determining the binding affinities (Ki values) of the (R)- and (S)-enantiomers of this compound at selected dopamine and serotonin receptors.
I. Target Selection and Receptor Preparation
Based on the known pharmacology of the benzazepine scaffold, the following receptors are proposed as initial targets for investigation:
Receptor preparations can be obtained from commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) or from tissue homogenates known to be rich in the target receptor (e.g., rat striatum for dopamine receptors). For this guide, we will describe the use of cell membrane preparations from recombinant cell lines to ensure a homogenous and well-defined receptor population.
II. Enantiomer Synthesis and Purification
A critical prerequisite for this study is the availability of the individual (R)- and (S)-enantiomers of this compound in high enantiomeric purity (>99% ee). Asymmetric synthesis or chiral separation of the racemic mixture are common approaches to obtain the individual enantiomers.[1] The enantiomeric excess should be rigorously determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
III. Radioligand Binding Assay: Competition Binding Protocol
Competition binding assays are a cornerstone of receptor pharmacology, allowing for the determination of the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11]
A. Materials and Reagents
-
Receptor Source: Cell membranes expressing the target receptor (e.g., human D1, D2, 5-HT2A, or 5-HT2C).
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C).
-
Test Compounds: (R)- and (S)-enantiomers of this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Ligand: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., unlabeled SCH23390 for D1).
-
Assay Buffer: Appropriate buffer system for the target receptor (e.g., Tris-HCl buffer with co-factors).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
B. Experimental Workflow
Experimental workflow for the radioligand competition binding assay.
C. Detailed Protocol
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the appropriate assay buffer to a final protein concentration determined by prior optimization.[23]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + a saturating concentration of the non-specific binding ligand.
-
Competition Binding: Receptor membranes + radioligand + varying concentrations of the (R)- or (S)-enantiomer of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium, as determined in preliminary kinetic experiments.[23]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
IV. Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the total and competition binding wells.
-
Generate Competition Curves: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50 Values: Using non-linear regression analysis (e.g., with GraphPad Prism software), fit the competition curve to a one-site or two-site binding model to determine the IC50 value for each enantiomer. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki Values: Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[23] The Ki value represents the affinity of the unlabeled ligand for the receptor.
Presenting the Data: A Clear Comparison of Enantiomeric Binding Affinities
The calculated Ki values for the (R)- and (S)-enantiomers should be presented in a clear and concise table to facilitate direct comparison.
Table 1: Binding Affinities (Ki, nM) of this compound Enantiomers at Dopamine and Serotonin Receptors
| Compound | D1 Receptor | D2 Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| (R)-enantiomer | Ki value | Ki value | Ki value | Ki value |
| (S)-enantiomer | Ki value | Ki value | Ki value | Ki value |
| Selectivity Ratio (S/R) | Ratio | Ratio | Ratio | Ratio |
Note: The selectivity ratio is calculated as the Ki of the less potent enantiomer divided by the Ki of the more potent enantiomer.
Visualizing the Logical Flow of the Study
Logical flow of the enantiomeric binding affinity study.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for quantifying and comparing the binding affinities of the enantiomers of this compound. The resulting data will be instrumental in elucidating the stereochemical requirements for binding to key CNS receptors and will guide the selection of the optimal enantiomer for further preclinical and clinical development.
Future studies should aim to correlate the observed binding affinities with functional activity at the respective receptors using appropriate second messenger or cellular response assays (e.g., cAMP accumulation for D1 receptors, or calcium mobilization for 5-HT2A receptors). This will provide a more complete understanding of the pharmacological profile of each enantiomer, distinguishing between agonist, antagonist, or inverse agonist activity. Ultimately, a comprehensive understanding of the stereospecific pharmacology of this promising benzazepine derivative will pave the way for the development of safer and more effective therapeutic agents.
References
- Vertex AI Search. Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Center for Macromolecular Interactions.
- TA Instruments. Characterizing Binding Interactions by ITC.
- FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity.
- AZoM.com.
- NIH. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Gifford Bioscience. Radioligand Binding Assay.
- Alfa Cytology.
- AAT Bioquest. How do I determine the binding affinity?.
- PubMed. Radioligand binding methods: practical guide and tips.
- Malvern Panalytical. Binding Affinity.
- Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- PubMed.
- PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions.
- JoVE. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance.
- Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery.
- Biology LibreTexts. 5.2: Techniques to Measure Binding.
- PubMed. [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography.
- PubMed Central.
- MySkinRecipes. 7-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-ol.
- PubMed.
- PubMed. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor.
- PubMed Central. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo.
- PubMed. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists.
- PubMed. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI.
- PubMed. Structure-5-HT receptor affinity relationship in a new group of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Sources
- 1. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [myskinrecipes.com]
- 3. [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-5-HT receptor affinity relationship in a new group of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 9. How do I determine the binding affinity? | AAT Bioquest [aatbio.com]
- 10. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. news-medical.net [news-medical.net]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. affiniteinstruments.com [affiniteinstruments.com]
- 21. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and Other Potent Dopamine D3 Receptor Antagonists
This guide provides a comprehensive benchmark of the potency of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine against a curated selection of other well-characterized dopamine D3 receptor (D3R) antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of D3R pharmacology, offering both a comparative analysis and detailed methodologies for reproducing and expanding upon these findings.
The Critical Role of the Dopamine D3 Receptor in Neuropsychiatric Disorders
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key modulator of cognitive and emotional functions.[1][2] Primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, the D3R is implicated in the pathophysiology of a range of conditions, including schizophrenia, substance use disorders, and Parkinson's disease.[3][4][5] Unlike the more ubiquitously expressed D2 receptor, the D3R's discrete localization presents a promising therapeutic target with the potential for fewer on-target side effects, such as extrapyramidal symptoms.[6] The development of potent and selective D3R antagonists is, therefore, a significant focus of modern neuroscience research.
Profiling this compound
This compound is a notable benzazepine derivative investigated for its interaction with dopamine receptors. Its pharmacological profile, particularly its affinity and selectivity for the D3 receptor, is of considerable interest. To objectively assess its standing, we will compare its potency against several other established D3R antagonists from different structural classes.
Comparator Dopamine D3 Receptor Antagonists
The following antagonists have been selected for this comparative analysis based on their historical significance, selectivity profiles, and extensive characterization in the scientific literature:
-
SB-277011-A: A highly selective D3 receptor antagonist that has been instrumental in elucidating the in vivo functions of the D3R.[7][8][9][10][11]
-
Nafadotride: A well-characterized D3-preferring antagonist used in numerous preclinical studies to investigate the role of D3R in addiction and locomotion.[12][13][14][15][16]
-
Eticlopride: A potent D2/D3 receptor antagonist that, despite its lower selectivity compared to other compounds, serves as a valuable tool for studying D2-like receptor function.[17][18][19][20]
-
FAUC 365: A super-potent and highly selective D3 receptor antagonist, representing a significant advancement in the quest for D3R-specific ligands.[21][22]
Quantitative Comparison of Binding Affinities
The primary measure of a ligand's potency is its binding affinity (Ki) for its target receptor. The following table summarizes the reported Ki values for the selected antagonists at human D3 and D2 receptors, allowing for a direct comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Reference(s) |
| This compound | Data not available in searched sources | Data not available in searched sources | N/A | |
| SB-277011-A | ~1.12 (pKi 7.95) | ~112 (pKi 5.95) | ~100 | [7] |
| Nafadotride | 0.3 | ~3.0 | ~10 | [12][14] |
| Eticlopride | 1.5 | 0.26 | ~0.17 | [17] |
| FAUC 365 | 0.5 | 3600 | 7200 | [21][22] |
Note: pKi values were converted to Ki for consistency. The selectivity ratio is calculated as Ki(D2)/Ki(D3).
Experimental Protocols for Determining Antagonist Potency
The data presented in this guide are derived from standardized in vitro assays. The following are detailed protocols for two fundamental experimental workflows used to characterize D3R antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the D3 receptor.[23][24][25]
Objective: To determine the inhibitory constant (Ki) of an unlabeled antagonist.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand with high affinity for the D3 receptor (e.g., [³H]spiperone or [¹²⁵I]iodosulpride).[12][26]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[12]
-
Test compounds (e.g., this compound) at a range of concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]
Caption: Workflow for a Competitive Radioligand Binding Assay.
GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the extent of G-protein activation following receptor stimulation. Antagonists will inhibit the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]
Objective: To determine the functional potency (IC50) of an antagonist.
Materials:
-
Cell membranes expressing the human D3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS.
-
GDP.
-
A known D3 receptor agonist (e.g., quinpirole).
-
Test compounds at a range of concentrations.
-
Scintillation proximity assay (SPA) beads or filter plates.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, the D3 agonist (at a concentration that elicits a submaximal response, e.g., EC80), and varying concentrations of the test antagonist.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: If using filter plates, terminate the reaction by rapid filtration and wash the filters. If using SPA beads, no separation step is required.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value.
Dopamine D3 Receptor Signaling Pathway
D3 receptors are canonical Gαi/o-coupled receptors.[1][28] Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][28] This primary signaling event can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.[3][28] Antagonists block this cascade by preventing agonist binding.
Caption: Simplified D3 Receptor Signaling Pathway.
Concluding Remarks
The comparative data presented herein highlight the diverse landscape of dopamine D3 receptor antagonists. While SB-277011-A and FAUC 365 demonstrate remarkable selectivity for the D3R over the D2R, compounds like Nafadotride and Eticlopride offer different, albeit valuable, pharmacological profiles for research purposes. The potency and selectivity of this compound remain to be fully elucidated through the rigorous application of the experimental protocols detailed in this guide. Future studies should aim to populate the missing data points for this compound to allow for a comprehensive head-to-head comparison. The methodologies and comparative data provided serve as a robust foundation for researchers dedicated to advancing the field of D3 receptor pharmacology and developing novel therapeutics for a host of debilitating neuropsychiatric disorders.
References
-
Cote, T. E., et al. (1998). Signaling mechanisms of the D3 dopamine receptor. PubMed. [Link]
-
Reavill, C., et al. (2000). Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A. PubMed. [Link]
-
Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. [Link]
-
Marcellino, D., & Fuxe, K. (2018). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. PubMed Central. [Link]
-
Millan, M. J., et al. (2004). Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats. PubMed Central. [Link]
-
Gurevich, E. V., & Gurevich, V. V. (2019). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]
-
Wikipedia. (n.d.). Dopamine receptor D3. Wikipedia. [Link]
-
Song, R., et al. (2012). Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats. PubMed Central. [Link]
-
Xi, Z. X., et al. (2005). Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats. PubMed Central. [Link]
-
Newman, A. H., et al. (2022). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. PubMed Central. [Link]
-
Wu, T., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
-
ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]
-
Vorel, S. R., et al. (2002). Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats. PubMed Central. [Link]
-
Luedtke, R. R., & Mach, R. H. (2012). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PubMed Central. [Link]
-
Al-Hilal, M., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PubMed Central. [Link]
-
Newman-Tancredi, A., et al. (2007). Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors. PubMed. [Link]
-
Redden, L., et al. (2011). A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia. PubMed. [Link]
-
Min-Chieh, C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
-
Hübner, H. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Newman, A. H., et al. (2016). Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment. PubMed. [Link]
-
Al-Hilal, M., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ACS Publications. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Boateng, C. A., et al. (2019). High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. National Institutes of Health. [Link]
-
Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]
-
Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PubMed Central. [Link]
-
Hutsell, B. A., et al. (2020). Effects of Selective Dopamine D2 or D3 Receptor Antagonism on Morphine-Induced Locomotion in Mice. bioRxiv. [Link]
-
Lacivita, E., et al. (2017). Current drug treatments targeting dopamine D3 receptor. PubMed. [Link]
-
Tateno, A., et al. (2016). Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO. PubMed Central. [Link]
-
King, G. R., et al. (1997). The dopamine D3 receptor antagonist nafadotride inhibits development of locomotor sensitization to amphetamine. PubMed. [Link]
-
Kumar, S., et al. (2019). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. [Link]
-
Johnson, D. S., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed. [Link]
-
Chu, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Luedtke, R. R., et al. (2010). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. PubMed Central. [Link]
-
Kim, H. Y., et al. (2020). Characterization of [125I]HY-3-24 for targeting dopamine D3 receptor: pharmacological approach by in vitro binding studies. Nuclear Medicine and Biology. [Link]
-
Zhang, Y., et al. (2018). Selective dopamine D3 receptor antagonist YQA14 inhibits morphine-induced behavioral sensitization in wild type, but not in dopamine D3 receptor knockout mice. National Institutes of Health. [Link]
-
Hübner, H., et al. (2015). Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current drug treatments targeting dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 7. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The dopamine D3 receptor antagonist nafadotride inhibits development of locomotor sensitization to amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. apexbt.com [apexbt.com]
- 23. benchchem.com [benchchem.com]
- 24. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
This document provides essential safety protocols and logistical guidance for the handling of 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine. As a compound with potential hazards, a thorough understanding and implementation of appropriate personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard procedural lists.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before any handling of this compound, a comprehensive risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally analogous compounds provide critical insights into its potential hazards. For instance, related benzazepine derivatives have been shown to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, our safety protocols are built upon the precautionary principle, assuming similar hazard profiles.
Known Hazards of Structurally Similar Compounds:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Vapors or direct contact can cause significant eye damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]
These potential hazards dictate the necessity of a multi-layered PPE approach to create a robust barrier between the researcher and the chemical.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To prevent eye irritation from accidental splashes, dust, or aerosols. Standard safety glasses are insufficient. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended for extensive handling) and a fully fastened lab coat. | To prevent skin irritation upon contact.[2] The use of chemically resistant gloves is critical. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is required. | To mitigate the risk of respiratory tract irritation from inhalation of dust or vapors.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety from the moment the compound is received until its disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.
-
PPE Donning: Before handling, don the appropriate PPE in the correct order: lab coat, then respirator (if required), followed by eye protection, and finally gloves.
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated enclosure to minimize the risk of dust inhalation. Use appropriate tools (e.g., spatulas) to handle the solid compound.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
Workflow Diagram: PPE Selection and Usage
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Handling Workflow
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is as critical as safe handling to protect both laboratory personnel and the environment.
-
Waste Segregation:
-
Solid Waste: All contaminated consumables, including gloves, weigh paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Any unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Adhere to institutional guidelines regarding the mixing of waste streams.
-
-
Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated secondary containment area.
-
Disposal: All waste must be disposed of through the institution's official hazardous waste management program. Do not pour any waste down the drain.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
PubChem. 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. National Center for Biotechnology Information. [Link]
-
ASHP. ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
